molecular formula C16H24O7 B566031 tetranor-PGDM CAS No. 70803-91-7

tetranor-PGDM

Cat. No.: B566031
CAS No.: 70803-91-7
M. Wt: 328.36 g/mol
InChI Key: VNJBSPJILLFAIC-BZPMIXESSA-N
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Description

Tetranor-PGDM is an oxo carboxylic acid.

Properties

IUPAC Name

8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-12,14,19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJBSPJILLFAIC-BZPMIXESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101348012
Record name 8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101348012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70803-91-7
Record name 8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101348012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biosynthesis of Tetranor-PGDM: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a major urinary metabolite of prostaglandin D2 (PGD2), a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and sleep regulation. The quantification of urinary this compound serves as a reliable biomarker for in vivo PGD2 production. This technical guide provides an in-depth overview of the biosynthesis pathway of this compound, from its precursor arachidonic acid to its final excreted form. It includes a detailed description of the enzymatic steps, quantitative data, comprehensive experimental protocols for key assays, and visual diagrams of the metabolic pathways. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

Prostaglandin D2 (PGD2) is a member of the prostanoid family of lipid mediators, which are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. PGD2 exerts its biological effects through binding to two distinct G-protein coupled receptors, the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). Due to its short half-life in circulation, direct measurement of PGD2 levels is challenging. Consequently, the quantification of its stable metabolites in urine provides a more accurate assessment of systemic PGD2 biosynthesis. This compound is the most abundant urinary metabolite of PGD2 in humans, making it an excellent biomarker for tracking PGD2 production in various physiological and disease states.[1][2][3] Understanding the intricate enzymatic pathway leading to the formation of this compound is crucial for interpreting biomarker data and for the development of therapeutic strategies targeting the PGD2 signaling pathway.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the release of arachidonic acid from the cell membrane and culminates in the urinary excretion of the stable metabolite. The pathway can be broadly divided into two major stages: the formation of PGD2 and its subsequent metabolism to this compound.

Formation of Prostaglandin D2

The initial steps leading to the synthesis of PGD2 are common to all prostanoids and are outlined below:

  • Arachidonic Acid Release: Upon cellular stimulation by various stimuli (e.g., inflammatory signals, allergens), phospholipase A2 (PLA2) is activated and cleaves arachidonic acid from the sn-2 position of membrane phospholipids.

  • Cyclooxygenase (COX) Activity: Free arachidonic acid is then converted to the unstable intermediate prostaglandin G2 (PGG2) and subsequently to prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes. Both COX-1 and COX-2 isoforms can catalyze this reaction.

  • Prostaglandin D Synthase (PGDS) Isomerization: PGH2 is then isomerized to PGD2 by the action of specific prostaglandin D synthases (PGDS). Two major isoforms of PGDS have been identified:

    • Lipocalin-type PGDS (L-PGDS): Primarily found in the brain, heart, and adipose tissue.

    • Hematopoietic PGDS (H-PGDS): Predominantly expressed in immune cells such as mast cells, macrophages, and Th2 cells.

The tissue-specific expression of these synthases dictates the primary sites of PGD2 production.

Metabolism of PGD2 to this compound

Once formed, PGD2 is rapidly metabolized into a series of more stable compounds. The major metabolic pathway leading to the formation of this compound involves a sequence of oxidation and chain-shortening reactions.[4]

  • 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Action: The initial and rate-limiting step in the catabolism of PGD2 is the oxidation of the 15-hydroxyl group to a ketone by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yielding 15-keto-PGD2.

  • 15-Oxoprostaglandin Δ13-Reductase Activity: The double bond at C13-C14 of 15-keto-PGD2 is then reduced by 15-oxoprostaglandin Δ13-reductase, resulting in the formation of 13,14-dihydro-15-keto-PGD2.[5]

  • Beta-Oxidation: The carboxylic acid side chain of 13,14-dihydro-15-keto-PGD2 undergoes two cycles of beta-oxidation. This process, analogous to fatty acid beta-oxidation, involves the sequential removal of two-carbon units, leading to the formation of a "tetranor" structure (meaning four carbons fewer).

  • Omega-Oxidation: The terminal methyl group (ω-carbon) of the ethyl side chain is hydroxylated by cytochrome P450 enzymes, followed by oxidation to a carboxylic acid. This results in the formation of a dicarboxylic acid, which is characteristic of the final urinary metabolite.

The culmination of these enzymatic transformations is the formation of this compound, which is then excreted in the urine.

Quantitative Data

The urinary concentration of this compound is a key indicator of systemic PGD2 production. The following table summarizes typical urinary levels in healthy individuals.

ParameterValueReference
Urinary this compound in Healthy Adults
Median Concentration1.48 ng/mg creatinine
Interquartile Range (IQR)0.89–1.69 ng/mg creatinine
Urinary this compound in Healthy Preschoolers (<5 years)
Median Concentration4.03 ng/mg creatinine
Interquartile Range (IQR)3.36–5.06 ng/mg creatinine
Reportable Range of LC-MS/MS Assay 0.2-40 ng/mL

Note: Urinary levels can be influenced by age, with higher concentrations observed in younger children. Levels can also be significantly elevated in certain pathological conditions, such as systemic mastocytosis and allergic diseases.

Experimental Protocols

Quantification of Urinary this compound by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of this compound in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Urine samples

  • This compound standard

  • Deuterated this compound internal standard (this compound-d6)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol, Acetonitrile, Formic acid (LC-MS grade)

  • Ultrapure water

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Sample Preparation: a. Thaw frozen urine samples on ice. b. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitates. c. Take a 1 mL aliquot of the supernatant. d. Add the deuterated internal standard (e.g., 1 ng of this compound-d6). e. Acidify the sample with formic acid to a final concentration of 0.1%.

  • Solid-Phase Extraction (SPE): a. Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water. b. Load the acidified urine sample onto the cartridge. c. Wash the cartridge with 1 mL of 5% methanol in water. d. Elute the analytes with 1 mL of methanol. e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis: a. Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
    • Mobile Phase A: 0.1% formic acid in water.
    • Mobile Phase B: 0.1% formic acid in acetonitrile.
    • Gradient: A suitable gradient from low to high organic phase to separate the analyte from matrix components.
    • Flow Rate: 0.3 mL/min.
    • Injection Volume: 10 µL. b. Tandem Mass Spectrometry (MS/MS):
    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both this compound and its deuterated internal standard.
    • Example transition for this compound: m/z 355.2 -> 193.1
    • Example transition for this compound-d6: m/z 361.2 -> 197.1

  • Quantification: a. Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the this compound standards. b. Determine the concentration of this compound in the urine samples from the standard curve. c. Normalize the concentration to urinary creatinine levels, typically measured by a separate assay.

Enzyme Activity Assay for 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

This protocol describes a spectrophotometric assay to measure the activity of 15-PGDH by monitoring the reduction of NAD+ to NADH.

Materials:

  • Purified 15-PGDH enzyme

  • PGD2 substrate

  • NAD+

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and NAD+ (final concentration, e.g., 1 mM).

  • Add the purified 15-PGDH enzyme to the reaction mixture.

  • Initiate the reaction by adding the PGD2 substrate (final concentration, e.g., 100 µM).

  • Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Enzyme activity can be expressed as µmol of NADH formed per minute per mg of enzyme.

  • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the PGD2 substrate.

Visualizations

Biosynthesis Pathway of PGD2

PGD2_Biosynthesis Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 L-PGDS / H-PGDS

Caption: Enzymatic conversion of membrane phospholipids to PGD2.

Metabolism of PGD2 to this compound

Tetranor_PGDM_Metabolism PGD2 Prostaglandin D2 (PGD2) Keto_PGD2 15-keto-PGD2 PGD2->Keto_PGD2 15-PGDH Dihydro_Keto_PGD2 13,14-dihydro-15-keto-PGD2 Keto_PGD2->Dihydro_Keto_PGD2 15-Oxoprostaglandin Δ13-Reductase Beta_Oxidation_Products Beta-Oxidation Intermediates Dihydro_Keto_PGD2->Beta_Oxidation_Products Beta-Oxidation (2 cycles) Tetranor_PGDM This compound Beta_Oxidation_Products->Tetranor_PGDM Omega-Oxidation

Caption: Major metabolic pathway of PGD2 to this compound.

Experimental Workflow for this compound Quantification

LCMS_Workflow Urine_Sample Urine Sample Sample_Prep Sample Preparation (Spiking with Internal Standard, Acidification) Urine_Sample->Sample_Prep SPE Solid-Phase Extraction (SPE) Sample_Prep->SPE LC_Separation Liquid Chromatography (LC) Separation SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

The Role of Tetranor-PGDM in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-PGDM, the major urinary metabolite of prostaglandin D2 (PGD2), has emerged as a critical biomarker for monitoring mast cell activation and the inflammatory cascade in a variety of diseases. This technical guide provides an in-depth exploration of the role of this compound in inflammatory conditions, including respiratory diseases, allergic reactions, and autoimmune disorders. It details the biosynthesis of PGD2, the rationale for using this compound as a surrogate marker, and its clinical significance. Furthermore, this guide offers comprehensive experimental protocols for the quantification of this compound and presents key signaling pathways in a visually accessible format to facilitate further research and drug development in this area.

Introduction: The Significance of PGD2 and its Metabolite, this compound

Prostaglandin D2 (PGD2) is a lipid mediator synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes and PGD synthases.[1] It is a potent signaling molecule involved in a wide array of physiological and pathological processes, including the regulation of sleep, body temperature, and inflammation.[2] PGD2 is prominently produced by mast cells, making it a key player in allergic and inflammatory responses.[3]

However, the direct measurement of PGD2 in biological fluids is challenging due to its short half-life and chemical instability. This has led to the use of its more stable metabolites as biomarkers of in vivo PGD2 production. Among these, 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (this compound) has been identified as the most abundant and reliable urinary metabolite of PGD2 in both humans and mice.[1][4] Urinary levels of this compound correlate well with systemic PGD2 biosynthesis, providing a non-invasive window into mast cell activation and associated inflammatory activity.

Biosynthesis and Metabolism of PGD2

The synthesis of PGD2 is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by COX-1 or COX-2. PGH2 is subsequently isomerized to PGD2 by two distinct prostaglandin D synthases: the hematopoietic PGD synthase (H-PGDS) and the lipocalin-type PGD synthase (L-PGDS). H-PGDS is primarily found in mast cells, dendritic cells, and Th2 cells, while L-PGDS is abundant in the brain and peripheral tissues.

Once produced, PGD2 is rapidly metabolized into several products. The major metabolic pathway involves a series of enzymatic reactions that ultimately lead to the formation of this compound, which is then excreted in the urine. This metabolic stability makes this compound an ideal biomarker for assessing PGD2 production over time.

cluster_0 Cell Membrane AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX PLA2 Phospholipase A2 COX COX-1 / COX-2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 H-PGDS / L-PGDS HPGDS H-PGDS LPGDS L-PGDS Metabolism Metabolism PGD2->Metabolism tetranorPGDM This compound (Urinary Excretion) Metabolism->tetranorPGDM

Biosynthesis of PGD2 and formation of this compound.

PGD2 Signaling Pathways in Inflammation

PGD2 exerts its biological effects by binding to two distinct G protein-coupled receptors: the DP1 receptor (PTGDR1) and the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). These two receptors often mediate opposing effects, highlighting the complex role of PGD2 in inflammation.

The DP1 Receptor Pathway: Generally Anti-Inflammatory

The DP1 receptor is coupled to a Gs alpha subunit. Activation of the DP1 receptor leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP generally has anti-inflammatory effects, including vasodilation, inhibition of platelet aggregation, and suppression of immune cell activation.

PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 Gs Gs DP1->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP produces AntiInflammatory Anti-inflammatory Effects (e.g., Vasodilation, ↓ Platelet Aggregation) cAMP->AntiInflammatory

PGD2 signaling through the DP1 receptor.
The DP2 (CRTH2) Receptor Pathway: Pro-Inflammatory

In contrast to the DP1 receptor, the DP2 (CRTH2) receptor is coupled to a Gi alpha subunit. Activation of the DP2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Furthermore, DP2 activation leads to an increase in intracellular calcium levels. This signaling cascade promotes the chemotaxis and activation of key inflammatory cells, including Th2 lymphocytes, eosinophils, and basophils, thereby driving pro-inflammatory responses characteristic of allergic diseases.

PGD2 PGD2 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Gi Gi DP2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Ca2 ↑ Intracellular Ca2+ Gi->Ca2 cAMP ↓ cAMP AC->cAMP ProInflammatory Pro-inflammatory Effects (e.g., Chemotaxis, Cell Activation) cAMP->ProInflammatory Ca2->ProInflammatory

PGD2 signaling through the DP2 (CRTH2) receptor.

Quantitative Data on Urinary this compound in Health and Disease

The measurement of urinary this compound provides valuable quantitative data for assessing the level of PGD2-mediated inflammation in various clinical settings. The following table summarizes representative urinary this compound levels in healthy individuals and patients with different inflammatory diseases. It is important to note that values can vary between studies and analytical methods.

Population Condition Mean/Median Urinary this compound Level (ng/mg creatinine) Reference
Healthy Adults-1.5 - 10.8
Healthy Preschool Children-4.03 (median)
Healthy School-age Children-2.37 (median)
Patients with Allergic Rhinitis-No significant difference from healthy controls
Patients with Food Allergy-Significantly higher than healthy controls and other allergic diseases
Patients with Rheumatoid Arthritis-Elevated compared to healthy controls
Patients with COPD-Significantly higher than non-smoking healthy volunteers

Experimental Protocols for this compound Quantification

Accurate and reproducible quantification of this compound is crucial for its application as a biomarker. The two primary methods for its measurement are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of this compound due to its high sensitivity and specificity.

5.1.1 Sample Preparation

  • Collect a 24-hour or spot urine sample.

  • Centrifuge the urine at 1000 x g for 15 minutes at 2-8°C to remove particulate matter.

  • Store the supernatant at -80°C until analysis.

  • Thaw the urine sample on ice.

  • To a 1 mL aliquot of urine, add an internal standard (e.g., deuterated this compound).

  • Perform solid-phase extraction (SPE) to purify and concentrate the analyte.

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with a low-organic solvent to remove interferences.

    • Elute this compound with a high-organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the LC mobile phase.

5.1.2 LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase over a specified time to separate this compound from other components.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and its internal standard.

Urine Urine Sample Collection Centrifuge Centrifugation Urine->Centrifuge Spike Spike with Internal Standard Centrifuge->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (LC) Reconstitute->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Data Data Analysis MS->Data

Workflow for LC-MS/MS analysis of this compound.
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a high-throughput and more accessible alternative to LC-MS/MS, although it may have different sensitivity and specificity profiles. Competitive ELISAs are typically used for small molecules like this compound.

5.2.1 General Competitive ELISA Protocol

  • Plate Coating: A microplate is pre-coated with a capture antibody specific for this compound.

  • Sample and Standard Preparation:

    • Prepare a standard curve using known concentrations of a this compound standard.

    • Dilute urine samples as required.

  • Competitive Reaction:

    • Add the standards and samples to the wells of the microplate.

    • Add a fixed amount of enzyme-labeled this compound (conjugate) to each well.

    • Incubate the plate to allow the sample/standard this compound and the enzyme-labeled this compound to compete for binding to the capture antibody.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate that reacts with the enzyme on the conjugate.

  • Color Development: Incubate the plate to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.

  • Stopping the Reaction: Add a stop solution to halt the color development.

  • Data Acquisition: Read the absorbance of each well using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of this compound in the samples.

Coat Plate Coating with Antibody Prepare Prepare Standards and Samples Coat->Prepare Compete Competitive Binding Reaction Prepare->Compete Wash1 Wash Compete->Wash1 Substrate Add Substrate Wash1->Substrate Develop Color Development Substrate->Develop Stop Stop Reaction Develop->Stop Read Read Absorbance Stop->Read Analyze Data Analysis Read->Analyze

Workflow for competitive ELISA of this compound.

Clinical and Drug Development Implications

The quantification of urinary this compound has significant implications for both clinical practice and drug development.

  • Biomarker of Disease Activity: In diseases like asthma, COPD, and systemic mastocytosis, urinary this compound levels can serve as a non-invasive biomarker of disease activity and mast cell involvement.

  • Patient Stratification: In clinical trials, this compound could be used to stratify patients based on the level of PGD2-mediated inflammation, potentially identifying patient populations more likely to respond to targeted therapies.

  • Pharmacodynamic Marker: For drugs that target the PGD2 pathway (e.g., DP1 agonists, DP2 antagonists, COX inhibitors), measuring changes in urinary this compound can provide a quantitative pharmacodynamic endpoint to assess target engagement and biological activity.

  • Diagnostic Aid: In conditions such as food allergies, elevated urinary this compound can aid in the diagnosis and monitoring of allergic reactions.

Conclusion

This compound is a robust and reliable biomarker that reflects the in vivo biosynthesis of PGD2, a key mediator in a multitude of inflammatory diseases. Its measurement in urine offers a non-invasive and integrated assessment of PGD2-driven inflammatory processes. The detailed understanding of its biochemical origins, the signaling pathways it represents, and the standardized methods for its quantification, as outlined in this guide, provide a solid foundation for researchers, scientists, and drug development professionals. The continued investigation of this compound in various inflammatory contexts will undoubtedly enhance our ability to diagnose, monitor, and develop novel therapeutic interventions for these complex diseases.

References

Tetranor-PGDM: A Comprehensive Technical Guide to its Role as a Biomarker for Mast Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cell activation plays a pivotal role in the pathophysiology of a wide range of inflammatory and allergic diseases. The development of sensitive and specific biomarkers to accurately quantify mast cell activity in vivo is crucial for diagnostics, patient stratification, and the evaluation of novel therapeutic interventions. Among the array of mast cell-derived mediators, prostaglandin D2 (PGD2) has emerged as a key product, with its major urinary metabolite, 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM), serving as a robust and reliable indicator of systemic mast cell activation.[1][2] This technical guide provides an in-depth overview of this compound, encompassing its metabolic origins, analytical methodologies for its quantification, and its clinical utility as a biomarker in mast cell-related disorders.

Metabolic Pathway and Rationale for Use

Prostaglandin D2 is a lipid mediator synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and is the predominant prostanoid released by activated mast cells.[3][4] PGD2 itself is unstable and rapidly metabolized, making its direct measurement in biological fluids challenging.[5] However, its downstream metabolite, this compound, is a stable end-product that is excreted in the urine, providing a time-integrated measure of systemic PGD2 production. Studies have shown that this compound is a more abundant urinary metabolite of PGD2 compared to others, such as 11β-PGF2α and 2,3-dinor-11β-PGF2α, making it a more sensitive biomarker. The biosynthesis of PGD2, and consequently the levels of urinary this compound, is significantly decreased by inhibitors of COX-1, further solidifying its link to this enzymatic pathway.

G cluster_0 Mast Cell cluster_1 Systemic Circulation & Metabolism Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase Metabolites Metabolites PGD2->Metabolites Metabolism This compound This compound Metabolites->this compound Further Metabolism Urine Urine This compound->Urine Excretion

Figure 1. Metabolic pathway of this compound from arachidonic acid in mast cells.

Quantitative Data on Urinary this compound Levels

Multiple studies have demonstrated significantly elevated levels of urinary this compound in patients with mast cell activation disorders compared to healthy individuals. This quantitative data underscores its diagnostic potential.

Patient Group Number of Subjects (n) Mean Urinary this compound (ng/mg Creatinine) Reference
Healthy Controls1611.5 ± 1.7
Systemic Mastocytosis (SM)1737.2 ± 2.1
Rheumatoid Arthritis (RA)6020.0 ± 2.5
Condition Reported Urinary this compound Range (ng/mg Creatinine) Reference
Healthy Individuals1.5 - 10.8
Food Allergy (during oral food challenge)Cut-off value for positivity: 2.25
Duchenne Muscular Dystrophy9.7

Experimental Protocols for this compound Measurement

The quantification of this compound in urine can be achieved through two primary analytical methods: Enzyme Immunoassay (EIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme Immunoassay (EIA)

EIA offers a high-throughput and cost-effective method for this compound measurement. Commercially available kits and custom-developed monoclonal antibody-based EIAs have been reported.

A. Sample Preparation (Solid-Phase Extraction - SPE)

  • Dilute 0.4 mL of urine sample to 0.8 mL with 0.1% (v/v) formic acid.

  • Apply the diluted sample to an SPE cartridge (e.g., HLB μElution plate) preconditioned with 200 μL of acetonitrile and 200 μL of distilled water.

  • Wash the cartridge with 200 μL of distilled water followed by 200 μL of hexane.

  • Elute the lipid fractions with 50 μL of acetonitrile.

  • Dry the eluate under vacuum.

  • Reconstitute the residue in an appropriate volume of assay buffer for EIA analysis.

B. EIA Procedure (Competitive Assay)

  • A monoclonal antibody against this compound is coated onto a microplate.

  • Standards or prepared urine samples are added to the wells, followed by the addition of a this compound-enzyme conjugate (tracer).

  • The plate is incubated to allow competitive binding of the sample/standard this compound and the tracer to the antibody.

  • The plate is washed to remove unbound reagents.

  • A substrate solution is added, which reacts with the enzyme on the bound tracer to produce a colorimetric signal.

  • The reaction is stopped, and the absorbance is read on a microplate reader.

  • The concentration of this compound in the samples is determined by comparing their absorbance to a standard curve. A lower absorbance indicates a higher concentration of this compound in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and specific method for the absolute quantification of this compound. This technique is often considered the gold standard.

A. Sample Preparation

Sample preparation for LC-MS/MS typically involves SPE similar to the protocol for EIA to concentrate the analyte and remove interfering substances from the urine matrix.

B. LC-MS/MS Analysis

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A reversed-phase C18 column is commonly used to separate this compound from other urinary components. A gradient elution with solvents such as water with formic acid and acetonitrile is employed.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. This compound is typically ionized using negative ion electrospray ionization (ESI-).

  • Quantification: Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard are monitored. This provides high specificity and accurate quantification.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Analytical Methods Urine Sample Urine Sample Dilution Dilution Urine Sample->Dilution SPE SPE Dilution->SPE Elution Elution SPE->Elution Drying Drying Elution->Drying Reconstitution Reconstitution Drying->Reconstitution Analytical Method Reconstitution->Analytical Method EIA EIA Analytical Method->EIA LC-MS/MS LC-MS/MS Analytical Method->LC-MS/MS Data Analysis (Standard Curve) Data Analysis (Standard Curve) EIA->Data Analysis (Standard Curve) Data Analysis (MRM) Data Analysis (MRM) LC-MS/MS->Data Analysis (MRM)

Figure 2. General experimental workflow for this compound measurement.

Signaling Pathways of PGD2 in Mast Cell Activation

The biological effects of PGD2, the precursor of this compound, are mediated through its interaction with two principal G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. These receptors are expressed on various immune cells, including mast cells themselves, T helper 2 (Th2) cells, eosinophils, and basophils.

  • DP1 Receptor: Activation of the DP1 receptor typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which can have both pro- and anti-inflammatory effects depending on the cell type and context.

  • CRTH2 (DP2) Receptor: In contrast, signaling through the CRTH2 receptor is coupled to Gi proteins, leading to a decrease in cAMP and an increase in intracellular calcium. This pathway is generally considered pro-inflammatory, promoting chemotaxis and activation of eosinophils and Th2 cells.

The balance of signaling through these two receptors plays a critical role in modulating the inflammatory response initiated by mast cell activation.

G cluster_0 Target Cell Activated Mast Cell Activated Mast Cell PGD2 PGD2 Activated Mast Cell->PGD2 Release DP1 Receptor DP1 Receptor PGD2->DP1 Receptor CRTH2 (DP2) Receptor CRTH2 (DP2) Receptor PGD2->CRTH2 (DP2) Receptor Increase cAMP Increase cAMP DP1 Receptor->Increase cAMP Gs Decrease cAMP\nIncrease Ca2+ Decrease cAMP Increase Ca2+ CRTH2 (DP2) Receptor->Decrease cAMP\nIncrease Ca2+ Gi Cellular Response 1 Modulatory Effects Increase cAMP->Cellular Response 1 Cellular Response 2 Pro-inflammatory Effects (e.g., Chemotaxis) Decrease cAMP\nIncrease Ca2+->Cellular Response 2

Figure 3. Simplified signaling pathways of PGD2 via DP1 and CRTH2 (DP2) receptors.

Conclusion

Urinary this compound has been firmly established as a valuable biomarker for systemic mast cell activation. Its stability, abundance in urine, and strong correlation with PGD2 biosynthesis make it a superior alternative to the direct measurement of its parent compound. The availability of robust and sensitive analytical methods, including EIA and LC-MS/MS, allows for its reliable quantification in both research and clinical settings. For drug development professionals, monitoring urinary this compound levels can provide critical insights into the pharmacodynamic effects of novel therapies targeting mast cell activation and PGD2 signaling pathways. As our understanding of the intricate roles of mast cells in health and disease continues to expand, the utility of this compound as a key biomarker is poised to grow in significance.

References

The Function of Tetranor-PGDM in Allergic Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Prostaglandin D2 (PGD2) is a critical lipid mediator synthesized and released predominantly by activated mast cells during IgE-mediated allergic reactions. Its instability in vivo has historically posed challenges for its direct measurement as a biomarker. This technical guide provides an in-depth analysis of 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM), the major and stable urinary metabolite of PGD2. We consolidate current research demonstrating that urinary this compound levels serve as a sensitive and specific, non-invasive biomarker for mast cell activation, particularly in the context of food allergies. This document details the underlying biochemical pathways, presents quantitative data from human and murine studies, outlines key experimental protocols, and illustrates the relevant signaling and diagnostic workflows.

Introduction: The Need for Stable Allergic Response Biomarkers

Mast cells are primary effector cells in inflammatory and allergic reactions, releasing a host of pre-stored and newly synthesized mediators upon activation.[1][2] One of the most significant newly synthesized mediators is Prostaglandin D2 (PGD2), an arachidonic acid product that plays a key role in orchestrating inflammatory mechanisms in allergies and asthma.[3][4] However, PGD2 is unstable, making its direct quantification for diagnostic purposes impractical.[5]

This has led to a focus on its downstream metabolites. This compound has been identified as an abundant and stable major metabolite of PGD2 excreted in urine. Its stability and ease of detection in urine make it a promising non-invasive biomarker for monitoring mast cell activation. This guide explores the function of this compound as a reflection of PGD2 biosynthesis and its specific utility in the diagnosis and management of allergic responses.

PGD2 Synthesis and Metabolism to this compound

The biosynthesis of PGD2 is initiated from arachidonic acid by the action of cyclooxygenase (COX) enzymes, primarily COX-1. PGD2 is then metabolized into several products, with this compound being a major urinary metabolite in both humans and mice. In the context of food allergy, the production of PGD2 in intestinal mast cells is largely attributable to the activities of COX-2 and hematopoietic PGD synthase (H-PGDS).

PGD2_Metabolism cluster_Cell Mast Cell cluster_Systemic Systemic Circulation / Metabolism Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 PGH2 HPGDS H-PGDS PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) Tetranor_PGDM This compound (11,15-dioxo-9α-hydroxy-2,3,4,5- tetranorprostan-1,20-dioic acid) PGD2->Tetranor_PGDM Metabolism HPGDS->PGD2 COX->PGH2 Urine Urinary Excretion Tetranor_PGDM->Urine

Caption: PGD2 synthesis in mast cells and its metabolism to urinary this compound.

This compound as a Specific Biomarker for Food Allergy

Extensive research in both murine models and human patients has revealed that urinary this compound levels are a particularly strong indicator of food allergy, correlating with both disease severity and intestinal mast cell hyperplasia. Notably, this correlation does not extend to other allergic conditions, suggesting a high degree of specificity.

In murine models of food allergy, repeated oral challenges with an allergen like ovalbumin (OVA) lead to a progressive increase in urinary this compound, which mirrors the severity of allergic symptoms such as diarrhea and swelling. Furthermore, treatment with a mast cell inactivator or an anti-inflammatory steroid reduces both the allergic symptoms and the levels of urinary this compound.

Conversely, studies have shown that urinary this compound levels do not significantly increase in murine models of asthma or allergic dermatitis. This specificity is also observed in humans. Patients with food allergy exhibit significantly higher urinary this compound levels compared to healthy volunteers or patients with other allergic diseases like asthma, allergic rhinitis, or atopic dermatitis. This suggests that the systemic mast cell activation characteristic of food allergy leads to a more pronounced increase in PGD2 production compared to the more localized reactions in other allergic conditions.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on urinary this compound.

Table 1: Urinary this compound Levels in Human Allergic Conditions

Group Urinary this compound Levels Significance Source
Food Allergy Patients Significantly higher than other groups p < 0.001
Asthma Patients No significant difference from healthy volunteers -
Allergic Rhinitis Patients No significant difference from healthy volunteers -
Atopic Dermatitis Patients No significant difference from healthy volunteers -

| Healthy Volunteers | Baseline levels | - | |

Table 2: Baseline Urinary this compound Levels by Age (Healthy Volunteers)

Age Group Median Urinary PGDM (ng/mg Cre) Interquartile Range (IQR) Source
Preschool (<5 years) 4.03 3.36–5.06
School-age 2.37 1.56–3.10
Adults 1.97 1.29–2.35

Note: Levels in the preschool group were significantly higher than in the other two groups (P<0.001).

Role of PGD2 in Allergic Inflammation Signaling

While this compound is an inactive metabolite, its parent molecule, PGD2, exerts potent biological effects by binding to two main receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, or DP2). PGD2 is a key player in orchestrating the allergic inflammatory cascade.

Upon release from mast cells, PGD2, through its interaction with the CRTH2 receptor, acts as a potent chemoattractant for eosinophils, basophils, and Th2 lymphocytes, recruiting these cells to the site of inflammation. This signaling pathway is a critical component of the type 2 inflammatory response characteristic of allergic diseases. Antagonists targeting the CRTH2 receptor have been shown to block the migration of eosinophils and basophils, highlighting the therapeutic potential of targeting this pathway.

Allergic_Response_Pathway cluster_Allergen Initial Exposure cluster_MastCell Mast Cell Activation cluster_Downstream Downstream Effects & Diagnosis Allergen Food Allergen Ingestion IgE Antigen-specific IgE on FcεRI receptor Allergen->IgE MastCell Intestinal Mast Cell MastCell->IgE binds PGD2_Release Release of PGD2 & other mediators IgE->PGD2_Release Cross-linking by allergen causes degranulation PGD2_Metabolism PGD2 Metabolism PGD2_Release->PGD2_Metabolism CRTH2 CRTH2 Receptor (on Eosinophils, Basophils) PGD2_Release->CRTH2 activates Tetranor_PGDM Urinary this compound PGD2_Metabolism->Tetranor_PGDM serves as biomarker for Inflammation Recruitment of Inflammatory Cells CRTH2->Inflammation Symptoms Allergic Symptoms (Diarrhea, Swelling, etc.) Inflammation->Symptoms Diagnostic_Workflow Start Patient presents with symptoms suggestive of food allergy CollectUrine Collect spot urine sample Start->CollectUrine LCMS Quantify this compound and Creatinine via LC-MS/MS CollectUrine->LCMS Normalize Normalize PGDM to Creatinine (ng/mg Cre) LCMS->Normalize Compare Compare result to age-specific reference ranges and clinical picture Normalize->Compare High Elevated this compound Compare->High High Normal Normal this compound Compare->Normal Normal Diagnosis Supports diagnosis of mast cell-mediated food allergy High->Diagnosis ConsiderOther Consider other diagnoses or non-mast cell mediated mechanisms Normal->ConsiderOther

References

An In-depth Technical Guide to the Discovery and Identification of Tetranor-PGDM

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, identification, and quantification of 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM), a major urinary metabolite of prostaglandin D2 (PGD2). This document details the scientific background, experimental methodologies, and data supporting the role of this compound as a critical biomarker in various physiological and pathological processes, particularly in mast cell activation and inflammatory diseases.

Introduction

Prostaglandin D2 (PGD2) is a lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway.[1] It plays a significant role in a variety of biological functions, including the regulation of sleep, body temperature, and inflammatory responses.[2] PGD2 is produced by two main enzymes: lipocalin-type PGD synthase (L-PGDS) and hematopoietic PGD synthase (H-PGDS).[2] Due to its chemical instability and rapid metabolism, direct measurement of PGD2 in biological fluids is challenging. Therefore, the quantification of its stable metabolites in urine provides a reliable method to assess systemic PGD2 production.

This compound has been identified as an abundant and stable urinary metabolite of PGD2 in both mice and humans.[1] Its levels have been shown to correlate with in vivo PGD2 biosynthesis, making it a valuable biomarker for mast cell activation, as mast cells are a primary source of PGD2.[3] This guide will delve into the technical aspects of this compound's discovery, the analytical methods for its identification, and its application as a biomarker.

Discovery and Significance

The identification of this compound as a major metabolite of PGD2 was a significant advancement in understanding prostaglandin metabolism. Early studies involving the infusion of PGD2 in human subjects led to the discovery of several urinary metabolites. Through the use of mass spectrometry, this compound was identified as a prominent metabolite, present in significantly higher concentrations than other PGD2 derivatives like 11β-PGF2α and 2,3-dinor-11β-PGF2α in human urine. In mice, this compound was found to be the only detectable endogenous metabolite of PGD2 in urine.

The significance of this compound as a biomarker stems from its direct reflection of systemic PGD2 production. Elevated levels of urinary this compound have been observed in conditions associated with mast cell activation, such as systemic mastocytosis and allergic reactions. Furthermore, its measurement has proven useful in studying the inflammatory processes in diseases like rheumatoid arthritis, aspirin-intolerant asthma, and food allergies.

Quantitative Data Presentation

The following tables summarize the urinary concentrations of this compound across various human populations as reported in several studies. These values are typically normalized to creatinine concentration to account for variations in urine dilution.

Table 1: Urinary this compound Levels in Healthy Individuals

PopulationMean ± SD (ng/mg Creatinine)Median (IQR) (ng/mg Creatinine)Reference
Healthy Controls (n=16)11.5-
Healthy Volunteers--
Healthy Controls (n=77)3.4 ± 0.32.8 (0.8–18.6)
Healthy Adults-1.97 (1.29–2.35)
Healthy Preschoolers-4.03 (3.36–5.06)
Healthy School-age Children-2.37 (1.56–3.10)

Table 2: Urinary this compound Levels in Various Disease States

Disease StatePatient GroupMean ± SD (ng/mg Creatinine)Median (IQR) (ng/mg Creatinine)Reference
Systemic MastocytosisSM Patients (n=17)37.2-
Rheumatoid ArthritisRA Patients (n=60)20.0-
Food AllergyAllergic PatientsSignificantly higher than healthy controls-
Fukuyama Congenital Muscular DystrophyFCMD Patients (n=42)5.3 ± 2.14.1 (1.2–22.7)
Allergic RhinitisAR Patients (n=11)-1.48 (0.89–1.69) (baseline)

Experimental Protocols

The primary methods for the quantification of this compound in urine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme Immunoassay (EIA). LC-MS/MS is considered the gold standard due to its high sensitivity and specificity.

Measurement of this compound by LC-MS/MS

This protocol provides a general workflow for the analysis of urinary this compound. Specific parameters may need to be optimized based on the instrumentation used.

4.1.1. Materials and Reagents

  • This compound standard

  • Deuterated this compound (this compound-d6) or other suitable internal standard

  • Methanol, acetonitrile, formic acid (LC-MS grade)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Urine samples

4.1.2. Sample Preparation (Solid-Phase Extraction)

  • Thaw frozen urine samples at room temperature.

  • Centrifuge samples to remove any particulate matter.

  • To 1 mL of urine supernatant, add the internal standard (e.g., this compound-d6).

  • Acidify the urine sample with formic acid to a pH of ~3.

  • Condition the SPE cartridge with methanol followed by ultrapure water.

  • Load the acidified urine sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the analytes with methanol or an appropriate solvent mixture.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

4.1.3. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol

  • Gradient: A gradient elution is employed to separate this compound from other urinary components. An example gradient could be:

    • 0-1 min: 20% B

    • 1-5 min: 20-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-20% B

    • 6.1-8 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

4.1.4. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: The precursor ion [M-H]⁻ is selected, and specific product ions are monitored. The exact m/z values will depend on the specific molecule.

    • Internal Standard (e.g., this compound-d6): Similar monitoring of the deuterated analogue's precursor and product ions.

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for the specific instrument to achieve maximum sensitivity.

Measurement of this compound by Enzyme Immunoassay (EIA)

EIA provides a high-throughput alternative to LC-MS/MS, though it may have different specificity and sensitivity characteristics.

4.2.1. Principle A competitive EIA format is typically used. In this assay, a known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of anti-tetranor-PGDM antibody-coated wells. The amount of enzyme-labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.

4.2.2. General Procedure

  • Add standards or urine samples to the antibody-coated microplate wells.

  • Add the enzyme-conjugated this compound to each well.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate for the enzyme, which will generate a colored product.

  • Stop the reaction and measure the absorbance using a microplate reader.

  • Calculate the concentration of this compound in the samples based on a standard curve.

Mandatory Visualizations

PGD2 Biosynthesis and Metabolism to this compound

PGD2_Metabolism cluster_0 cluster_1 cluster_2 Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 Metabolites Intermediate Metabolites PGD2->Metabolites Tetranor_PGDM This compound Metabolites->Tetranor_PGDM COX COX-1 / COX-2 COX->PGH2 PGDS L-PGDS / H-PGDS PGDS->PGD2 Enzymes Metabolic Enzymes Enzymes->Metabolites

Caption: PGD2 biosynthesis from arachidonic acid and its subsequent metabolism to this compound.

Experimental Workflow for Urinary this compound Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Urine_Collection Urine Sample Collection Internal_Standard Addition of Internal Standard Urine_Collection->Internal_Standard SPE Solid-Phase Extraction (SPE) Internal_Standard->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification Quantification of This compound Data_Analysis->Quantification

Caption: Workflow for the quantification of urinary this compound using LC-MS/MS.

Conclusion

This compound has been firmly established as a reliable and abundant urinary biomarker for systemic PGD2 production. Its discovery and the development of sensitive analytical methods for its quantification have provided researchers and clinicians with a valuable tool to investigate the role of PGD2 and mast cell activation in a range of human diseases. The detailed experimental protocols and compiled quantitative data in this guide serve as a resource for professionals in drug development and clinical research, facilitating further studies into the pathophysiological roles of the PGD2 pathway and the development of novel therapeutic interventions.

References

The Biological Significance of Tetranor-PGDM in Urine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetranor-prostaglandin DM (tetranor-PGDM) is a principal and chemically stable urinary metabolite of prostaglandin D2 (PGD2), an important lipid mediator produced from arachidonic acid via the cyclooxygenase (COX) pathway. The quantification of this compound in urine serves as a reliable and non-invasive biomarker for systemic PGD2 production. Elevated levels of urinary this compound are strongly associated with mast cell activation, making it a crucial tool in the study and clinical monitoring of mast cell-driven diseases such as systemic mastocytosis and allergic reactions. Furthermore, its role as an indicator of PGD2 biosynthesis has implicated it in a range of other pathophysiological processes, including inflammation, rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and niacin-induced flushing. This guide provides an in-depth overview of the biological significance of urinary this compound, detailed experimental protocols for its measurement, and a summary of its quantitative levels in various physiological and pathological states.

Introduction: Prostaglandin D2 and the Rationale for Measuring this compound

Prostaglandin D2 (PGD2) is a bioactive lipid that modulates a variety of biological processes, including vasodilation, platelet aggregation, and leukocyte function.[1][2] It is a major product of the COX pathway in mast cells, eosinophils, and basophils.[1] However, PGD2 is highly unstable and has a short half-life in circulation, making its direct measurement challenging for assessing its systemic production.

Its major urinary metabolite, 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, or this compound, is significantly more abundant and stable in urine.[1][2] This makes urinary this compound an excellent surrogate biomarker for tracking the in vivo biosynthesis of PGD2.

The PGD2 Biosynthesis and Metabolism Pathway

The production of this compound begins with the release of arachidonic acid from the cell membrane, which is then converted to PGD2 by COX-1 and COX-2 enzymes and hematopoietic or lipocalin-type PGD synthases. PGD2 is then metabolized via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway, followed by beta- and omega-oxidation, to form this compound, which is then excreted in the urine.

PGD2_Metabolism AA Arachidonic Acid PGH2 PGH2 AA->PGH2 COX-1/COX-2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthases (H-PGDS, L-PGDS) Metabolites Intermediate Metabolites (e.g., 13,14-dihydro-15-keto PGD2) PGD2->Metabolites 15-PGDH Pathway tPGDM This compound Metabolites->tPGDM β- & ω-oxidation Urine Urinary Excretion tPGDM->Urine

Caption: Metabolic pathway of PGD2 to urinary this compound.

Biological Significance and Clinical Applications

The measurement of urinary this compound has significant clinical utility as a biomarker for diseases characterized by mast cell activation and increased PGD2 synthesis.

Mast Cell Activation Disorders

Urinary this compound is a valuable biomarker for in vivo mast cell activation.

  • Systemic Mastocytosis (SM): Patients with SM, a disorder involving the clonal proliferation of mast cells, exhibit significantly elevated levels of urinary this compound compared to healthy individuals. This measurement can aid in the diagnosis and monitoring of the disease.

  • Allergic Reactions: In food allergies, urinary this compound levels correlate with the severity of allergic symptoms and the number of intestinal mast cells. It is a promising biomarker for the objective assessment of immediate allergic reactions during oral food challenges.

Inflammatory and Autoimmune Diseases
  • Rheumatoid Arthritis (RA): A subset of patients with RA have elevated urinary this compound, suggesting a role for mast cell activation in the pathophysiology of this disease.

  • Chronic Obstructive Pulmonary Disease (COPD): Significantly higher levels of urinary this compound are observed in COPD patients compared to healthy non-smokers, indicating its potential as an inflammatory biomarker in this condition.

  • Aspirin-Intolerant Asthma: Elevated urinary this compound levels have been reported in patients with aspirin-intolerant asthma.

Other Conditions
  • Duchenne Muscular Dystrophy: Increased urinary excretion of this compound has been observed in patients with this condition.

  • Niacin-Induced Flushing: The administration of niacin leads to a significant increase in urinary this compound, which coincides with the clinical symptom of facial flushing.

Quantitative Data on Urinary this compound Levels

The following tables summarize the reported concentrations of urinary this compound in various populations and the performance characteristics of common analytical methods.

Population/Condition Mean Urinary this compound Level (ng/mg Creatinine) Reference(s)
Healthy Controls11.5 ± 1.7 (Range: 5.0 - 26.1)
Healthy Controls1.5 - 10.8
Healthy Controls0.3 - 2.5
Systemic Mastocytosis (SM)37.2 ± 2.1
Rheumatoid Arthritis (RA)20.0
Analytical Method Parameter Value Reference(s)
LC-MS/MS Reportable Range0.2 - 40 ng/mL
Intra-assay Precision (%CV)< 15%
Inter-assay Precision (%CV)< 15%
Monoclonal Ab-based EIA Limit of Detection (LOD)0.0498 ng/mL
Range of Quantitation (ROQ)0.252 - 20.2 ng/mL
Half-maximal Inhibition (IC50)1.79 ng/mL
Intra-assay Variation3.9 - 6.0%
Inter-assay Variation5.7 - 10.4%
Commercial ELISA Kit Assay Range6.4 - 4,000 pg/mL
Sensitivity (80% B/B0)~40 pg/mL

Experimental Protocols for this compound Measurement

Specimen Collection and Handling
  • Patient Preparation: Patients should discontinue the use of aspirin, indomethacin, and other anti-inflammatory medications for at least 48 hours prior to urine collection, if possible.

  • Urine Collection: A 24-hour urine collection is recommended. The collection container should be refrigerated during the collection period.

  • Processing: After collection, the total volume should be measured, and the urine should be mixed well. An aliquot of 5-10 mL should be transferred to a transport container and frozen immediately.

  • Storage and Shipping: Specimens must be shipped frozen on dry ice. This compound is stable under frozen conditions and after multiple freeze-thaw cycles.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is the gold standard for accurate quantification of urinary this compound. High-throughput methods often utilize online solid-phase extraction (SPE).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Sample (e.g., 0.2 mL) IS Add Internal Standard (e.g., tetranor-PGEM-d6) Urine->IS SPE Online Solid-Phase Extraction (SPE) IS->SPE LC Liquid Chromatography (LC) Separation SPE->LC MS Tandem Mass Spectrometry (MS/MS) Detection (MRM) LC->MS Quant Quantification against Calibration Curve MS->Quant Norm Normalization to Urinary Creatinine Quant->Norm

Caption: General workflow for urinary this compound analysis by LC-MS/MS.

Methodology Outline:

  • Sample Preparation: A small aliquot of urine (e.g., 0.2 mL) is spiked with a deuterated internal standard (e.g., tetranor-PGEM-d6).

  • Online SPE-LC-MS/MS:

    • The sample is injected into the system where it first passes through an online SPE column for extraction and concentration of the analyte.

    • The retained analytes are then eluted from the SPE column and transferred to an analytical LC column for chromatographic separation.

    • The separated compounds are introduced into the mass spectrometer for detection. Quantification is typically performed using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a standard curve. The final concentration is typically normalized to the urinary creatinine concentration to account for variations in urine dilution.

Enzyme Immunoassay (EIA) / ELISA Protocol

Competitive EIAs offer a high-throughput and cost-effective alternative to LC-MS/MS for routine analysis.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay Competitive EIA cluster_data Data Analysis Urine Urine Sample SPE Solid-Phase Extraction (SPE) (Optional but recommended) Urine->SPE Add_Sample Add sample/standard and This compound-tracer SPE->Add_Sample Plate Coat plate with anti-tetranor-PGDM Ab Plate->Add_Sample Incubate Incubate (e.g., 18 hours) Add_Sample->Incubate Wash Wash plate Incubate->Wash Develop Add substrate and develop color (e.g., 60-90 min) Wash->Develop Read Read absorbance (e.g., 405-420 nm) Develop->Read Curve Generate Standard Curve Read->Curve Calculate Calculate Sample Concentration Curve->Calculate

Caption: General workflow for urinary this compound analysis by ELISA.

Methodology Outline:

  • Sample Preparation: Urine samples may require a purification step using solid-phase extraction (SPE) to remove interfering substances. Some commercial kits convert this compound to a more stable derivative for quantification.

  • Competitive Immunoassay:

    • A microplate is pre-coated with a monoclonal or polyclonal antibody specific for this compound.

    • The urine sample (or standard) is added to the wells along with a fixed amount of enzyme-conjugated this compound (the "tracer").

    • The this compound in the sample and the tracer compete for binding to the antibody.

    • After an incubation period (often overnight), the plate is washed to remove unbound components.

    • A substrate is added, which reacts with the enzyme on the bound tracer to produce a colorimetric signal.

  • Data Analysis: The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is generated, and the concentration of the unknown samples is determined by interpolation.

Conclusion and Future Directions

Urinary this compound is a robust and clinically valuable biomarker for systemic PGD2 production and, more specifically, for mast cell activation. Its measurement provides critical insights into the pathophysiology of a range of diseases, from systemic mastocytosis and allergies to chronic inflammatory conditions. The development of high-throughput and sensitive analytical methods like online SPE-LC-MS/MS and monoclonal antibody-based EIAs has enhanced its utility in both research and clinical settings.

For drug development professionals, urinary this compound can serve as a key pharmacodynamic biomarker to assess the efficacy of therapies targeting the PGD2 pathway or mast cell activity. Future research will likely focus on further validating its role in a broader spectrum of diseases, refining its use in personalized medicine, and standardizing analytical methodologies across different laboratories to ensure consistent and comparable results.

References

The Role of the PGD2 Metabolite, Tetranor-PGDM, in Sleep Regulation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the involvement of tetranor-prostaglandin DM (tetranor-PGDM), a major urinary metabolite of prostaglandin D2 (PGD2), in the intricate pathways governing sleep regulation. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the PGD2 signaling cascade, its key molecular players, and the utility of this compound as a critical biomarker.

Executive Summary

Prostaglandin D2 (PGD2) is a well-established endogenous sleep-promoting substance, acting centrally to induce physiological sleep.[1][2] Its downstream signaling cascade involves key brain regions and neurotransmitter systems that orchestrate the transition from wakefulness to sleep. While PGD2 is the primary active molecule in this pathway, its instability in vivo makes direct measurement challenging. This compound, its stable and abundant urinary metabolite, serves as a reliable surrogate for assessing systemic PGD2 biosynthesis.[3][4] This guide will elucidate the PGD2-mediated sleep pathway, present quantitative data from key studies, detail experimental protocols for this compound measurement, and provide visual representations of the underlying molecular mechanisms. Current evidence strongly indicates that this compound's primary role in the context of sleep is that of a biomarker, with no confirmed direct biological activity in sleep regulation itself.

The PGD2-Mediated Sleep Regulation Pathway

The central mechanism of PGD2-induced sleep involves a series of coordinated molecular events primarily occurring in the brain. The pathway can be summarized as follows:

  • Synthesis and Release of PGD2: Lipocalin-type PGD synthase (L-PGDS), an enzyme predominantly found in the leptomeninges, choroid plexus, and oligodendrocytes, catalyzes the isomerization of PGH2 to PGD2.[5] PGD2 is then secreted into the cerebrospinal fluid (CSF).

  • DP1 Receptor Activation: PGD2 in the CSF binds to and activates the D prostanoid receptor 1 (DP1), a Gs protein-coupled receptor. These receptors are strategically located on the ventromedial surface of the rostral basal forebrain, in proximity to key sleep-regulating centers.

  • Adenosine Signaling: Activation of DP1 receptors leads to an increase in extracellular adenosine levels. Adenosine, a well-known sleep-promoting molecule, then acts on A2A adenosine receptors.

  • Activation of Sleep-Promoting Neurons: The stimulation of A2A receptors excites sleep-promoting neurons located in the ventrolateral preoptic nucleus (VLPO).

  • Inhibition of Wake-Promoting Centers: The activated VLPO neurons release inhibitory neurotransmitters (GABA and galanin), which in turn suppress the activity of wake-promoting histaminergic neurons in the tuberomammillary nucleus (TMN). This "flip-flop" switch is a critical step in the initiation and maintenance of sleep.

The Role of the DP2 (CRTH2) Receptor

While the DP1 receptor is primarily implicated in the sleep-promoting effects of PGD2, PGD2 also binds to the DP2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells, or CRTH2). The DP2 receptor is more commonly associated with inflammatory responses and allergic reactions. Some studies suggest that activation of the DP2 receptor can have opposing effects to DP1 activation and may even promote neuronal loss, though its precise role in sleep regulation is less clear.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the PGD2 pathway and its metabolites in sleep and other physiological processes.

ParameterSpeciesMethodKey FindingReference
PGD2 Infusion and Sleep RatIntracerebroventricular InfusionInfusion of selenium tetrachloride (SeCl4), an L-PGDS inhibitor, at 400 pmol/0.2 µL/min inhibited slow-wave sleep.
L-PGDS and Sleep HumanSerum AnalysisSerum L-PGDS concentrations were significantly higher at 4:00 and 8:00 am compared to 8:00 pm.
Urinary L-PGDS in OSA HumanELISAMedian urinary L-PGDS was 784.7 ng/mg creatinine in severe OSA patients versus 262.1 ng/mg creatinine in controls.
This compound Abundance Human & MouseLC-MS/MSThis compound is significantly more abundant in urine than other PGD2 metabolites.
PGD2 Infusion and this compound MousePGD2 Infusion & LC-MS/MSDose-dependent increase in urinary this compound following PGD2 infusion.

Table 1: Effects of PGD2 Pathway Modulation on Sleep and Biomarker Levels

AnalyteMatrixMethodReportable RangeReference
This compound Human UrineOnline SPE-LC-MS/MS0.2 - 40 ng/mL
Tetranor-PGEM Human UrineOnline SPE-LC-MS/MS0.5 - 100 ng/mL
This compound Artificial UrineEIA0.252 - 20.2 ng/mL

Table 2: Analytical Parameters for this compound Quantification

Experimental Protocols

Measurement of Urinary this compound by Online SPE-LC-MS/MS

This method allows for the high-throughput and simultaneous quantification of this compound and tetranor-PGEM.

  • Sample Preparation: Human urine samples are centrifuged to remove particulates. An aliquot is then mixed with an internal standard solution.

  • Online Solid-Phase Extraction (SPE): The prepared sample is injected into the LC-MS/MS system. The analytes are first trapped and concentrated on an online SPE column, which effectively removes interfering substances from the urine matrix.

  • Chromatographic Separation: After the SPE cleanup, a switching valve directs the mobile phase through the SPE column to elute the trapped analytes onto an analytical HPLC column for chromatographic separation.

  • Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification.

Measurement of Urinary this compound by Competitive Enzyme Immunoassay (EIA)

This method provides an alternative to mass spectrometry for the quantification of this compound.

  • Sample Preparation and Solid-Phase Extraction (SPE): Urine samples are diluted with formic acid and applied to an SPE cartridge (e.g., HLB μElution plate). The cartridge is washed with distilled water and hexane. The lipid fractions containing this compound are then eluted with acetonitrile. The eluate is dried in vacuo.

  • Competitive EIA: The assay is performed in microtiter plates coated with a monoclonal antibody against this compound. The dried sample extract is reconstituted and added to the wells along with a fixed amount of enzyme-labeled this compound. The sample this compound and the enzyme-labeled this compound compete for binding to the antibody.

  • Detection: After an incubation period, the unbound components are washed away. A substrate for the enzyme is added, and the resulting color development is measured using a microplate reader. The concentration of this compound in the sample is inversely proportional to the color intensity.

Signaling Pathways and Experimental Workflows

PGD2-Mediated Sleep Regulation Pathway

PGD2_Sleep_Pathway PGH2 PGH2 LPGDS L-PGDS (Leptomeninges, Choroid Plexus) PGH2->LPGDS Isomerization PGD2 PGD2 in CSF LPGDS->PGD2 Secretion DP1 DP1 Receptor (Basal Forebrain) PGD2->DP1 Activation Adenosine Extracellular Adenosine DP1->Adenosine Release A2A A2A Receptor Adenosine->A2A Activation VLPO VLPO (Sleep-Promoting Neurons) A2A->VLPO Excitation TMN TMN (Wake-Promoting Neurons) VLPO->TMN Inhibition (GABA, Galanin) Sleep Sleep Initiation VLPO->Sleep Promotes

Caption: PGD2 signaling cascade leading to the initiation of sleep.

PGD2 Metabolism and this compound as a Biomarker

PGD2_Metabolism ArachidonicAcid Arachidonic Acid COX COX-1/COX-2 ArachidonicAcid->COX PGH2 PGH2 COX->PGH2 LPGDS L-PGDS PGH2->LPGDS PGD2 PGD2 (Active in CNS) LPGDS->PGD2 Metabolism Systemic Metabolism (β- and ω-oxidation) PGD2->Metabolism Inactivation TetranorPGDM This compound Metabolism->TetranorPGDM Urine Urinary Excretion TetranorPGDM->Urine Measurement Biomarker Measurement (LC-MS/MS, EIA) Urine->Measurement

Caption: Metabolic pathway of PGD2 to this compound for biomarker analysis.

Experimental Workflow for Urinary this compound Analysisdot

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References

Unveiling the Clinical Significance of Tetranor-PGDM: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Tetranor-PGDM as a Clinically Relevant Biomarker

For Immediate Release

[City, State] – [Date] – In the landscape of clinical and pharmaceutical research, the pursuit of sensitive and specific biomarkers is paramount for understanding disease pathogenesis, monitoring disease activity, and evaluating therapeutic efficacy. This technical guide delves into the burgeoning clinical relevance of 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (this compound), the major urinary metabolite of prostaglandin D2 (PGD2). Synthesized primarily by mast cells, PGD2 is a potent lipid mediator implicated in a spectrum of physiological and pathological processes, including allergic reactions and inflammation. Consequently, urinary this compound levels serve as a reliable indicator of systemic PGD2 production and mast cell activation.

This document provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing quantitative data on this compound levels in various clinical contexts, detailing experimental protocols for its measurement, and illustrating the associated biochemical pathways.

Data Presentation: this compound Levels Across Clinical Conditions

The quantification of urinary this compound has proven invaluable in discerning its role in various diseases. The following tables summarize the reported levels in healthy individuals and patient cohorts, offering a comparative perspective on its diagnostic and monitoring potential.

Population Mean Urinary this compound Level (ng/mg creatinine) Range (ng/mg creatinine) Key Findings & Citations
Healthy Adults1.480.89–1.69Baseline levels in a healthy adult population.[1]
Healthy Preschool Children (<5 years)4.033.36–5.06Levels are significantly higher in young children compared to older children and adults.[1]
Healthy School-Age Children & Adults2.37 (School-Age), 1.97 (Adults)1.56–3.10 (School-Age), 1.29–2.35 (Adults)Demonstrates an age-dependent decrease in baseline this compound levels.[1]

Table 1: Urinary this compound Levels in Healthy Populations

Disease State Patient Population Mean Urinary this compound Level (ng/mg creatinine) Comparison to Controls Key Findings & Citations
Systemic Mastocytosis17 patients37.2Significantly higher than healthy controls (11.5 ng/mg creatinine).Elevated levels reflect increased mast cell burden and activation.[2] Quantification of urinary PGD-M is a more sensitive diagnostic indicator than histamine metabolites.[3]
Food AllergyPatients with positive oral food challengeSignificantly higher than healthy volunteers and patients with other allergic diseases.Levels correlate with the severity of allergic symptoms and intestinal mast cell numbers.
Rheumatoid Arthritis60 patients20.0Significantly higher than healthy controls (11.5 ng/mg creatinine).Suggests mast cell activation plays a role in the pathophysiology of RA.
COPDPatients with COPDSignificantly higher than non-smoking healthy volunteers.Indicates a potential role of PGD2-mediated inflammation in COPD.
Aspirin-Exacerbated Respiratory Disease (AERD)Patients with AERDMepolizumab treatment significantly decreases urinary this compound levels.Highlights this compound as a biomarker for monitoring treatment response in AERD.

Table 2: Elevated Urinary this compound Levels in Various Disease States

Experimental Protocols: Measurement of Urinary this compound

Accurate and reproducible quantification of this compound is crucial for its clinical application. Two primary methods are employed: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is the gold standard for the quantification of this compound, offering high sensitivity and specificity.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract and concentrate this compound from the urine matrix while removing interfering substances.

  • Procedure:

    • Acidify a 0.4 mL urine sample by diluting to 0.8 mL with 0.1% (v/v) formic acid.

    • Condition a solid-phase extraction cartridge (e.g., HLB μElution plate) with 200 μL of acetonitrile followed by 200 μL of distilled water.

    • Load the acidified urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 200 μL of distilled water to remove polar impurities.

    • Wash the cartridge with 200 μL of hexane to remove non-polar impurities.

    • Elute the this compound from the cartridge with 50 μL of acetonitrile.

    • Dry the eluate under a vacuum.

    • Reconstitute the dried residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

2. Chromatographic Separation

  • Objective: To separate this compound from other components in the extracted sample.

  • Typical Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol.

    • Gradient: A gradient elution is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analyte. A specific gradient would be, for example, starting at 5% B, holding for 2 minutes, then ramping to 95% B over 6 minutes.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

3. Mass Spectrometric Detection

  • Objective: To specifically detect and quantify this compound.

  • Typical Settings:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally used.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard are monitored for quantification. This provides high specificity.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA offers a high-throughput and more accessible alternative to LC-MS/MS for routine clinical analysis.

1. Principle

A competitive ELISA format is typically used. In this assay, this compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-tetranor-PGDM antibody-coated wells. The amount of enzyme-labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.

2. Procedure (General Outline)

  • Plate Coating: Microtiter plates are pre-coated with a capture antibody specific for this compound.

  • Sample and Standard Incubation: Standards of known this compound concentrations and prepared urine samples are added to the wells, followed by the addition of a this compound-acetylcholinesterase tracer. The plate is incubated, typically overnight.

  • Washing: The plate is washed to remove unbound reagents.

  • Substrate Addition: A substrate for the enzyme (e.g., Ellman's Reagent for acetylcholinesterase) is added to each well.

  • Signal Development and Detection: The enzyme catalyzes a colorimetric reaction. The absorbance is read at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of this compound in the samples is then determined by interpolating their absorbance values on the standard curve.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

PGD2_Metabolism PGD2 Metabolic Pathway to this compound Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthase (H-PGDS, L-PGDS) Metabolites Intermediate Metabolites PGD2->Metabolites Metabolism Tetranor_PGDM This compound (Urinary Excretion) Metabolites->Tetranor_PGDM Further Metabolism

Caption: Metabolic conversion of arachidonic acid to the urinary biomarker this compound.

PGD2_Signaling Prostaglandin D2 Signaling Pathways PGD2 Prostaglandin D2 (PGD2) DP1 DP1 Receptor PGD2->DP1 DP2 DP2 Receptor (CRTH2) PGD2->DP2 Gs Gαs DP1->Gs Gi Gαi DP2->Gi Ca_inc ↑ Intracellular Ca²⁺ DP2->Ca_inc AC_inc Adenylate Cyclase (Activated) Gs->AC_inc AC_inh Adenylate Cyclase (Inhibited) Gi->AC_inh cAMP_inc ↑ cAMP AC_inc->cAMP_inc cAMP_dec ↓ cAMP AC_inh->cAMP_dec PKA Protein Kinase A (PKA) cAMP_inc->PKA Physiological_Effects_DP2 Physiological Effects (e.g., Chemoattraction of Th2 cells, Eosinophils, Basophils) cAMP_dec->Physiological_Effects_DP2 Physiological_Effects_DP1 Physiological Effects (e.g., Vasodilation, Bronchodilation) PKA->Physiological_Effects_DP1 Ca_inc->Physiological_Effects_DP2

Caption: Simplified overview of the major signaling cascades initiated by PGD2.

Tetranor_PGDM_Workflow Experimental Workflow for Urinary this compound Measurement cluster_LCMS LC-MS/MS Method cluster_ELISA ELISA Method Urine_Sample_LCMS Urine Sample Collection SPE Solid-Phase Extraction (SPE) Urine_Sample_LCMS->SPE LC_Separation Liquid Chromatography Separation SPE->LC_Separation MS_Detection Tandem Mass Spectrometry Detection & Quantification LC_Separation->MS_Detection Urine_Sample_ELISA Urine Sample Collection Plate_Incubation Competitive Binding on Antibody-Coated Plate Urine_Sample_ELISA->Plate_Incubation Washing Wash Unbound Reagents Plate_Incubation->Washing Substrate_Addition Substrate Addition & Color Development Washing->Substrate_Addition Absorbance_Reading Absorbance Reading & Concentration Calculation Substrate_Addition->Absorbance_Reading

Caption: Comparative workflow of the two primary methods for this compound quantification.

Conclusion

The measurement of urinary this compound is emerging as a powerful tool in clinical and translational research. Its strong association with mast cell activation makes it a valuable biomarker for a range of allergic and inflammatory disorders. This technical guide provides a foundational resource for professionals in the field, offering a compilation of current quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes. As research continues to evolve, the clinical utility of this compound is expected to expand, further solidifying its role in precision medicine and drug development.

References

An In-Depth Technical Guide to the Formation of Tetranor-PGDM from Prostaglandin D2 Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including allergic responses, inflammation, and sleep regulation. The systemic production of PGD2 is often assessed by measuring its urinary metabolites, among which 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM) is a major and reliable biomarker.[1][2] An understanding of the metabolic pathway leading to the formation of this compound is crucial for researchers and clinicians in immunology, inflammation, and drug development who seek to monitor PGD2-mediated activities in vivo. This technical guide provides a comprehensive overview of the enzymatic cascade responsible for the conversion of PGD2 to this compound, detailed experimental protocols for its quantification, and relevant quantitative data.

The Metabolic Pathway: From PGD2 to this compound

The formation of this compound from PGD2 is a multi-step process involving a series of enzymatic reactions that primarily occur in the liver and lungs.[3] The pathway can be broadly divided into two main phases: initial modifications of the PGD2 structure and subsequent fatty acid oxidation.

Phase 1: Initial Enzymatic Conversions
  • Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): The first and rate-limiting step in the catabolism of PGD2 is the oxidation of the 15-hydroxyl group to a keto group, a reaction catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[4][5] This conversion results in the formation of 15-keto-PGD2.

  • Reduction by Prostaglandin Reductase: Subsequently, the Δ13 double bond of 15-keto-PGD2 is reduced by 15-oxo-prostaglandin Δ13-reductase (also known as prostaglandin reductase 1 or PGR1). This NADPH-dependent reaction yields 13,14-dihydro-15-keto-PGD2.

Phase 2: Fatty Acid Oxidation

The resulting intermediate, 13,14-dihydro-15-keto-PGD2, undergoes further metabolism through the fatty acid beta-oxidation and omega-oxidation pathways, which are responsible for shortening the carboxylic acid side chain.

  • β-Oxidation: This process involves the sequential removal of two-carbon units from the carboxyl end of the prostaglandin molecule. This is the primary mechanism by which the "tetranor" structure (four carbons removed) is generated.

  • ω-Oxidation: This pathway involves the oxidation of the terminal methyl group of the alkyl side chain.

Through these oxidative processes, 13,14-dihydro-15-keto-PGD2 is converted to the stable and abundant urinary metabolite, this compound.

Signaling Pathway of PGD2 Metabolism

PGD2_Metabolism PGD2 Prostaglandin D2 (PGD2) Keto_PGD2 15-keto-PGD2 PGD2->Keto_PGD2 15-PGDH (NAD+ -> NADH) Dihydro_Keto_PGD2 13,14-dihydro-15-keto-PGD2 Keto_PGD2->Dihydro_Keto_PGD2 Prostaglandin Reductase (NADPH -> NADP+) Tetranor_PGDM This compound Dihydro_Keto_PGD2->Tetranor_PGDM β-oxidation & ω-oxidation Urine Urinary Excretion Tetranor_PGDM->Urine

Figure 1. Metabolic pathway of PGD2 to this compound.

Quantitative Data

Enzyme Kinetics

The following table summarizes the available kinetic parameters for key enzymes involved in PGD2 metabolism. It is important to note that kinetic parameters can vary depending on the specific experimental conditions, such as pH, temperature, and substrate purity.

EnzymeSubstrateKm (µM)Vmaxkcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Organism/TissueReference
15-Hydroxyprostaglandin Dehydrogenase (HPGD)Prostaglandin E21450 nmol/min--Human Placenta
15-Hydroxyprostaglandin Dehydrogenase (HPGD)Prostaglandin E2-28.1 µmol/(min·mg)~142.5 x 10⁶Human
Prostaglandin F Synthase (ketoreductase activity)NADPH3---Bovine Lung
Prostaglandin Reductase 1 (PGR1)15-keto-PGE2---HighHuman (recombinant)
Concentrations of this compound in Biological Fluids

The concentration of this compound in urine and plasma is a valuable indicator of systemic PGD2 production. The following tables provide a summary of reported concentrations in healthy individuals and in various disease states.

Table 1: Urinary this compound Concentrations

PopulationMean ± SD (ng/mg Creatinine)Range (ng/mg Creatinine)Number of SubjectsReference
Healthy Controls11.5 ± 1.75.0 - 26.1-
Systemic Mastocytosis37.2 ± 2.1-17
Rheumatoid Arthritis20.0 ± 2.5-60
Severe Asthma--231
Mild-to-Moderate Asthma--71
Healthy Controls (Asthma Study)--72
Food Allergy PatientsSignificantly higher than healthy controls--
Fukuyama Congenital Muscular DystrophySignificantly higher than healthy controls--

Table 2: Plasma this compound Concentrations

PopulationMean ± SD (pg/mL)NotesNumber of SubjectsReference
Healthy Volunteers3.5 ± 1.4Baseline10
Healthy Volunteers6.3 to 33 times above upper limit of normal2 hours post-niacin ingestion-
Systemic MastocytosisMarkedly increased--
Severe Type I Allergic ReactionMarkedly increased-1

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of this compound in biological matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract and concentrate this compound from urine while removing interfering substances.

  • Materials:

    • Urine sample

    • Internal standard (e.g., deuterated this compound)

    • Formic acid (1%)

    • Methanol

    • Water

    • Octadecyl-bonded silica gel SPE cartridge

  • Procedure:

    • Spike a known volume of urine with the internal standard.

    • Acidify the urine sample by adding 1% formic acid.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the acidified urine sample onto the SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the this compound and internal standard with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., Kinetex 2.6u C18 100A, 2.1 mm x 100 mm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to separate this compound from other components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both this compound and its deuterated internal standard are monitored for quantification.

    • Source Parameters: Optimized parameters for drying gas temperature, gas flow, nebulizer pressure, and capillary voltage are essential for achieving high sensitivity.

Experimental Workflow for LC-MS/MS Quantification of this compound

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Urine_Collection Urine Sample Collection Spiking Spike with Internal Standard Urine_Collection->Spiking Acidification Acidification with Formic Acid Spiking->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto LC Column Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Figure 2. Workflow for LC-MS/MS quantification of urinary this compound.

Quantification of this compound by Competitive Enzyme Immunoassay (EIA)

Competitive EIA offers a high-throughput and cost-effective alternative to LC-MS/MS for the quantification of this compound.

1. Principle

In a competitive EIA, unlabeled this compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-tetranor-PGDM antibody binding sites coated on a microplate. The amount of enzyme-labeled this compound bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.

2. Protocol

  • Materials:

    • Microtiter plate pre-coated with anti-tetranor-PGDM antibody

    • Urine sample (appropriately diluted)

    • This compound standard solutions

    • Enzyme-conjugated this compound (tracer)

    • Wash buffer

    • Substrate solution (e.g., TMB)

    • Stop solution

  • Procedure:

    • Prepare a standard curve by serially diluting the this compound standard.

    • Add the standards and diluted urine samples to the wells of the antibody-coated microplate.

    • Add the enzyme-conjugated this compound tracer to each well.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution to each well and incubate to allow for color development.

    • Add the stop solution to terminate the reaction.

    • Measure the absorbance of each well using a microplate reader.

    • Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.

Experimental Workflow for Competitive EIA of this compound

EIA_Workflow cluster_assay_prep Assay Preparation cluster_binding Competitive Binding cluster_detection Detection cluster_analysis_eia Data Analysis Plate Anti-tetranor-PGDM Coated Plate Add_Reagents Add Standards/Samples and Tracer Plate->Add_Reagents Standards Prepare Standard Curve Standards->Add_Reagents Samples Dilute Urine Samples Samples->Add_Reagents Incubate_Bind Incubate for Competitive Binding Add_Reagents->Incubate_Bind Wash1 Wash Plate Incubate_Bind->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Color Incubate for Color Development Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate Plot_Curve Plot Standard Curve Read_Plate->Plot_Curve Calculate_Conc Calculate Sample Concentrations Plot_Curve->Calculate_Conc

Figure 3. Workflow for competitive EIA of urinary this compound.

Conclusion

The metabolic conversion of PGD2 to its major urinary metabolite, this compound, is a well-defined enzymatic pathway that serves as a reliable indicator of in vivo PGD2 production. The quantification of this compound using robust analytical methods such as LC-MS/MS and EIA provides a powerful tool for researchers and drug development professionals to investigate the role of PGD2 in health and disease. This technical guide offers a comprehensive resource for understanding the core principles of this compound formation and for implementing its measurement in a laboratory setting. The provided data and protocols can serve as a foundation for further research into the modulation of the PGD2 pathway for therapeutic benefit.

References

Methodological & Application

Application Notes and Protocols for the Measurement of Tetranor-PGDM in Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM), a major urinary metabolite of Prostaglandin D2 (PGD2). Accurate measurement of this compound is crucial for assessing in vivo PGD2 synthesis, which is implicated in various physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation.[1][2] Urinary this compound levels are considered a reliable biomarker for mast cell activity and have been studied in conditions such as food allergies, Duchenne muscular dystrophy, and aspirin-intolerant asthma.[3]

Two primary analytical methods are detailed: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Method 1: High-Throughput Online SPE-LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound. An online solid-phase extraction (SPE) method allows for high-throughput analysis.[4][5]

Metabolic Pathway of PGD2 to this compound

Prostaglandin D2 undergoes a series of enzymatic conversions to form its urinary metabolite, this compound. This pathway involves oxidation and beta-oxidation steps.

Metabolic Pathway of PGD2 Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthase 13_14_dihydro_15_keto_PGD2 13,14-dihydro-15-keto-PGD2 PGD2->13_14_dihydro_15_keto_PGD2 15-PGDH tetranor_PGDM This compound 13_14_dihydro_15_keto_PGD2->tetranor_PGDM β-oxidation & ω-oxidation

Figure 1: Metabolic conversion of PGD2 to this compound.

Experimental Protocol

The following protocol is a synthesis of established high-throughput online SPE-LC-MS/MS methods.

1. Sample Collection and Storage:

  • Collect urine samples in sterile containers.

  • For short-term storage, keep samples at 4°C.

  • For long-term storage, samples should be frozen at -80°C. This compound is stable under these conditions and can withstand multiple freeze-thaw cycles.

2. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Dilute 0.4 mL of the urine sample to 0.8 mL with 0.1% (v/v) formic acid.

  • Add an internal standard (e.g., tetranor-PGEM-d6) to each sample.

3. Online Solid-Phase Extraction (SPE):

  • Use an SPE cartridge (e.g., HLB μElution plate) preconditioned with acetonitrile and distilled water.

  • Load the diluted urine sample onto the SPE cartridge.

  • Wash the cartridge with distilled water and then with hexane to remove interfering substances.

  • Elute the lipid fractions containing this compound with acetonitrile.

  • The eluate is directly injected into the LC-MS/MS system.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Tandem Mass Spectrometry (MS/MS):

    • Use a triple quadrupole mass spectrometer.

    • Operate in negative ion mode.

    • Monitor for specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard.

Quantitative Data Summary
ParameterValueReference
Reportable Range0.2 - 40 ng/mL
Intra-assay Precision (%CV)< 15%
Inter-assay Precision (%CV)< 15%
Accuracy (%Bias)< 15%
Recovery from SPE77.1% - 113.5%

Method 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a more accessible method for the quantification of this compound and is suitable for screening a large number of samples. This method relies on the competition between unlabeled this compound in the sample and a fixed amount of labeled this compound for binding to a limited amount of antibody.

Experimental Workflow

ELISA Workflow cluster_0 Sample Preparation cluster_1 ELISA Procedure cluster_2 Data Analysis Urine_Sample Urine Sample SPE Solid-Phase Extraction (SPE) Urine_Sample->SPE Eluate Eluted Sample SPE->Eluate Add_Sample_Tracer Add sample/standard and tracer Eluate->Add_Sample_Tracer Plate_Coating Coat plate with capture antibody Plate_Coating->Add_Sample_Tracer Incubation Incubate Add_Sample_Tracer->Incubation Wash Wash plate Incubation->Wash Add_Substrate Add substrate Wash->Add_Substrate Develop_Color Develop color Add_Substrate->Develop_Color Read_Absorbance Read absorbance Develop_Color->Read_Absorbance Standard_Curve Generate standard curve Read_Absorbance->Standard_Curve Calculate_Concentration Calculate sample concentration Standard_Curve->Calculate_Concentration

Figure 2: General workflow for this compound ELISA.

Experimental Protocol

This protocol is based on commercially available this compound ELISA kits and published methods.

1. Sample Preparation:

  • Follow the same sample collection and storage procedures as for LC-MS/MS.

  • Perform solid-phase extraction (SPE) as described in the LC-MS/MS protocol to remove interfering substances from the urine matrix.

  • Reconstitute the dried eluate in the provided assay buffer.

2. ELISA Procedure:

  • The assay is typically performed in a 96-well plate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).

  • Add standards, controls, and prepared urine samples to the wells.

  • Add the this compound tracer (e.g., conjugated to an enzyme like acetylcholinesterase).

  • Add the specific monoclonal or polyclonal antibody against this compound.

  • Incubate the plate, typically for 18 hours.

  • Wash the plate to remove unbound reagents.

  • Add the enzyme substrate (e.g., Ellman's Reagent).

  • Incubate for 60-90 minutes to allow for color development.

  • Read the absorbance at the appropriate wavelength (e.g., 405-420 nm).

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Quantitative Data Summary
ParameterValueReference
Assay Range6.4 - 4,000 pg/mL
Sensitivity (80% B/B₀)40 pg/mL
Limit of Detection (LOD)0.0498 ng/mL
Range of Quantitation (ROQ)0.252 - 20.2 ng/mL
Intra-assay Variation3.9% - 6.0%
Inter-assay Variation5.7% - 10.4%

Normal and Pathological Levels of Urinary this compound

The concentration of this compound in urine can vary depending on the physiological or pathological state of the individual.

ConditionUrinary this compound LevelReference
Healthy Humans1.5 ng/mg creatinine
Healthy Humans (Range)0.3 - 2.5 ng/mg creatinine
COPD PatientsSignificantly higher than healthy volunteers
Food Allergy (Oral Food Challenge Cut-off)2.25 ng/mg creatinine
Duchenne Muscular Dystrophy9.7 ng/mg creatinine

Note: It is recommended to normalize urinary this compound concentrations to creatinine levels to account for variations in urine dilution.

These detailed application notes and protocols provide a comprehensive guide for the accurate and reliable measurement of this compound in human urine, enabling researchers and clinicians to effectively utilize this important biomarker in their studies and diagnostic procedures.

References

Application Notes and Protocols for Tetranor-PGDM Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a major urinary metabolite of prostaglandin D2 (PGD2).[1][2] PGD2 is a bioactive lipid mediator involved in various physiological and pathological processes, including inflammation, allergic reactions, and sleep regulation. The quantification of this compound in biological fluids, particularly urine, serves as a reliable biomarker for endogenous PGD2 production.[1][2] This application note provides a detailed protocol for the sensitive and accurate quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for the selective and quantitative analysis of small molecules in complex biological matrices.

The metabolic pathway from PGF2α, a related prostaglandin, to this compound involves a series of enzymatic conversions. Understanding this pathway is crucial for interpreting the biological significance of this compound levels.

PGF2α to this compound Signaling Pathway cluster_pathway PGF2α Metabolic Pathway to this compound Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase 11b-PGF2a 11β-PGF2α PGD2->11b-PGF2a AKR1C3 Tetranor_PGDM This compound PGD2->Tetranor_PGDM Multiple Enzymatic Steps (including β-oxidation) Dinor-11b-PGF2a 2,3-dinor-11β-PGF2α 11b-PGF2a->Dinor-11b-PGF2a β-oxidation

PGF2α to this compound Signaling Pathway

Experimental Protocols

This section details the methodologies for the quantification of this compound in urine, including sample preparation by solid-phase extraction (SPE) and analysis by LC-MS/MS. Both an offline SPE protocol and an online SPE-LC-MS/MS workflow are described.

Materials and Reagents
  • This compound analytical standard

  • This compound-d6 (or other suitable deuterated internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Ammonium carbonate

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Human urine (drug-free, for calibration standards and quality controls)

Experimental Workflow Overview

The overall experimental workflow for this compound quantification is depicted below. This workflow outlines the key stages from sample collection to data analysis.

Experimental Workflow for this compound Quantification cluster_workflow Quantification Workflow Sample_Collection Urine Sample Collection Internal_Standard Addition of Internal Standard (this compound-d6) Sample_Collection->Internal_Standard Sample_Preparation Sample Preparation (Solid-Phase Extraction) Internal_Standard->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Final_Result Final Concentration of this compound Data_Processing->Final_Result

Experimental Workflow for this compound Quantification
Protocol 1: Offline Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: Thaw frozen urine samples at room temperature. Centrifuge at 3000 rpm for 10 minutes to pellet any precipitate.

  • Internal Standard Spiking: To 1 mL of supernatant, add the internal standard (e.g., this compound-d6) to a final concentration of 10 ng/mL.

  • Acidification: Acidify the sample with 100 µL of 10% formic acid.

  • SPE Cartridge Conditioning: Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Online Solid-Phase Extraction (SPE) - LC-MS/MS

Online SPE systems offer higher throughput and reduced manual sample handling.[3] The system typically consists of an autosampler, an SPE loading pump, an analytical HPLC pump, a switching valve, an SPE cartridge, an analytical column, and the mass spectrometer.

  • Sample Preparation: Dilute urine samples 1:1 (v/v) with an aqueous solution containing the internal standard.

  • Injection: Inject the diluted sample into the online SPE-LC-MS/MS system.

  • SPE Loading: The sample is loaded onto the SPE cartridge using the loading pump. Interfering substances are washed to waste.

  • Analyte Elution and Transfer: The switching valve position is changed to align the SPE cartridge with the analytical column. The analytical pump elutes the analytes from the SPE cartridge onto the analytical column for separation.

  • Chromatographic Separation and MS Detection: The analytes are separated on the analytical column and detected by the mass spectrometer.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These may need to be optimized for specific instruments and applications.

ParameterTypical Setting
Liquid Chromatography
HPLC SystemAgilent 1200 series or equivalent
Analytical ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile/Methanol (90:10, v/v)
Flow Rate0.3 - 0.5 mL/min
GradientStart with 5-10% B, increase to 95% B over 5-10 minutes, hold for 2-3 minutes, and re-equilibrate.
Injection Volume5 - 20 µL
Column Temperature40°C
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Ion Spray Voltage-4500 V
Source Temperature500 - 550°C
Collision GasNitrogen
MRM Transitions for Quantification

Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The following are typical MRM transitions for this compound and its deuterated internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
This compound385.2336.2-25 to -35-50 to -70
This compound385.2164.1-30 to -40-50 to -70
This compound-d6391.2336.2-25 to -35-50 to -70

Note: Collision energy and declustering potential are instrument-dependent and require optimization. The transition m/z 385 > 336 is also reported for tetranor-PGEM, necessitating chromatographic separation.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for LC-MS/MS-based this compound assays.

Table 1: Assay Performance Characteristics
ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)0.1 - 1 ng/mL
Upper Limit of Quantification (ULOQ)100 - 500 ng/mL
Linearity (r²)> 0.99
Inter-assay Precision (%CV)< 15%
Intra-assay Precision (%CV)< 10%
Accuracy (% bias)± 15%
Recovery80 - 110%
Table 2: Example of a Calibration Curve
Concentration (ng/mL)Analyte/IS Peak Area Ratio
0.50.012
10.025
50.128
100.255
501.275
1002.550

Data Analysis and Interpretation

Quantification is based on the ratio of the peak area of the analyte (this compound) to the peak area of the internal standard (this compound-d6). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of this compound in unknown samples is then calculated from the linear regression equation of the calibration curve. Urinary concentrations are often normalized to urinary creatinine levels to account for variations in urine dilution.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of this compound in urine. This method is suitable for use in clinical research and drug development to assess PGD2 production in various physiological and pathological states. The provided protocols and performance data serve as a comprehensive guide for researchers and scientists in the field.

References

Application Notes and Protocols for Tetranor-PGDM ELISA Kit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2) is a key lipid mediator derived from the cyclooxygenase (COX) pathway of arachidonic acid metabolism. It is involved in a wide array of physiological and pathological processes, including the regulation of sleep, vasodilation, and allergic responses.[1][2] PGD2 is primarily produced by mast cells, making it a critical player in allergic diseases like asthma.[1] Due to its short half-life, direct measurement of PGD2 in biological fluids is challenging. Therefore, the quantification of its stable metabolites serves as a reliable method to assess its systemic biosynthesis.[3][4]

11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM) has been identified as a major and abundant urinary metabolite of PGD2 in both humans and mice. Unlike other PGD2 metabolites, this compound is found in significantly higher concentrations in urine, making it an excellent biomarker for PGD2 production. Elevated levels of urinary this compound have been associated with various inflammatory conditions, including mastocytosis, asthma, and food allergies, highlighting its potential as a diagnostic and monitoring tool in clinical research and drug development.

This document provides detailed application notes and protocols for the use of a this compound Enzyme-Linked Immunosorbent Assay (ELISA) kit, a competitive assay designed for the quantitative determination of this compound in urine.

Prostaglandin D2 Metabolism and Signaling Pathway

The biosynthesis of PGD2 begins with the conversion of arachidonic acid to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is then isomerized to PGD2 by PGD2 synthases. PGD2 exerts its biological effects by binding to two distinct G protein-coupled receptors: the DP1 receptor (PTGDR) and the DP2 receptor (CRTH2). Activation of these receptors triggers downstream signaling cascades that mediate various cellular responses. Following its release, PGD2 is rapidly metabolized to several products, with this compound being a major urinary metabolite.

PGD2_Pathway Prostaglandin D2 Synthesis and Signaling Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) PGDS PGD Synthases PGH2->PGDS PGD2 Prostaglandin D2 (PGD2) Metabolism Metabolism PGD2->Metabolism DP1_Receptor DP1 Receptor PGD2->DP1_Receptor DP2_Receptor DP2 Receptor (CRTH2) PGD2->DP2_Receptor COX->PGH2 PGDS->PGD2 Tetranor_PGDM This compound (Urinary Metabolite) Metabolism->Tetranor_PGDM Cellular_Response1 Vasodilation, Inhibition of Platelet Aggregation DP1_Receptor->Cellular_Response1 Cellular_Response2 Chemotaxis of Th2 cells, Eosinophils, Basophils DP2_Receptor->Cellular_Response2

Figure 1: Prostaglandin D2 synthesis, metabolism, and signaling pathway.

This compound ELISA Kit: Principle and Performance

The this compound ELISA kit is a competitive immunoassay for the quantitative determination of this compound. The assay is based on the competition between this compound in the sample and a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody. Of note, some kits employ a chemical conversion step to transform the unstable this compound into a more stable derivative, tetranor-PGJM, which is then quantified.

Assay Principle:

  • A microplate is pre-coated with a capture antibody.

  • Standards or samples are added to the wells, followed by the addition of an enzyme-conjugated this compound (tracer).

  • During incubation, the this compound from the sample competes with the tracer for binding to the capture antibody.

  • After washing, a substrate is added, and the enzyme on the bound tracer catalyzes a colorimetric reaction.

  • The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Performance Characteristics:

ParameterTypical Value
Assay Range6.4 - 4,000 pg/mL
Sensitivity (80% B/B₀)~40 pg/mL
Sample TypeUrine
Incubation Time18 hours
Detection MethodColorimetric (405-420 nm)

Cross-Reactivity:

CompoundCross-Reactivity
This compound100%
tetranor-PGJM100%
tetranor-PGAM2.08%
tetranor-PGEM0.03%
tetranor-PGFM<0.01%
Prostaglandin D₂<0.01%
Prostaglandin E₂<0.01%
Prostaglandin F₂α<0.01%

Experimental Protocols

A. Sample Preparation (Urine)

  • Collect urine samples in a sterile container.

  • To remove particulate matter, centrifuge the samples at 1,000 x g for 15 minutes at 2-8°C.

  • Transfer the supernatant to a clean tube.

  • Samples can be assayed immediately or aliquoted and stored at -20°C or -80°C for future use. Avoid repeated freeze-thaw cycles.

B. Reagent Preparation

  • Bring all reagents to room temperature before use.

  • Prepare working solutions of wash buffer, standards, and other kit components as per the manufacturer's instructions.

  • It is recommended to prepare a serial dilution of the this compound standard to generate a standard curve.

C. This compound ELISA Protocol

The following is a general protocol for a competitive ELISA. For precise volumes, incubation times, and temperatures, refer to the specific manual provided with your ELISA kit.

ELISA_Workflow This compound Competitive ELISA Workflow start Start add_samples Add Standards & Samples to Antibody-Coated Plate start->add_samples add_tracer Add Enzyme-Labeled This compound (Tracer) add_samples->add_tracer incubate Incubate (e.g., 18 hours) Competition Occurs add_tracer->incubate wash1 Wash Plate to Remove Unbound Reagents incubate->wash1 add_substrate Add Substrate wash1->add_substrate develop Incubate to Develop Color add_substrate->develop stop_reaction Add Stop Solution develop->stop_reaction read_plate Read Absorbance (405-420 nm) stop_reaction->read_plate analyze Analyze Data read_plate->analyze end End analyze->end

References

Application Notes and Protocols for Tetranor-PGDM Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation and analysis of tetranor-PGDM (11,15-dioxo-9-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid), a key urinary metabolite of prostaglandin D2 (PGD2). Accurate quantification of this compound is crucial for assessing PGD2 biosynthesis in various physiological and pathological states, including allergic reactions, inflammatory diseases, and in response to drug administration.

Introduction

This compound is a stable and abundant downstream metabolite of PGD2, making it a reliable biomarker for monitoring PGD2 production in vivo. Unlike its parent compound, which is highly unstable, this compound can be readily measured in biological fluids, particularly urine. The following protocols detail two common and effective methods for the extraction of this compound from urine samples prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme immunoassay (EIA).

Signaling Pathway of PGD2 Metabolism

The following diagram illustrates the metabolic pathway from PGD2 to its urinary metabolite, this compound.

PGD2_Metabolism PGD2 Prostaglandin D2 (PGD2) Metabolism Metabolism PGD2->Metabolism tetranor_PGDM This compound Metabolism->tetranor_PGDM

PGD2 to this compound metabolic pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound using different analytical methodologies.

Table 1: Performance Characteristics of a Competitive Enzyme Immunoassay (EIA) for this compound

ParameterValueReference
Half-maximal inhibition concentration (IC50)1.79 ng/mL[1]
Limit of Detection (LOD)0.0498 ng/mL[1]
Range of Quantitation (ROQ)0.252 to 20.2 ng/mL[1]
Intra-assay Variation (CV)3.9–6.0%[1]
Inter-assay Variation (CV)5.7–10.4%[1]
Recovery in Artificial Urine (after SPE)82.3% to 113.5%

Table 2: Performance Characteristics of an Online SPE-LC-MS/MS Method for this compound

ParameterValueReference
Reportable Range0.2–40 ng/mL
Intra- and Inter-assay Precision (%CV)< 15%
Intra- and Inter-assay Accuracy (%Bias)< 15%

Experimental Protocols

Sample Handling and Storage

For optimal results, collect urine samples and immediately add a cyclooxygenase inhibitor, such as indomethacin (10-15 µM), to prevent ex vivo prostaglandin synthesis. If not analyzed immediately, samples should be stored at -80°C.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the analysis of this compound in urine prior to immunoassay or LC-MS/MS.

Materials:

  • SPE cartridges (e.g., HLB μElution plate)

  • Acetonitrile

  • Distilled water

  • 0.1% (v/v) Formic acid in water

  • Hexane

  • Vacuum manifold or positive pressure processor

  • Sample collection tubes

  • Nitrogen evaporator

Workflow Diagram: Solid-Phase Extraction

SPE_Workflow start Start: Urine Sample dilute Dilute 0.4 mL sample with 0.4 mL 0.1% Formic Acid start->dilute load Load Sample onto SPE Cartridge dilute->load condition Condition SPE Cartridge: 1. 200 µL Acetonitrile 2. 200 µL Distilled Water condition->load wash Wash Cartridge: 1. 200 µL Distilled Water 2. 200 µL Hexane load->wash elute Elute with 50 µL Acetonitrile wash->elute dry Dry Eluate under Nitrogen elute->dry reconstitute Reconstitute in Assay Buffer dry->reconstitute end Ready for Analysis reconstitute->end

Solid-Phase Extraction (SPE) workflow for this compound.

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge the samples to pellet any sediment.

    • Take 0.4 mL of the urine supernatant and dilute it to 0.8 mL with 0.1% (v/v) formic acid in distilled water.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Condition the cartridges by passing 200 µL of acetonitrile followed by 200 µL of distilled water. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Apply the diluted urine sample to the conditioned SPE cartridge.

    • Pass the sample through the cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 200 µL of distilled water to remove polar impurities.

    • Wash the cartridge with 200 µL of hexane to remove non-polar impurities.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the this compound from the cartridge with 50 µL of acetonitrile.

  • Drying and Reconstitution:

    • Dry the eluate in a vacuum concentrator or under a gentle stream of nitrogen.

    • Reconstitute the dried residue in an appropriate volume of assay buffer for subsequent analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a general procedure for the extraction of prostaglandins and related eicosanoids and can be adapted for this compound analysis.

Materials:

  • Glass centrifuge tubes

  • Internal standard solution (e.g., deuterated this compound)

  • 1 M Citric acid or 2M Hydrochloric acid

  • Butylated hydroxytoluene (BHT) solution (e.g., 10% in ethanol)

  • Extraction solvent (e.g., Hexane/Ethyl Acetate, 1:1, v/v)

  • Centrifuge

  • Nitrogen evaporator

Workflow Diagram: Liquid-Liquid Extraction

LLE_Workflow start Start: Urine Sample spike Spike with Internal Standard (e.g., d4-tetranor-PGDM) start->spike acidify Acidify to pH ~3.5 (e.g., with Citric Acid) spike->acidify add_solvent Add Extraction Solvent (e.g., Hexane/Ethyl Acetate) acidify->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect_organic Collect Organic (Upper) Layer centrifuge->collect_organic repeat_extraction Repeat Extraction on Aqueous Layer (Optional) collect_organic->repeat_extraction repeat_extraction->add_solvent Yes dry Dry Combined Organic Layers under Nitrogen repeat_extraction->dry No reconstitute Reconstitute in Mobile Phase or Assay Buffer dry->reconstitute end Ready for Analysis reconstitute->end

Liquid-Liquid Extraction (LLE) workflow for this compound.

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples on ice and centrifuge.

    • To a 500 µL aliquot of urine supernatant in a glass tube, add an appropriate amount of internal standard (e.g., d4-PGE2 and d4-PGD2 can be used as surrogates if a specific this compound standard is unavailable).

    • Add a small amount of antioxidant, such as 5 µL of 10% BHT, to prevent auto-oxidation.

    • Acidify the sample to approximately pH 3.5 by adding 40 µL of 1 M citric acid or an appropriate amount of 2M HCl.

  • Extraction:

    • Add 2 mL of hexane/ethyl acetate (1:1, v/v) to the acidified sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at a low speed (e.g., 2500 x g) for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer to a clean glass tube.

    • For improved recovery, the extraction step can be repeated on the remaining aqueous layer, and the organic phases can be combined.

  • Drying and Reconstitution:

    • Evaporate the combined organic phases to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent, such as a methanol/buffer mixture, for LC-MS/MS analysis.

Concluding Remarks

The choice between solid-phase extraction and liquid-liquid extraction will depend on the specific requirements of the assay, available equipment, and desired throughput. SPE is often more amenable to automation and high-throughput applications, while LLE can be a cost-effective alternative for smaller sample numbers. Both methods, when properly optimized and validated, can provide clean extracts for the accurate and precise quantification of this compound in biological samples.

References

Application of Tetranor-PGDM as a Biomarker in Asthma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by variable and recurring symptoms, airflow obstruction, and bronchial hyperresponsiveness. The underlying inflammation is heterogeneous, with distinct phenotypes such as eosinophilic and neutrophilic asthma. Prostaglandin D2 (PGD2) is a key lipid mediator predominantly released by mast cells and is one of the most abundant prostanoids in the airways of asthmatics.[1] It plays a crucial role in the pathophysiology of asthma by acting on two main receptors: the DP1 receptor, which is generally associated with anti-inflammatory effects, and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2 or DP2), which mediates pro-inflammatory responses.[1][2]

Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a major, stable urinary metabolite of PGD2.[3][4] Its quantification in urine provides a non-invasive tool to assess the systemic production of PGD2, reflecting mast cell activation and the intensity of type 2 inflammation. Elevated levels of urinary this compound have been observed in patients with asthma, particularly in those with severe and aspirin-intolerant asthma, making it a promising biomarker for patient stratification, monitoring disease activity, and evaluating therapeutic responses in clinical research and drug development.

Data Presentation

The following tables summarize quantitative data on urinary this compound levels in different asthma populations from published studies. These values are typically normalized to creatinine concentration to account for variations in urine dilution.

Table 1: Urinary this compound Levels in Asthma Patients and Healthy Controls

CohortMedian Urinary this compound (ng/mmol creatinine)Reference
Healthy Controls12.6
Mild-to-Moderate Asthma15.8
Severe Asthma (Non-smokers)18.2
Severe Asthma (Smokers/Ex-smokers)20.9

Table 2: Urinary this compound Levels in Relation to Type 2 Inflammation

Biomarker StatusMedian Urinary this compound (ng/mmol creatinine)Reference
Low Type 2 Inflammation14.5
High Type 2 Inflammation21.7

Note: High Type 2 inflammation is typically characterized by elevated blood eosinophils, higher exhaled nitric oxide (FeNO), and increased serum periostin levels.

While there is a clear association between elevated this compound and Type 2 inflammation, which is often eosinophilic, specific quantitative data directly comparing urinary this compound levels in well-defined eosinophilic versus neutrophilic asthma phenotypes are limited in the currently available literature. Further research is warranted to fully elucidate the utility of this compound in differentiating these specific asthma endotypes.

Signaling Pathways

The biological effects of PGD2, and by extension the relevance of its metabolite this compound, are mediated through its interaction with the DP1 and CRTH2 receptors, which trigger distinct downstream signaling cascades.

PGD2_Signaling PGD2 Signaling Pathways in Asthma cluster_mast_cell Mast Cell cluster_dp1 DP1 Receptor Signaling (Anti-inflammatory) cluster_crth2 CRTH2 (DP2) Receptor Signaling (Pro-inflammatory) Allergen Allergen IgE IgE Allergen->IgE Mast_Cell_Activation Activation IgE->Mast_Cell_Activation PGD2_Release PGD2 Release Mast_Cell_Activation->PGD2_Release PGD2 PGD2 PGD2_Release->PGD2 DP1 DP1 Receptor PGD2->DP1 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Gs Gs protein DP1->Gs AC_DP1 Adenylyl Cyclase Gs->AC_DP1 cAMP_DP1 ↑ cAMP AC_DP1->cAMP_DP1 PKA_DP1 Protein Kinase A cAMP_DP1->PKA_DP1 Anti_Inflammatory_Effects Anti-inflammatory Effects (e.g., vasodilation, inhibition of cell migration, eosinophil apoptosis) PKA_DP1->Anti_Inflammatory_Effects Gi Gi protein CRTH2->Gi PLC Phospholipase C Gi->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Pro_Inflammatory_Effects Pro-inflammatory Effects (e.g., chemotaxis of Th2 cells, eosinophils, basophils; cytokine release) Ca2->Pro_Inflammatory_Effects

Caption: PGD2 signaling pathways in asthma.

Experimental Protocols

Accurate and reproducible quantification of urinary this compound is critical for its use as a biomarker. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow: Sample to Data

experimental_workflow Experimental Workflow for this compound Quantification Urine_Collection Urine Sample Collection Sample_Storage Storage at -80°C Urine_Collection->Sample_Storage Sample_Thawing Sample Thawing and Centrifugation Sample_Storage->Sample_Thawing Method_Selection Method Selection Sample_Thawing->Method_Selection ELISA ELISA Method_Selection->ELISA  Immunoassay LCMS LC-MS/MS Method_Selection->LCMS  Mass Spectrometry ELISA_Protocol Competitive ELISA Protocol ELISA->ELISA_Protocol LCMS_Protocol Solid Phase Extraction & LC-MS/MS Analysis LCMS->LCMS_Protocol Data_Acquisition_ELISA Optical Density Measurement ELISA_Protocol->Data_Acquisition_ELISA Data_Acquisition_LCMS Mass Spectrometry Data Acquisition LCMS_Protocol->Data_Acquisition_LCMS Data_Analysis Data Analysis and Normalization (Creatinine) Data_Acquisition_ELISA->Data_Analysis Data_Acquisition_LCMS->Data_Analysis Results Final this compound Concentration Data_Analysis->Results

References

Application Notes and Protocols: Measurement of Tetranor-PGDM in Food Allergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Food allergy is a significant global health issue characterized by immediate hypersensitivity reactions to ingested foods. The development of objective biomarkers is crucial for accurate diagnosis, monitoring disease severity, and evaluating therapeutic interventions. Tetranor-prostaglandin D metabolite (tetranor-PGDM) is a major urinary metabolite of prostaglandin D2 (PGD2), a key mediator released by mast cells during allergic reactions.[1][2][3][4] Emerging evidence strongly suggests that urinary this compound is a sensitive and specific biomarker for food allergy.[1]

These application notes provide a comprehensive overview of the role of this compound in food allergy and detailed protocols for its measurement.

This compound as a Biomarker in Food Allergy

Studies have demonstrated that urinary levels of this compound are significantly elevated in patients with food allergies compared to healthy individuals and patients with other allergic conditions such as asthma, allergic rhinitis, and atopic dermatitis. The concentration of urinary this compound has been shown to correlate with the severity of allergic symptoms and the number of intestinal mast cells in preclinical models of food allergy. Furthermore, therapeutic interventions with mast cell inactivators or anti-inflammatory steroids have been shown to reduce urinary this compound levels, highlighting its utility in monitoring treatment response.

Quantitative Data Summary

The following tables summarize quantitative data on urinary this compound levels from various studies.

Table 1: Urinary this compound Levels in Human Subjects

Patient GroupMedian (IQR) this compound (ng/mg Creatinine)Reference
Food AllergySignificantly higher than other groups
Healthy VolunteersLower than food allergy group
AsthmaLower than food allergy group
Allergic Rhinitis1.48 (0.91–1.67) before pollen season
1.13 (0.66–1.35) during pollen season
Atopic DermatitisNo significant change
Preschool (Healthy)4.03 (3.36–5.06)
School-age (Healthy)2.37 (1.56–3.10)
Adult (Healthy)1.97 (1.29–2.35)

Table 2: Urinary this compound Levels in a Murine Model of Food Allergy

ConditionObservationReference
Oral Allergen ChallengeGradual increase in urinary this compound with disease progression
Treatment (Mast Cell Inactivator)Decreased urinary this compound levels
Treatment (Steroid)Decreased urinary this compound levels

Signaling Pathway and Experimental Workflow

PGD2 Synthesis and Metabolism in Allergic Response

The following diagram illustrates the signaling pathway leading to the production of PGD2 and its metabolism to this compound during an allergic reaction.

PGD2_Pathway cluster_mast_cell Mast Cell cluster_circulation Systemic Circulation / Metabolism Allergen Allergen IgE IgE Allergen->IgE Binds to FcεRI FcεRI Receptor IgE->FcεRI Cross-links MastCell Mast Cell Activation FcεRI->MastCell Triggers ArachidonicAcid Arachidonic Acid MastCell->ArachidonicAcid Releases COX COX-1/2 ArachidonicAcid->COX PGH2 PGH2 COX->PGH2 HPGDS H-PGDS PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 PGD2_circ PGD2 PGD2->PGD2_circ Released into circulation Metabolism Metabolism in Liver/Lungs PGD2_circ->Metabolism tetranor_PGDM This compound Metabolism->tetranor_PGDM Urine Excreted in Urine tetranor_PGDM->Urine

Caption: PGD2 synthesis and metabolism pathway.

General Experimental Workflow for this compound Measurement

The following diagram outlines the typical workflow for the measurement of urinary this compound.

Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing UrineCollection Urine Sample Collection Acidification Acidification (pH ~3) UrineCollection->Acidification InternalStandard Add Internal Standard (d6-tetranor-PGDM) Acidification->InternalStandard SPE Solid-Phase Extraction (SPE) InternalStandard->SPE LCMS LC-MS/MS Analysis SPE->LCMS EIA Enzyme Immunoassay (EIA) SPE->EIA Quantification Quantification LCMS->Quantification EIA->Quantification Normalization Normalization to Creatinine Quantification->Normalization FinalResult Final Result (ng/mg Creatinine) Normalization->FinalResult

Caption: Experimental workflow for this compound measurement.

Experimental Protocols

Protocol 1: Measurement of Urinary this compound by LC-MS/MS

This protocol is based on methodologies described in published studies.

1. Materials and Reagents:

  • Urine samples

  • 1 mol/L HCl

  • d6-tetranor-PGDM (internal standard)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., HLB μElution plate)

  • LC-MS/MS system

2. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Dilute 0.4 mL of urine with water to a final volume of 1 mL.

  • Acidify the diluted urine to approximately pH 3 with 1 mol/L HCl.

  • Add a known amount (e.g., 5 ng) of the internal standard (d6-tetranor-PGDM) to each sample.

  • Condition the SPE cartridge with 200 μL of acetonitrile followed by 200 μL of water.

  • Load the acidified urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 200 μL of water followed by 200 μL of hexane.

  • Elute the lipid fractions with 50 μL of acetonitrile.

  • Dry the eluate under vacuum.

  • Reconstitute the residue in a suitable volume (e.g., 0.4 mL) of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a suitable C18 column.

    • Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Tandem Mass Spectrometry (MS/MS):

    • Operate the mass spectrometer in negative ion mode.

    • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both this compound and the internal standard (d6-tetranor-PGDM).

4. Data Analysis:

  • Quantify the amount of this compound in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

  • Measure the creatinine concentration in the urine samples using a standard method.

  • Normalize the this compound concentration to the creatinine concentration and express the final result as ng/mg creatinine.

Protocol 2: Measurement of Urinary this compound by Competitive Enzyme Immunoassay (EIA)

This protocol is based on the developed monoclonal antibody-based EIA.

1. Materials and Reagents:

  • Urine samples (prepared as for LC-MS/MS, including SPE)

  • Monoclonal antibody against this compound

  • This compound standard

  • Enzyme-labeled this compound

  • Microplate coated with a secondary antibody

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

2. Assay Procedure:

  • Add the prepared urine samples, standards, and enzyme-labeled this compound to the wells of the microplate.

  • Add the monoclonal antibody against this compound to each well.

  • Incubate the plate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate to allow for color development.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples from the standard curve.

  • Normalize the results to creatinine concentration as described in the LC-MS/MS protocol.

Conclusion

The measurement of urinary this compound provides a valuable, non-invasive tool for the study of food allergy. Its specificity and correlation with disease severity make it a promising biomarker for diagnostic purposes, for monitoring the clinical course of the allergy, and for assessing the efficacy of novel therapeutic agents in drug development. The detailed protocols provided herein offer a foundation for the implementation of this compound measurement in research and clinical settings.

References

Solid-Phase Extraction of Tetranor-PGDM: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase extraction (SPE) of tetranor-PGDM (11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostan-1,20-dioic acid), a key urinary metabolite of prostaglandin D2 (PGD2). Accurate quantification of this compound is crucial for assessing in vivo PGD2 production, which is implicated in various physiological and pathological processes, including allergic inflammation and asthma.[1] This guide offers a step-by-step methodology, expected recovery rates, and a workflow diagram to ensure reliable and reproducible results in a research setting.

Introduction to this compound and Its Significance

Prostaglandin D2 is a major cyclooxygenase (COX) product of arachidonic acid, playing a significant role in inflammatory responses.[1] this compound is recognized as an abundant and stable urinary metabolite, making it a reliable biomarker for monitoring PGD2 biosynthesis in both human and animal studies.[1] The quantification of this metabolite is often performed using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), for which a clean sample extract is paramount. Solid-phase extraction is a critical sample preparation step to remove interfering substances from complex biological matrices like urine, thereby enhancing the accuracy and sensitivity of subsequent analyses. Both manual offline SPE and automated online SPE-LC-MS/MS methods have been developed for its quantification.[2]

Prostaglandin D2 Signaling Pathway

To understand the biological context of this compound, it is essential to be familiar with the signaling pathways of its parent compound, PGD2. PGD2 exerts its effects by binding to two primary G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The activation of these receptors often leads to opposing downstream effects, modulating inflammatory and allergic responses.

PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_dp1_pathway DP1 Pathway cluster_dp2_pathway DP2 (CRTH2) Pathway PGD2 Prostaglandin D2 (PGD2) DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Gs ↑ Gs protein DP1->Gs Gi ↑ Gi protein DP2->Gi AC ↑ Adenylate Cyclase cAMP ↑ cAMP DP1_effects Anti-inflammatory effects: • Vasodilation • Inhibition of cell migration • Eosinophil apoptosis PLC ↑ PLC Ca2 ↑ Intracellular Ca²⁺ DP2_effects Pro-inflammatory effects: • Chemotaxis of Th2 cells,  eosinophils, basophils • ↑ Type 2 cytokines (IL-4, IL-5, IL-13)

Caption: Prostaglandin D2 (PGD2) Signaling Pathways via DP1 and DP2 (CRTH2) Receptors.

Experimental Protocol for Solid-Phase Extraction of this compound

This protocol is adapted from a validated method for the extraction of this compound from urine samples, utilizing a hydrophilic-lipophilic balanced (HLB) sorbent.[3]

Materials:

  • SPE Cartridge: Waters Oasis HLB μElution plate or similar polymeric reversed-phase cartridge.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Hexane, HPLC grade

    • Formic acid, LC-MS grade

    • Distilled or LC-MS grade water

  • Equipment:

    • SPE vacuum manifold

    • Centrifugal vacuum evaporator

    • Vortex mixer

    • Pipettes and appropriate tips

Protocol Workflow Diagram:

SPE_Workflow start Start sample_prep 1. Sample Preparation Dilute 0.4 mL urine with 0.4 mL 0.1% Formic Acid start->sample_prep conditioning 2. Cartridge Conditioning - 200 µL Acetonitrile - 200 µL Distilled Water sample_prep->conditioning loading 3. Sample Loading Apply the 0.8 mL prepared sample to the cartridge conditioning->loading washing 4. Washing Steps - 200 µL Distilled Water - 200 µL Hexane loading->washing elution 5. Elution Elute with 50 µL Acetonitrile washing->elution drying 6. Drying Evaporate eluate to dryness in vacuo elution->drying reconstitution 7. Reconstitution Reconstitute in assay buffer for LC-MS/MS analysis drying->reconstitution end End reconstitution->end

Caption: Experimental workflow for the solid-phase extraction of this compound from urine.

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples on ice.

    • Vortex the sample to ensure homogeneity.

    • In a microcentrifuge tube, dilute 0.4 mL of the urine sample with 0.4 mL of 0.1% (v/v) aqueous formic acid.

    • Vortex the mixture thoroughly.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridge (e.g., HLB μElution plate) on the vacuum manifold.

    • Condition the cartridge by passing 200 µL of acetonitrile through the sorbent bed.

    • Equilibrate the cartridge by passing 200 µL of distilled water. Ensure the sorbent bed does not go dry before sample loading.

  • Sample Loading:

    • Load the entire pre-treated sample (0.8 mL) onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to pull the sample through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 200 µL of distilled water to remove polar interferences.

    • Subsequently, wash the cartridge with 200 µL of hexane to remove non-polar, lipid-based interferences.

    • After the final wash, apply a strong vacuum for 1-2 minutes to thoroughly dry the sorbent bed.

  • Elution:

    • Place a clean collection tube or plate inside the manifold.

    • Elute the retained this compound from the cartridge by adding 50 µL of acetonitrile.

    • Allow the solvent to soak the sorbent for approximately 30-60 seconds before applying a gentle vacuum to slowly pull the eluate into the collection tube.

  • Drying and Reconstitution:

    • Dry the collected eluate completely using a centrifugal vacuum evaporator.

    • Reconstitute the dried residue in a suitable volume of the initial mobile phase for your LC-MS/MS analysis (e.g., 50-100 µL).

    • Vortex and transfer to an autosampler vial for analysis.

Data Presentation

The performance of the solid-phase extraction protocol is critical for accurate quantification. The following tables summarize the analytical performance and recovery data for this compound using the described SPE method followed by an enzyme immunoassay (EIA) or LC-MS/MS.

Table 1: Analytical Performance Characteristics for this compound Assay

ParameterValue
Limit of Detection (LOD) 0.0498 ng/mL
Range of Quantitation (ROQ) 0.252 to 20.2 ng/mL
Intra-assay Variation (%CV) 3.9% - 6.0%
Inter-assay Variation (%CV) 5.7% - 10.4%

Table 2: Recovery Rates of this compound from Spiked Artificial Urine using HLB SPE Cartridge

Spiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
1.251.42113.5
2.502.4598.0
5.004.1282.3
10.09.5495.4
Average Recovery 82.3% - 113.5%

Note: A separate LC-MS/MS analysis determined the recovery from the SPE procedure to be 77.1%.

Conclusion

The solid-phase extraction protocol detailed in this application note provides a robust and reliable method for the purification and concentration of this compound from urine samples. The use of a polymeric HLB sorbent ensures high recovery rates and clean extracts, which are essential for sensitive downstream applications such as LC-MS/MS. By following this detailed methodology, researchers can achieve accurate and reproducible quantification of this important PGD2 metabolite, facilitating further insights into its role in health and disease.

References

Application Notes and Protocols for Tetranor-PGDM Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-prostaglandin D metabolite (tetranor-PGDM) is a major urinary metabolite of prostaglandin D2 (PGD2) in both humans and mice.[1][2] As PGD2 is a key mediator in various physiological and pathological processes, including inflammation, allergic reactions, and sleep regulation, the quantification of this compound in urine serves as a reliable and non-invasive biomarker for PGD2 biosynthesis.[1][2] These application notes provide a comprehensive overview of this compound analysis in preclinical animal models, including data presentation from relevant studies and detailed experimental protocols.

Data Presentation

The following tables summarize quantitative data on urinary this compound levels in various preclinical mouse models. Normalization of this compound levels to creatinine concentration is a standard practice to account for variations in urine dilution.

Table 1: Urinary this compound Levels in Mouse Models of Inflammation

Animal ModelConditionTreatment/Genetic ModificationUrinary this compound Level (ng/mg creatinine)Reference
C57BL/6 MiceSystemic InflammationLipopolysaccharide (LPS) administrationElevated compared to baseline[1]
BALB/c MiceFood Allergy ModelOvalbumin (OVA) challengeSignificantly increased with disease progression
C57BL/6 MiceColitis ModelDextran sodium sulfate (DSS) administrationSlight increase
DNP-IgE Sensitized MiceAllergic Dermatitis Model2,4-dinitrofluorobenzene (DNFB) applicationNo significant change

Table 2: Effect of Genetic Modifications on Basal Urinary this compound Levels in Mice

Mouse StrainGenetic ModificationEffect on Urinary this compoundReference
C57BL/6 BackgroundCyclooxygenase-1 (COX-1) knockdownDecreased
C57BL/6 BackgroundCyclooxygenase-2 (COX-2) deletionNo significant change
C57BL/6 BackgroundLipocalin-type PGD synthase (L-PGDS) deletionDecreased
C57BL/6 BackgroundHematopoietic PGD synthase (H-PGDS) deletionDecreased

Note: Specific quantitative values were not consistently reported in the cited literature; however, the directional changes are well-documented.

Signaling Pathways and Experimental Workflows

Prostaglandin D2 Metabolic Pathway

The following diagram illustrates the enzymatic conversion of arachidonic acid to PGD2 and its subsequent metabolism to this compound.

PGD2_Metabolism Arachidonic_Acid Arachidonic Acid PGG2 PGG2 Arachidonic_Acid->PGG2 COX-1/2 PGH2 PGH2 PGG2->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 L-PGDS / H-PGDS Metabolites Intermediate Metabolites PGD2->Metabolites Metabolism tetranor_PGDM This compound Metabolites->tetranor_PGDM Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Urine_Collection Urine Collection from Animal Model Centrifugation Centrifugation to remove debris Urine_Collection->Centrifugation SPE Solid Phase Extraction (SPE) Centrifugation->SPE LC_MS LC-MS/MS SPE->LC_MS Method 1 EIA Enzyme Immunoassay (EIA) SPE->EIA Method 2 Quantification Quantification LC_MS->Quantification EIA->Quantification Normalization Normalization to Creatinine Quantification->Normalization

References

Application Notes: High-Throughput Screening of Tetranor-PGDM in Clinical Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. It plays a significant role in various physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation.[1][2] Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a major, stable urinary metabolite of PGD2.[1][3][4] Its levels in urine directly reflect the systemic biosynthesis of PGD2, making it a valuable biomarker for monitoring mast cell activation. Elevated levels of urinary this compound have been associated with conditions such as food allergies, Duchenne muscular dystrophy, and aspirin-intolerant asthma.

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of this compound in clinical urine samples, aimed at researchers, scientists, and drug development professionals. The methodologies described focus on both enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) approaches.

Clinical Significance

The measurement of urinary this compound is a non-invasive method to assess mast cell activity. It serves as a diagnostic and prognostic biomarker in various clinical contexts:

  • Allergic Diseases: Monitoring allergic reactions and the severity of symptoms in conditions like food allergies.

  • Mastocytosis: Aiding in the diagnosis of mastocytosis, a disorder characterized by an excess of mast cells.

  • Asthma: Identifying aspirin-intolerant asthma.

  • Inflammatory Diseases: Investigating the role of PGD2-mediated inflammation in various diseases.

Methods for High-Throughput Analysis

Two primary methods are employed for the high-throughput analysis of this compound in clinical samples: ELISA and LC-MS/MS.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used immunoassay that offers high sensitivity and is well-suited for screening a large number of clinical samples. Commercially available ELISA kits provide a convenient and standardized platform for this compound quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered the gold standard for the accurate and specific quantification of eicosanoids, including this compound. It offers high specificity and sensitivity, and recent advancements have improved its throughput for large-scale clinical studies.

Data Presentation

The following tables summarize key quantitative data related to this compound analysis.

Table 1: Performance Characteristics of this compound Assays

ParameterELISA (Monoclonal Antibody-Based)LC-MS/MS
Limit of Detection (LOD) 0.0498 ng/mLNot explicitly stated, but reportable range starts at 0.2 ng/mL
Range of Quantitation (ROQ) 0.252 to 20.2 ng/mL0.2-40 ng/mL
Intra-assay Variation (% CV) 3.9–6.0%< 15%
Inter-assay Variation (% CV) 5.7–10.4%< 15%
Recovery after SPE 82.3% to 113.5%Not explicitly stated

Table 2: Reported Levels of this compound in Human Urine

PopulationMean Level (ng/mg creatinine)Reference
Healthy Individuals1.5
Patients with Food AllergiesSignificantly increased
Patients with Aspirin-Intolerant AsthmaElevated
Patients with Duchenne Muscular DystrophyElevated

Experimental Protocols

Protocol 1: High-Throughput this compound Quantification using ELISA

This protocol is based on the use of a competitive enzyme immunoassay.

1. Materials:

  • This compound ELISA Kit (e.g., Cayman Chemical, Cat. No. 501001)

  • 96-well plate reader with absorbance measurement at 405-420 nm

  • Solid-Phase Extraction (SPE) C18 columns

  • Organic solvents (e.g., ethanol, hexane, ethyl acetate)

  • Nitrogen evaporator

  • Vortex mixer

  • Microcentrifuge

2. Sample Collection and Preparation:

  • Collect 24-hour urine samples and keep them refrigerated during collection.

  • Mix the collected urine well and transfer a 5-10 mL aliquot to a transport container and freeze immediately at -20°C or lower. Avoid repeated freeze-thaw cycles.

  • Patients should avoid aspirin, indomethacin, or other anti-inflammatory medications for at least 48 hours before specimen collection.

3. Solid-Phase Extraction (SPE): Note: SPE is crucial to remove interfering components from the urine matrix.

  • Acidify the urine sample to pH 3.5 with 2N HCl.

  • Prepare the C18 SPE column by washing with 10 mL of ethanol followed by 10 mL of deionized water.

  • Apply the acidified urine sample to the column.

  • Wash the column with 10 mL of deionized water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane.

  • Elute this compound from the column with 10 mL of ethyl acetate.

  • Evaporate the ethyl acetate eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the assay buffer provided with the ELISA kit.

4. ELISA Procedure: Follow the specific instructions provided with the commercial ELISA kit. A general workflow is as follows:

  • Prepare standards and quality controls.

  • Add standards, controls, and prepared samples to the wells of the antibody-coated 96-well plate.

  • Add the enzyme-conjugated this compound to the wells.

  • Incubate the plate (e.g., 18 hours).

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate to allow color development (e.g., 60-90 minutes).

  • Stop the reaction and read the absorbance at 405-420 nm.

  • Calculate the concentration of this compound in the samples based on the standard curve.

Protocol 2: High-Throughput this compound Quantification using LC-MS/MS

This protocol outlines a high-throughput method using online SPE coupled with LC-MS/MS.

1. Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Online SPE system

  • Analytical and SPE columns

  • This compound analytical standard

  • Deuterated internal standard (e.g., d4-PGE2, d4-PGD2)

  • Reagents: Acetonitrile, methanol, formic acid, water (LC-MS grade)

2. Sample Preparation:

  • Follow the sample collection and storage procedures as described in Protocol 1.

  • Thaw urine samples and centrifuge to remove any precipitate.

  • Spike the samples with the deuterated internal standard.

  • Acidify the samples with formic acid.

3. Online SPE-LC-MS/MS Analysis:

  • Online SPE:

    • Load the prepared urine sample onto the SPE column.

    • Wash the SPE column with an aqueous solution (e.g., water with 0.1% formic acid) to remove salts and polar interferences.

    • Elute the analytes from the SPE column onto the analytical column using the LC mobile phase.

  • Liquid Chromatography (LC):

    • Separate this compound from other components on a C18 analytical column using a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile.

  • Tandem Mass Spectrometry (MS/MS):

    • Use electrospray ionization (ESI) in negative ion mode.

    • Monitor the specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard.

4. Data Analysis:

  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytical standard.

Visualizations

Signaling Pathway

Tetranor_PGDM_Pathway cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Arachidonic_Acid Arachidonic Acid (from membrane phospholipids) COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 PGD_Synthase PGD Synthase (in Mast Cells) PGH2->PGD_Synthase PGD2 Prostaglandin D2 (PGD2) PGD_Synthase->PGD2 Metabolism Metabolism PGD2->Metabolism Tetranor_PGDM This compound (Urinary Metabolite) Metabolism->Tetranor_PGDM

Caption: Biosynthesis pathway of this compound from arachidonic acid.

Experimental Workflow

HTS_Workflow cluster_sample_prep Sample Preparation cluster_analysis High-Throughput Analysis cluster_elisa ELISA cluster_lcms LC-MS/MS (Online SPE) cluster_data Data Processing Sample_Collection 1. Urine Sample Collection (24-hour, frozen) Acidification 2. Acidification Sample_Collection->Acidification SPE 3. Solid-Phase Extraction (SPE) Acidification->SPE Elution_Evaporation 4. Elution & Evaporation SPE->Elution_Evaporation Reconstitution 5. Reconstitution in Assay Buffer Elution_Evaporation->Reconstitution ELISA_Assay 6a. Competitive ELISA Reconstitution->ELISA_Assay LCMS_Analysis 6b. Online SPE-LC-MS/MS Reconstitution->LCMS_Analysis Alternative Workflow Data_Acquisition 7. Data Acquisition ELISA_Assay->Data_Acquisition LCMS_Analysis->Data_Acquisition Quantification 8. Quantification (Standard Curve) Data_Acquisition->Quantification Reporting 9. Reporting Results Quantification->Reporting

Caption: High-throughput screening workflow for this compound in urine.

References

Troubleshooting & Optimization

Technical Support Center: Tetranor-PGDM Measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetranor-prostaglandin D metabolite (tetranor-PGDM) measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

This compound (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a major, abundant, and stable urinary metabolite of Prostaglandin D2 (PGD2).[1][2] PGD2 is an unstable inflammatory mediator produced by mast cells and other cell types.[2][3] Measuring urinary this compound provides a reliable and non-invasive method to assess systemic PGD2 production, which can be elevated in various physiological and pathological conditions such as allergic reactions and inflammatory diseases.[3]

Q2: What are the common methods for measuring this compound?

The two primary methods for quantifying this compound are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often considered the gold standard due to its high specificity and sensitivity. However, ELISA provides a higher-throughput and more cost-effective alternative for routine analysis.

Q3: Why is Solid Phase Extraction (SPE) often required for urine samples?

Urine is a complex matrix containing various components that can interfere with both ELISA and LC-MS/MS assays. These interferences can lead to inaccurate quantification, poor recovery, and reduced assay sensitivity. SPE is a sample cleanup technique used to remove these interfering substances and concentrate the analyte of interest, this compound, leading to more reliable and accurate results. In one study, the recovery of this compound from artificial urine without SPE was less than 30.2%, whereas after SPE, recoveries ranged from 82.3% to 113.5%.

Q4: How stable is this compound in samples?

This compound is a relatively stable metabolite. Studies have shown that it is stable under various conditions, including storage at 4°C and after multiple freeze-thaw cycles. In contrast, its structural isomer, tetranor-PGEM, is less stable at room temperature.

Troubleshooting Guides

ELISA (Enzyme-Linked Immunosorbent Assay)
Problem Potential Cause Troubleshooting Steps
Low Signal or No Signal Reagent Issues: Inactive reagents, incorrect antibody concentrations, or expired reagents.- Ensure all reagents are within their expiration dates and stored correctly. - Verify the concentrations of primary and secondary antibodies. - Prepare fresh buffers and substrate solutions.
Procedural Errors: Incorrect incubation times or temperatures, insufficient washing.- Follow the manufacturer's protocol precisely for incubation times and temperatures. - Ensure thorough washing between steps to remove unbound reagents.
Sample Matrix Interference: Components in the urine are interfering with the assay.- Implement a Solid Phase Extraction (SPE) protocol to clean up urine samples before analysis.
High Background Non-specific Binding: Antibodies are binding to the plate or other proteins.- Increase the number of washing steps. - Ensure the blocking buffer is effective. - Check for cross-reactivity with other metabolites.
Reagent Contamination: Contaminated buffers or reagents.- Use sterile technique and prepare fresh reagents.
Poor Reproducibility (High CV%) Pipetting Errors: Inaccurate or inconsistent pipetting.- Calibrate pipettes regularly. - Use proper pipetting techniques to ensure consistency.
Inconsistent Incubation: Temperature variations across the plate.- Ensure the plate is incubated in a temperature-controlled environment and avoid stacking plates.
Sample Heterogeneity: Inconsistent sample preparation.- Ensure thorough mixing of samples before plating.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing Column Issues: Column degradation or contamination.- Wash the column with a strong solvent. - If the problem persists, replace the column.
Mobile Phase Issues: Incorrect pH or composition.- Prepare fresh mobile phase and ensure correct pH.
Low Signal Intensity Ion Suppression: Matrix components co-eluting with the analyte are suppressing its ionization.- Optimize the SPE protocol for better sample cleanup. - Adjust the chromatography to separate the analyte from interfering compounds.
Instrument Settings: Suboptimal mass spectrometer settings.- Tune the mass spectrometer for optimal sensitivity for this compound.
Inaccurate Quantification Isomer Co-elution: this compound and its structurally similar isomer, tetranor-PGEM, may not be fully separated chromatographically.- Optimize the chromatographic method (e.g., gradient, column chemistry) to achieve baseline separation of the isomers.
Standard Curve Issues: Inaccurate standard preparation or degradation.- Prepare fresh calibration standards. - Use a stable isotope-labeled internal standard for accurate quantification.
Carryover Sample Adsorption: Analyte adsorbing to parts of the LC system.- Use a stronger needle wash solution. - Inject a blank sample after a high-concentration sample to check for carryover.

Data Presentation

Table 1: Cross-Reactivity of a Monoclonal Antibody-Based this compound EIA

CompoundCross-Reactivity (%)
This compound100
tetranor-PGJM100
tetranor-PGAM2.08
tetranor-PGEM0.03
tetranor-PGFM<0.01
Prostaglandin D2<0.01

This data is crucial for understanding the specificity of the ELISA and potential interferences from related metabolites.

Table 2: Stability of this compound and Tetranor-PGEM

ConditionThis compound Recoverytetranor-PGEM Recovery
Room Temperature (24h)StableBelow 80%
4°CStableStable
Three Freeze/Thaw CyclesStableStable

This table highlights the importance of prompt analysis or proper storage, especially when measuring the less stable tetranor-PGEM alongside this compound.

Experimental Protocols

Detailed Protocol for Solid Phase Extraction (SPE) of Urine Samples

This protocol is essential for removing interfering substances from urine prior to analysis by ELISA or LC-MS/MS.

  • Sample Preparation: Dilute 0.4 mL of the urine sample with 0.4 mL of 0.1% (v/v) formic acid to a total volume of 0.8 mL.

  • Cartridge Conditioning: Precondition an SPE cartridge (e.g., HLB μElution plate) with 200 μL of acetonitrile followed by 200 μL of distilled water.

  • Sample Loading: Apply the diluted urine sample to the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 200 μL of distilled water followed by 200 μL of hexane to remove polar and non-polar interferences, respectively.

  • Elution: Elute the lipid fractions containing this compound with 50 μL of acetonitrile.

  • Drying: Dry the collected eluate in vacuo.

  • Reconstitution: Reconstitute the dried residue in 0.4 mL of the appropriate assay buffer for subsequent analysis.

Key Parameters for LC-MS/MS Analysis

The following are key parameters for developing a robust LC-MS/MS method for this compound quantification.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A typical mobile phase consists of a gradient of water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium carbonate with 0.1% ammonium hydroxide) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: A flow rate of around 0.25 mL/min is often employed.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is typically used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

Visualizations

PGD2 Metabolic Pathway

PGD2_Metabolism Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase Metabolism Metabolism (β- and ω-oxidation) PGD2->Metabolism tetranor_PGDM This compound Metabolism->tetranor_PGDM ELISA_Troubleshooting Start Start: Low ELISA Signal Check_Reagents Check Reagents (Expiration, Storage) Start->Check_Reagents Prepare_Fresh Prepare Fresh Reagents/Buffers Check_Reagents->Prepare_Fresh Issue Found Check_Procedure Review Protocol (Incubation, Washing) Check_Reagents->Check_Procedure No Issue Re_run_Assay Re-run Assay Prepare_Fresh->Re_run_Assay Follow_Protocol Follow Protocol Strictly Check_Procedure->Follow_Protocol Deviation Found Check_Sample_Prep Sample Matrix Interference? Check_Procedure->Check_Sample_Prep No Deviation Follow_Protocol->Re_run_Assay Implement_SPE Implement SPE for Sample Cleanup Check_Sample_Prep->Implement_SPE Yes Contact_Support Contact Technical Support Check_Sample_Prep->Contact_Support No Implement_SPE->Re_run_Assay Problem_Solved Problem Solved Re_run_Assay->Problem_Solved

References

Technical Support Center: Stability of Tetranor-PGDM in Frozen Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of tetranor-PGDM in frozen urine samples. Proper sample handling and storage are critical for accurate quantification of this important biomarker.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of urine samples for this compound analysis?

For long-term stability of this compound, it is crucial to store urine samples at ultra-low temperatures. Studies have shown that while some degradation can occur at higher freezer temperatures, storage at -70°C or lower ensures stability for extended periods. Specifically, a 50% reduction in polar tetranors, including this compound, was observed after 5 months of storage at -20°C, whereas they remained stable for over 3 years at -70°C[1][2]. Therefore, storage at -80°C is highly recommended for long-term preservation.

Q2: How many times can I freeze and thaw my urine samples before this compound degrades?

While one study indicates that this compound is stable for at least three freeze-thaw cycles, it is best practice to minimize the number of cycles to prevent potential degradation of this and other analytes in the sample[3]. For other urinary biomarkers, stability can vary, with some being stable for up to 10 cycles, while others, like albumin, may degrade after only three cycles at -20°C[4][5]. To ensure the integrity of your samples, it is advisable to aliquot urine into smaller volumes before the initial freezing.

Q3: What is the proper procedure for collecting and handling urine samples for this compound measurement?

Proper collection and handling are vital for accurate results. Urine samples should be collected in clean containers and frozen immediately after collection. If immediate freezing is not possible, the samples should be kept refrigerated at 4°C for no longer than 24 hours. For transportation, samples must be shipped on dry ice to maintain a frozen state.

Q4: Can I use preservatives in urine samples intended for this compound analysis?

The use of preservatives is generally not recommended unless specifically validated for your analytical method. Some preservatives can interfere with the chemistry of immunoassays or mass spectrometry-based methods. If preservatives are necessary, their effect on this compound stability and the analytical assay should be thoroughly evaluated.

Q5: My this compound recovery is low after solid-phase extraction (SPE). What could be the cause?

Low recovery after SPE can be due to several factors. One common issue is the "matrix effect," where other components in the urine interfere with the binding of this compound to the SPE column or its elution. Ensure that your SPE protocol is optimized for urine. One study reported a recovery of 77.1% for this compound from artificial urine using an SPE procedure. Inconsistent pH of the sample and loading buffers can also affect recovery.

Troubleshooting Guides

Low or No Signal in ELISA/LC-MS/MS
Potential Cause Troubleshooting Steps
Degradation of this compound - Verify that samples were stored at -70°C or below. - Minimize the number of freeze-thaw cycles. - Review sample collection and handling procedures to ensure they were frozen promptly.
Improper Sample Preparation - Ensure complete thawing and vortexing of the sample before analysis. - Verify the accuracy of dilutions. - For SPE, check the pH of all solutions and ensure the column was properly conditioned and not allowed to dry out.
Assay Performance Issues - Confirm that all reagents are within their expiration date and were stored correctly. - Run quality control samples with known concentrations to check assay performance. - For ELISA, ensure proper incubation times and temperatures were used.
High Variability Between Replicates
Potential Cause Troubleshooting Steps
Incomplete Thawing or Mixing - Ensure samples are completely thawed and thoroughly mixed by vortexing before aliquoting for analysis.
Pipetting Inaccuracy - Calibrate pipettes regularly. - Use appropriate pipette tips and ensure they are securely fitted. - Pre-wet the pipette tip with the sample before dispensing.
Inconsistent Freeze-Thaw Cycles - Ensure all samples being compared have undergone the same number of freeze-thaw cycles.

Experimental Protocols

Protocol for Assessing Long-Term Stability
  • Sample Pooling and Aliquoting: Pool urine from several healthy donors to create a homogenous sample. Aliquot the pooled urine into multiple small-volume cryovials to avoid multiple freeze-thaw cycles of the same stock.

  • Baseline Measurement: Immediately analyze a subset of aliquots (n=3-5) to establish the baseline this compound concentration.

  • Storage: Store the remaining aliquots at the desired temperatures (e.g., -20°C and -80°C).

  • Time-Point Analysis: At specified time points (e.g., 1, 3, 6, 12, 24, and 36 months), retrieve a set of aliquots from each storage temperature.

  • Analysis: Allow the aliquots to thaw completely at room temperature, vortex for 15 seconds, and analyze for this compound concentration using a validated assay (e.g., LC-MS/MS or ELISA).

  • Data Evaluation: Compare the mean concentration at each time point to the baseline concentration. Stability is typically defined as a mean concentration that is within ±15% of the baseline.

Protocol for Assessing Freeze-Thaw Stability
  • Sample Preparation: Use a pooled urine sample and aliquot into several cryovials.

  • Baseline Measurement: Analyze a subset of aliquots before the first freeze-thaw cycle to determine the initial concentration.

  • Freeze-Thaw Cycles:

    • Freeze: Place the remaining aliquots at the desired freezing temperature (e.g., -20°C or -80°C) for at least 24 hours.

    • Thaw: Thaw the samples completely at room temperature.

    • This constitutes one freeze-thaw cycle.

  • Iterative Analysis: After 1, 3, 5, and 10 cycles, analyze a subset of aliquots for this compound concentration.

  • Data Comparison: Compare the results from each freeze-thaw cycle to the baseline concentration to assess the impact of repeated cycling on analyte stability.

Quantitative Data Summary

Storage Condition Duration Analyte Stability Outcome Reference
-20°C5 monthsPolar tetranors (including this compound)50% reduction
-70°C> 3 yearsPolar tetranors (including this compound)Stable
4°CNot specifiedThis compoundStable
Room Temperature (24h)24 hourstetranor-PGEMNot Stable (recovery <80%)
Freeze-Thaw3 cyclesThis compoundStable
Freeze-Thaw3 cycles at -20°CAlbuminDegradation begins
Freeze-Thaw10 cycles11-dehydro-TxB2Stable

Visualizations

experimental_workflow Figure 1. Recommended Urine Sample Handling Workflow A 1. Sample Collection (Clean Container) B 2. Immediate Freezing (<-70°C Recommended) A->B C 3. Aliquot Samples (Prior to initial freezing if possible) A->C Best Practice D 4. Long-Term Storage (-80°C) B->D C->D E 5. Sample Retrieval (Thaw completely at room temperature) D->E F 6. Vortex (Ensure homogeneity) E->F G 7. Analysis (ELISA or LC-MS/MS) F->G

Caption: Recommended workflow for urine sample collection and processing.

troubleshooting_logic Figure 2. Troubleshooting Low this compound Signal Start Low or No Signal CheckStorage Were samples stored at <= -70°C? Start->CheckStorage CheckFT Were freeze-thaw cycles minimized (<3)? CheckStorage->CheckFT Yes Degradation High Likelihood of Analyte Degradation CheckStorage->Degradation No CheckPrep Was sample prep (e.g., SPE) performed correctly? CheckFT->CheckPrep Yes CheckFT->Degradation No CheckAssay Are assay reagents and performance validated? CheckPrep->CheckAssay Yes PrepError Potential Sample Preparation Error CheckPrep->PrepError No CheckAssay->Degradation Yes AssayError Potential Assay Performance Issue CheckAssay->AssayError No

Caption: A logical guide for troubleshooting low analytical signals.

References

Technical Support Center: Optimizing Chromatographic Separation of Tetranor-PGDM Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of prostaglandin metabolites, this technical support center offers comprehensive guidance on optimizing the chromatographic separation of tetranor-PGDM isomers. Below, you will find troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to enhance your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of this compound isomers?

A1: The main challenges stem from the high structural similarity of this compound isomers, which can include stereoisomers (enantiomers and diastereomers) and regioisomers. This similarity often leads to co-elution or poor resolution, making accurate quantification difficult. Furthermore, being acidic and often present at low concentrations in biological matrices requires sensitive and specific analytical methods, typically UPLC-MS/MS.

Q2: Which type of chromatography is best suited for separating this compound isomers?

A2: For separating stereoisomers, chiral chromatography is essential. This can be achieved using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. Reversed-phase ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred platform for its high efficiency, resolution, and sensitivity, which are critical for analyzing these metabolites in complex samples.

Q3: How critical is sample preparation for the analysis of this compound?

A3: Sample preparation is a critical step to remove interferences and concentrate the analytes. Solid-phase extraction (SPE) is the most common and effective technique for extracting prostaglandins and their metabolites from biological fluids like urine and plasma.[1] Proper pH adjustment of the sample before SPE is crucial for efficient recovery.

Q4: What are the key parameters to optimize for improving the separation of this compound isomers?

A4: The key parameters for optimization include the choice of chiral stationary phase, the composition of the mobile phase (including organic modifier, pH, and additives), column temperature, and flow rate. For acidic compounds like this compound, adding a small amount of an acidic modifier (e.g., formic acid or acetic acid) to the mobile phase is often necessary to improve peak shape and resolution.[2]

Q5: Can I use the same method for both qualitative and quantitative analysis of this compound isomers?

A5: While the same chromatographic system can be used, the method validation requirements for quantitative analysis are more stringent. Quantitative methods require the use of internal standards (preferably isotopically labeled), establishment of a calibration curve, and assessment of linearity, accuracy, precision, and recovery. For qualitative analysis, achieving baseline separation to confirm the presence of different isomers is the primary goal.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the chromatographic separation of this compound isomers.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Isomeric Resolution 1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient enantioselectivity for this compound. 2. Suboptimal Mobile Phase: The mobile phase composition (organic modifier, pH, additives) may not be suitable for resolving the isomers.[3] 3. Inadequate Method Parameters: Column temperature and flow rate may not be optimized.1. Screen Different CSPs: Test a variety of chiral columns, such as those based on polysaccharide derivatives (e.g., cellulose or amylose). For acidic compounds, reversed-phase chiral columns are often a good starting point.[4] 2. Optimize Mobile Phase:     a. Organic Modifier: Vary the type (acetonitrile vs. methanol) and percentage of the organic modifier.     b. pH and Additives: For these acidic analytes, ensure the mobile phase is acidified (e.g., with 0.1% formic or acetic acid) to suppress ionization and improve interaction with the stationary phase.[2] 3. Adjust Temperature and Flow Rate: Systematically vary the column temperature (e.g., in 5 °C increments) and reduce the flow rate to enhance resolution.
Peak Tailing or Fronting 1. Secondary Interactions: Unwanted interactions between the acidic analyte and the stationary phase. 2. Sample Solvent Mismatch: The solvent used to dissolve the sample is significantly stronger or weaker than the mobile phase. 3. Column Overload: Injecting too much sample.1. Mobile Phase Additives: Ensure an appropriate concentration of an acidic modifier (e.g., 0.1% formic acid) is used to minimize secondary interactions. 2. Match Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary, minimize the injection volume. 3. Reduce Sample Concentration: Dilute the sample or reduce the injection volume.
Split Peaks 1. Co-elution of Isomers: The peak may represent two or more unresolved isomers. 2. Column Void or Contamination: A void at the column inlet or contamination on the frit can distort the peak shape. 3. Injector Issues: Problems with the autosampler can lead to peak splitting.1. Improve Resolution: Further optimize the mobile phase, temperature, and flow rate as described for "Poor or No Isomeric Resolution." 2. Column Maintenance: Reverse and flush the column (if permitted by the manufacturer). If the problem persists, replace the column. 3. Injector Maintenance: Check the injector needle and seat for blockages or wear.
Low Signal Intensity (in MS) 1. Poor Ionization: The mobile phase composition is not conducive to efficient ionization of this compound. 2. Sample Loss During Preparation: Inefficient extraction or degradation of the analyte. 3. Matrix Effects: Co-eluting compounds from the sample matrix suppress the ionization of the analyte.1. Optimize Mobile Phase for MS: Ensure the mobile phase additives are volatile (e.g., formic acid instead of phosphoric acid). Optimize the concentration of the organic modifier. 2. Validate Sample Preparation: Perform recovery experiments to ensure the SPE protocol is efficient. Keep samples cold to prevent degradation. 3. Improve Sample Cleanup: Optimize the wash steps in the SPE protocol to remove interfering substances. A more rigorous chromatographic separation can also help separate the analyte from matrix components.
Irreproducible Retention Times 1. Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially in gradient elution. 2. Mobile Phase Instability: Changes in the mobile phase composition over time due to evaporation or reaction. 3. Temperature Fluctuations: Inconsistent column temperature.1. Increase Equilibration Time: Ensure the column is equilibrated with the initial mobile phase for a sufficient duration before each injection. 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep them sealed. 3. Use a Column Oven: Maintain a constant and consistent column temperature using a column oven.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol provides a general procedure for the extraction of prostaglandins from a biological matrix. Optimization may be required based on the specific sample and analytical goals.

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to pellet any precipitate.

    • Take a 1 mL aliquot of the supernatant.

    • Add an appropriate internal standard (e.g., this compound-d6).

    • Acidify the sample to a pH of approximately 3.5 with 2N HCl. This step is crucial for the retention of acidic prostaglandins on a reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Use a C18 or a hydrophilic-lipophilic balanced (HLB) polymer SPE cartridge.

    • Condition the cartridge by passing 2 mL of methanol or isopropanol.

    • Equilibrate the cartridge with 2 mL of acidified water (pH 3.5). Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the acidified urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of acidified water (pH 3.5) to remove salts and polar impurities.

    • Wash the cartridge with 2 mL of a low-percentage organic solvent (e.g., 10% methanol in water) to remove less hydrophobic impurities.

  • Elution:

    • Elute the this compound isomers with 2 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.

Protocol 2: Chiral UPLC-MS/MS Method for this compound Isomer Separation (Example)

This is a hypothetical method based on the separation of similar prostaglandin compounds and will likely require optimization.

  • UPLC System: A high-pressure gradient UPLC system.

  • Column: A chiral column suitable for reversed-phase conditions, such as a Chiracel OJ-RH (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 50% B

    • 15-17 min: 50% to 90% B

    • 17-19 min: 90% B

    • 19-20 min: 90% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • MRM Transitions: To be determined by infusing a standard of this compound. A deuterated internal standard should be used for quantification.

Quantitative Data Presentation

The following tables provide example data that could be generated during method development for the separation of prostaglandin isomers. Actual values for this compound will need to be determined experimentally.

Table 1: Example Chromatographic Parameters for Prostaglandin Isomer Separation

Parameter Condition 1 Condition 2 Condition 3
Column Chiracel OJ-RHPhenomenex Lux Amylose-2Waters ACQUITY UPLC BEH C18
Mobile Phase Acetonitrile/Water/Formic AcidMethanol/Water/Acetic AcidAcetonitrile/Water/Formic Acid
Gradient 30-50% Acetonitrile40-60% Methanol20-40% Acetonitrile
Flow Rate 0.8 mL/min1.0 mL/min0.5 mL/min
Temperature 25°C30°C40°C
Retention Time Isomer 1 (min) 10.28.512.1
Retention Time Isomer 2 (min) 10.88.912.5
Resolution (Rs) 1.81.21.5

Table 2: UPLC-MS/MS Method Validation Parameters (Example)

Parameter This compound Isomer 1 This compound Isomer 2
Linear Range (ng/mL) 0.1 - 500.1 - 50
Limit of Detection (LOD) (ng/mL) 0.030.03
Limit of Quantification (LOQ) (ng/mL) 0.10.1
Intra-day Precision (%CV) < 10%< 10%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Recovery) 90 - 110%90 - 110%
SPE Recovery (%) > 85%> 85%

Visualizations

Prostaglandin D2 (PGD2) Signaling Pathway

Prostaglandin D2, the precursor to this compound, exerts its biological effects by binding to two main G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). The activation of these receptors triggers distinct downstream signaling cascades.

PGD2_Signaling_Pathway cluster_synthesis PGD2 Synthesis cluster_signaling Receptor Signaling cluster_metabolism Metabolism Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 PGDS PGD Synthase (L-PGDS / H-PGDS) PGH2->PGDS PGD2 Prostaglandin D2 (PGD2) PGDS->PGD2 DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Metabolism Metabolism PGD2->Metabolism AC Adenylate Cyclase DP1->AC Activates Gi Gi Protein DP2->Gi Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation PLC Phospholipase C (PLC) Gi->PLC Ca2 ↑ Intracellular Ca2+ PLC->Ca2 Chemotaxis Eosinophil & Th2 Cell Chemotaxis Ca2->Chemotaxis tetranor_PGDM This compound Metabolism->tetranor_PGDM

Caption: PGD2 signaling initiates from arachidonic acid and leads to distinct cellular responses via DP1 and DP2 receptors.

Experimental Workflow for this compound Isomer Analysis

This workflow outlines the key stages involved from sample collection to data analysis for the chromatographic separation of this compound isomers.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Urine, Plasma) Sample_Prep 2. Sample Preparation - Addition of Internal Standard - Acidification (pH 3.5) Sample_Collection->Sample_Prep SPE 3. Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution Sample_Prep->SPE Evaporation 4. Evaporation & Reconstitution SPE->Evaporation UPLC_MS 5. Chiral UPLC-MS/MS Analysis - Isomer Separation - Detection Evaporation->UPLC_MS Data_Analysis 6. Data Analysis - Peak Integration - Quantification - Isomer Ratio Calculation UPLC_MS->Data_Analysis

Caption: Workflow for the analysis of this compound isomers from biological samples.

References

troubleshooting low recovery of tetranor-PGDM during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of tetranor-PGDM. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low recovery of this compound during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What is a typical recovery rate for this compound during solid-phase extraction?

A good recovery rate for this compound from urine using solid-phase extraction is generally expected to be above 80%. Published studies have reported recovery rates for this compound in artificial urine ranging from 82.3% to 113.5%[1]. Another study reported a recovery of 77.1% using LC-MS/MS analysis. For comparison, a similar prostaglandin metabolite, PGE-M, has been extracted with a recovery of 93%[2].

Q2: Is this compound stable during the extraction process?

Yes, this compound is a relatively stable metabolite. Studies have shown that it is stable under various tested conditions, including at room temperature for 24 hours and after multiple freeze-thaw cycles[1]. This is in contrast to its parent compound, Prostaglandin D2 (PGD2), and other prostaglandins which can be unstable.

Q3: Why is the pH of the urine sample important for this compound extraction?

Adjusting the pH of the urine sample is a critical step for achieving high recovery of this compound. This compound is a dicarboxylic acid, and to ensure its retention on a non-polar sorbent like C18, the carboxyl groups must be protonated (in their non-ionized form). Acidifying the sample to a pH of approximately 3-4 ensures that the molecule is less polar and can be effectively captured by the reversed-phase sorbent.

Q4: What is the best type of solid-phase extraction (SPE) sorbent to use for this compound?

The most commonly used and recommended sorbent for the extraction of prostaglandins, including this compound, from aqueous matrices like urine is a reversed-phase sorbent, with C18 being the most frequent choice. The non-polar nature of the C18 stationary phase effectively retains the protonated, less polar form of this compound.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound during solid-phase extraction can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.

Problem Potential Cause Recommended Solution
Low Analyte Retention Improper Sample pH: If the urine sample is not sufficiently acidic, the carboxyl groups of this compound will be ionized, making the molecule too polar to be retained by the C18 sorbent.Verify and Adjust pH: Ensure the urine sample is acidified to a pH between 3 and 4 using an appropriate acid (e.g., formic acid, hydrochloric acid) before loading it onto the SPE cartridge.
Incomplete Sorbent Wetting: The C18 sorbent is hydrophobic and needs to be properly conditioned to interact with the sample.Proper Conditioning: Pre-condition the C18 cartridge with an organic solvent like methanol or acetonitrile, followed by an equilibration step with acidified water (at the same pH as the sample) to ensure the sorbent is fully activated.
Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to the analyte passing through without being retained.Reduce Sample Volume or Increase Sorbent Mass: If overloading is suspected, either reduce the volume of the urine sample loaded or use an SPE cartridge with a larger sorbent bed.
High Flow Rate during Loading: If the sample is loaded too quickly, there may be insufficient contact time between the analyte and the sorbent for effective retention.Optimize Flow Rate: Load the sample onto the SPE cartridge at a slow and consistent flow rate, typically 1-2 mL per minute.
Analyte Loss During Washing Wash Solvent is Too Strong: A wash solvent with too high a concentration of organic solvent can prematurely elute the this compound from the cartridge.Use a Weaker Wash Solvent: The wash step should be designed to remove more polar interferences while retaining the analyte. Use a wash solvent with a low percentage of organic solvent (e.g., 5-10% methanol in acidified water).
Incomplete Elution Elution Solvent is Too Weak: The elution solvent may not be strong enough to disrupt the interaction between this compound and the C18 sorbent.Increase Elution Solvent Strength: Use a higher percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solvent. The addition of a small amount of a basic modifier (e.g., ammonium hydroxide) to the elution solvent can help to deprotonate the carboxylic acid groups, increasing polarity and facilitating elution.
Insufficient Elution Volume: The volume of the elution solvent may not be enough to completely recover the analyte from the sorbent.Increase Elution Volume: Increase the volume of the elution solvent or perform a second elution step and combine the eluates.

Quantitative Data on this compound Recovery

The following table summarizes reported recovery rates for this compound and a related prostaglandin metabolite from different studies.

Analyte Matrix Extraction Method Analytical Method Reported Recovery (%) Reference
This compoundArtificial UrineSolid-Phase ExtractionEnzyme Immunoassay (EIA)82.3 - 113.5
This compoundNot SpecifiedSolid-Phase ExtractionLC-MS/MS77.1
PGE-MUrineSolid-Phase ExtractionGas Chromatography-Mass Spectrometry (GC-MS)93 ± 3

Experimental Protocols

Below is a representative solid-phase extraction protocol for the isolation of this compound from human urine, synthesized from common practices for prostaglandin analysis.

Materials:

  • C18 Solid-Phase Extraction Cartridges (e.g., 500 mg, 3 mL)

  • Urine sample

  • Internal Standard (e.g., deuterated this compound)

  • Formic Acid (or other suitable acid)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium Hydroxide (optional, for elution)

  • Centrifuge and tubes

  • SPE Vacuum Manifold

Protocol Steps:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Vortex and centrifuge the urine at ~2000 x g for 10 minutes to pellet any sediment.

    • Transfer a known volume (e.g., 1-5 mL) of the supernatant to a clean tube.

    • Spike the sample with an internal standard (e.g., deuterated this compound).

    • Acidify the urine sample to pH 3-4 with formic acid.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Wash the cartridges with 3 mL of methanol.

    • Equilibrate the cartridges with 3 mL of acidified water (pH 3-4). Do not allow the cartridges to go dry.

  • Sample Loading:

    • Load the acidified urine sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to achieve a slow, steady flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 3 mL of acidified water (pH 3-4) to remove salts and very polar interferences.

    • Wash the cartridge with 3 mL of 10% methanol in acidified water to remove less polar interferences.

  • Drying:

    • Dry the SPE cartridge under a vacuum for 5-10 minutes to remove any residual aqueous solvent.

  • Elution:

    • Place clean collection tubes under the SPE cartridges.

    • Elute the this compound with 2-3 mL of methanol or acetonitrile. A second elution can be performed to ensure complete recovery.

    • Alternative Elution: Use methanol containing a small amount of a weak base (e.g., 0.1% ammonium hydroxide) to facilitate the elution of the acidic analyte.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, known volume of the initial mobile phase for your LC-MS/MS analysis.

Visualizations

Prostaglandin D2 Metabolic Pathway

The following diagram illustrates the metabolic pathway from arachidonic acid to Prostaglandin D2 (PGD2) and its subsequent metabolism to this compound.

PGD2_Metabolism cluster_main Prostaglandin D2 Biosynthesis and Metabolism Arachidonic_Acid Arachidonic Acid PGG2 PGG2 Arachidonic_Acid->PGG2 COX-1/2 PGH2 PGH2 PGG2->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthase Metabolites Other PGD2 Metabolites PGD2->Metabolites Tetranor_PGDM This compound Metabolites->Tetranor_PGDM SPE_Workflow cluster_workflow This compound Solid-Phase Extraction Workflow start Urine Sample prep Sample Preparation (Centrifuge, Acidify to pH 3-4) start->prep load Sample Loading (Slow Flow Rate) prep->load condition SPE Cartridge Conditioning (Methanol, Acidified Water) condition->load wash Washing Steps (Acidified Water, 10% Methanol) load->wash elute Elution (Methanol or Acetonitrile) wash->elute end Analysis by LC-MS/MS elute->end Troubleshooting_Logic cluster_troubleshooting Troubleshooting Low Recovery start Low Recovery Observed check_retention Check Analyte in Flow-through/Wash Fractions? start->check_retention retention_issue Issue with Retention check_retention->retention_issue Yes elution_issue Issue with Elution check_retention->elution_issue No check_pH Verify Sample pH retention_issue->check_pH check_conditioning Review Conditioning Protocol retention_issue->check_conditioning check_loading Check Loading Flow Rate retention_issue->check_loading check_elution_solvent Increase Elution Solvent Strength/Volume elution_issue->check_elution_solvent

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Tetranor-PGDM

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of tetranor-PGDM, a key metabolite of prostaglandin D2.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, often attributable to matrix effects.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Signal or Poor Sensitivity Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.- Optimize Sample Preparation: Employ a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) is generally more effective than Liquid-Liquid Extraction (LLE) or simple protein precipitation for removing interfering phospholipids and other matrix components. - Chromatographic Separation: Adjust the LC gradient to better separate this compound from the interfering matrix components. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate quantification.
Poor Reproducibility (High %RSD) Inconsistent Matrix Effects: Variability in the composition of the biological matrix between samples leads to inconsistent ion suppression or enhancement.- Implement Robust Sample Preparation: Standardize the sample preparation protocol meticulously. Automated sample preparation can improve consistency. - Matrix-Matched Calibrants: Prepare calibration standards in a matrix that closely mimics the study samples to compensate for consistent matrix effects. - Internal Standard Normalization: Ensure the SIL-IS is added to all samples and standards at the same concentration early in the sample preparation process.
Peak Tailing or Splitting Matrix Overload: High concentrations of matrix components are affecting the chromatographic peak shape. Column Contamination: Buildup of matrix components on the analytical column.- Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. - Improve Sample Cleanup: Utilize a more effective sample preparation technique to remove a larger portion of the matrix. - Column Washing: Implement a robust column washing procedure between injections to remove strongly retained matrix components. Consider using a guard column.
Unexpected High Signal (Ion Enhancement) Co-eluting Matrix Components: Certain compounds in the matrix can enhance the ionization efficiency of this compound.- Chromatographic Optimization: Modify the LC method to separate the enhancing compounds from the analyte peak. - Thorough Sample Cleanup: Use a sample preparation method that effectively removes the specific interfering compounds.
Drifting Retention Time Matrix-Induced Column Changes: The sample matrix is altering the stationary phase of the LC column over time.- Guard Column: Use a guard column to protect the analytical column from strongly adsorbing matrix components. - Column Re-equilibration: Ensure adequate column re-equilibration time between injections.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1] In the analysis of this compound from biological samples like urine or plasma, endogenous components such as salts, lipids (especially phospholipids), and proteins can suppress or, less commonly, enhance the ionization of this compound in the mass spectrometer's ion source.[2] This interference can lead to inaccurate and imprecise quantification of the analyte.[3]

Q2: What are the most common sources of matrix effects in this compound analysis?

A2: The most significant source of matrix effects in biological samples for lipid analysis, including this compound, are phospholipids.[4] Due to their amphipathic nature, phospholipids can co-extract with the analyte of interest and cause ion suppression in the electrospray ionization (ESI) source.[4] Other sources include salts and endogenous metabolites present in the biological fluid.

Q3: How can I assess the presence and extent of matrix effects in my assay?

A3: A common method is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample to the peak area of the same amount of analyte in a neat solution (e.g., mobile phase). A significant difference in peak areas indicates the presence of matrix effects. Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the MS while a blank matrix extract is injected into the LC system. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.

Q4: What is the best sample preparation technique to minimize matrix effects for this compound?

A4: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up biological samples and reducing matrix effects before the analysis of eicosanoids like this compound. Compared to liquid-liquid extraction (LLE) and protein precipitation, SPE can provide better removal of interfering substances, particularly phospholipids. A study comparing various sample preparation methods for eicosanoid analysis found that SPE on a C18 material with specific wash steps showed the best overall performance in terms of analyte recovery and matrix removal.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification of this compound?

A5: Yes, the use of a SIL-IS is highly recommended and is considered the gold standard for compensating for matrix effects in LC-MS/MS analysis. A SIL-IS, such as this compound-d4, has nearly identical chemical and physical properties to the unlabeled analyte. It will co-elute from the LC column and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be effectively normalized, leading to accurate and precise quantification.

Quantitative Data Summary

The following tables summarize quantitative data on the effectiveness of different strategies for mitigating matrix effects in the analysis of this compound and related eicosanoids.

Table 1: Comparison of Sample Preparation Techniques for Eicosanoid Analysis in Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Solid-Phase Extraction (C18)70-10085-110
Liquid-Liquid Extraction (Ethyl Acetate)40-8060-90
Protein Precipitation (Acetonitrile)>9020-70 (Significant Suppression)

Matrix effect is expressed as the percentage of the analyte signal in the presence of matrix compared to the signal in a neat solution. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Table 2: Recovery of this compound from Urine using Solid-Phase Extraction

Spiked Concentration (ng/mL)Mean Recovery (%)%RSDReference
1.2595.25.8
2.598.74.1
5.0101.33.5
10.099.82.9

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is adapted from a validated method for this compound analysis.

Materials:

  • Urine sample

  • 0.1% (v/v) formic acid

  • Acetonitrile

  • Distilled water

  • Hexane

  • SPE cartridges (e.g., HLB μElution plate)

  • Stable isotope-labeled internal standard (SIL-IS) for this compound

Procedure:

  • Add the SIL-IS to the urine sample.

  • Dilute 0.4 mL of the urine sample with 0.4 mL of 0.1% (v/v) formic acid.

  • Precondition the SPE cartridge with 200 μL of acetonitrile followed by 200 μL of distilled water.

  • Load the diluted urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 200 μL of distilled water.

  • Wash the cartridge with 200 μL of hexane to remove non-polar interferences.

  • Elute the lipid fractions containing this compound with 50 μL of acetonitrile.

  • Dry the eluate under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Matrix_Effect_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Sample Sample Extraction Extraction (SPE or LLE) Sample->Extraction Add SIL-IS Cleanup Sample Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Clean Extract Ion_Source Ion Source (ESI) LC_Separation->Ion_Source Mass_Analyzer Mass Analyzer (MS/MS) Ion_Source->Mass_Analyzer Matrix_Effect Matrix Effect (Ion Suppression/ Enhancement) Ion_Source->Matrix_Effect Interference Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis (Analyte/IS Ratio) Detector->Data_Analysis Signal

Caption: Workflow for LC-MS/MS analysis of this compound, highlighting the point of matrix effect interference.

Mitigation_Strategies cluster_Mitigation Mitigation Strategies Matrix_Effect Matrix Effect Observed Optimize_Sample_Prep Optimize Sample Preparation Matrix_Effect->Optimize_Sample_Prep Chromatography Improve Chromatographic Separation Matrix_Effect->Chromatography SIL_IS Use Stable Isotope-Labeled Internal Standard Matrix_Effect->SIL_IS Matrix_Matched Use Matrix-Matched Calibrants Matrix_Effect->Matrix_Matched Reduced_Interference Reduced Interference Optimize_Sample_Prep->Reduced_Interference Leads to Chromatography->Reduced_Interference Leads to Accurate_Quantification Accurate Quantification SIL_IS->Accurate_Quantification Enables Matrix_Matched->Accurate_Quantification Enables

References

Technical Support Center: Urinary Tetranor-PGDM Measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in urinary tetranor-PGDM (tetranor-prostaglandin D metabolite) measurements.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering step-by-step guidance to identify and resolve the problems.

Issue 1: High Intra-Assay or Inter-Assay Variability (%CV > 15%)

High coefficient of variation (CV) within or between assays can compromise the reliability of your results. Follow these steps to diagnose and mitigate the issue.

Potential Cause Troubleshooting Steps
Inconsistent Sample Handling - Ensure all samples, including standards and quality controls (QCs), are thawed and brought to the same temperature before analysis. - Mix all samples thoroughly but gently (vortexing at low speed) before aliquoting.
Pipetting Errors - Calibrate and regularly service all pipettes. - Use appropriate pipette tip sizes for the volumes being dispensed. - Ensure consistent pipetting technique (e.g., consistent speed and immersion depth).
Assay Plate Inconsistencies - Avoid "edge effects" by not using the outermost wells of the plate or by surrounding the experimental wells with a buffer or blank solution. - Ensure uniform temperature across the plate during incubations. Use a plate incubator if available.
Reagent Issues - Prepare fresh reagents and buffers for each assay. - Ensure all reagents are brought to room temperature before use, as specified by the manufacturer's protocol. - Check the expiration dates of all kits and reagents.
Washing Steps (ELISA) - Ensure complete aspiration and dispensing of wash buffer in all wells. - Verify that the plate washer is functioning correctly and that all nozzles are clear. - Perform an adequate number of wash cycles as per the protocol.
Matrix Effects (LC-MS/MS) - The high salt content in urine can interfere with ionization. Implement a desalting step or use a solid-phase extraction (SPE) method to purify the samples.[1] - Consider a protein precipitation step if not already included in your protocol.

Issue 2: Poor Recovery of this compound

Low recovery rates can indicate a loss of the analyte during sample preparation and analysis.

Potential Cause Troubleshooting Steps
Inefficient Solid-Phase Extraction (SPE) - Ensure the SPE cartridge is appropriate for this compound and has not expired. - Precondition the SPE cartridge according to the manufacturer's instructions. - Optimize the pH of the sample and the composition of the wash and elution buffers. - Ensure the sample is loaded onto the column at a slow and consistent flow rate.
Analyte Instability - While this compound is generally stable, repeated freeze-thaw cycles should be minimized.[2][3] - Keep samples on ice during preparation and minimize the time they are at room temperature.
Incorrect pH Adjustment - Ensure the pH of the urine sample is adjusted correctly before extraction, as this can significantly impact recovery.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding urinary this compound measurement.

Pre-Analytical Considerations

Q1: How should urine samples be collected to minimize variability?

A1: Proper sample collection is critical. For the most consistent results, a 24-hour urine collection is recommended.[4][5]

  • 24-Hour Urine Collection Protocol:

    • Begin the collection in the morning. Discard the first voided urine sample and record this time as the start time.

    • Collect all subsequent urine for the next 24 hours in the provided container.

    • The collection container must be kept refrigerated or in a cool place (e.g., on ice) throughout the 24-hour period.

    • At exactly 24 hours after the start time, void one last time and add this urine to the container. This is the end of the collection.

    • Mix the entire 24-hour collection well, measure the total volume, and then aliquot a smaller volume (e.g., 5-10 mL) into a transport tube for analysis.

  • Spot Urine Samples: If a 24-hour collection is not feasible, a first-morning void is the next best option as it is more concentrated. However, be aware that spot samples are more susceptible to diurnal variation and hydration status. Normalization is essential for spot urine samples.

Q2: What are the proper storage conditions for urine samples?

A2: this compound is a stable analyte.

  • Short-term: Samples should be refrigerated at 4°C if they are to be analyzed within 24 hours.

  • Long-term: For storage longer than 24 hours, samples should be frozen at -20°C or -80°C. Studies have shown that this compound is stable for over 3 years at -70°C and for extended periods at -22°C.

  • Freeze-Thaw Cycles: While this compound is stable through at least three freeze-thaw cycles, it is best practice to aliquot samples after collection to avoid repeated thawing of the entire sample.

Q3: Are there any medications or dietary factors that can affect this compound levels?

A3: Yes, several factors can influence prostaglandin levels and should be controlled for.

  • Medications: Patients should avoid aspirin, indomethacin, and other non-steroidal anti-inflammatory drugs (NSAIDs) for at least 48 hours to two weeks prior to sample collection, as these inhibit cyclooxygenase (COX) enzymes and will suppress prostaglandin production.

  • Diet:

    • Fruits and Vegetables: Higher intake of fruits has been associated with lower levels of prostaglandin metabolites, potentially due to their anti-inflammatory properties.

    • Dietary Fats: The type of dietary fat (e.g., fish oils vs. sunflower oil) can alter the metabolic pathway of prostaglandins.

    • It is advisable to maintain a consistent diet in the days leading up to collection or to record dietary information to account for potential variations.

  • Physical Exercise: Strenuous physical activity can cause a temporary increase in urinary prostaglandin metabolites, likely due to muscle inflammation. It is recommended to avoid intense exercise before and during the collection period.

Analytical Considerations

Q4: What are the common analytical methods for measuring urinary this compound?

A4: The two primary methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • ELISA: A convenient and high-throughput method suitable for routine detection. Competitive EIAs using monoclonal antibodies have been developed with good sensitivity and specificity.

  • LC-MS/MS: Considered the gold standard for its high sensitivity and specificity. It allows for the simultaneous quantification of multiple prostaglandin metabolites.

Q5: What are typical performance characteristics for these assays?

A5: Assay performance can vary, but here are some reported values.

Assay Method Parameter Reported Value
LC-MS/MS Intra-assay Precision (%CV)< 15%
Inter-assay Precision (%CV)< 15%
Accuracy (%Bias)< 15%
ELISA (Monoclonal Ab) Intra-assay Precision (%CV)3.9 - 6.0%
Inter-assay Precision (%CV)5.7 - 10.4%
Recovery in Artificial Urine (after SPE)82.3 - 113.5%

Data compiled from references.

Data Analysis and Normalization

Q6: Why is normalization of urinary this compound measurements necessary?

A6: Urine concentration can vary significantly due to factors like hydration status and time of day. This variability can mask true biological differences in this compound excretion. Normalization corrects for these differences in urine dilution, allowing for more accurate comparisons between samples and individuals.

Q7: What is the most common method for normalization, and what are its limitations?

A7: The most common method is to normalize this compound concentration to the urinary creatinine concentration.

  • Rationale: Creatinine is a byproduct of muscle metabolism and is excreted at a relatively constant rate in individuals with stable kidney function.

  • Limitations: Creatinine excretion can be influenced by:

    • Physiological Factors: Age, sex, muscle mass, and diet can affect creatinine levels.

    • Kidney Function: In individuals with acute or chronic kidney disease, creatinine excretion rates can change, making it an unreliable normalizer.

    • Time of Day: Creatinine levels can have diurnal variation.

Q8: Are there alternative normalization methods?

A8: Yes, other methods are used in metabolomics and may be considered:

  • Specific Gravity: Measures the density of urine relative to water and reflects its concentration.

  • Osmolality: Measures the total solute concentration in the urine.

  • Probabilistic Quotient Normalization (PQN): A computational method that estimates the most likely dilution factor for each sample based on the overall metabolite profile.

  • Total Useful Signal (e.g., TUPA): Uses the total signal from all measured metabolites to normalize the data.

The choice of normalization method can impact results, and for rigorous studies, comparing different normalization strategies may be beneficial.

Visualizations

Prostaglandin D2 (PGD2) Biosynthesis and Metabolism

PGD2_Pathway cluster_synthesis PGD2 Synthesis cluster_metabolism PGD2 Metabolism Arachidonic Acid Arachidonic Acid COX COX-1 / COX-2 (Inhibited by NSAIDs) Arachidonic Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGDS PGD Synthases (L-PGDS, H-PGDS) PGH2->PGDS PGD2 Prostaglandin D2 (PGD2) PGDS->PGD2 Metabolism Metabolic Enzymes (e.g., 15-PGDH, Reductases) PGD2->Metabolism tPGDM This compound (Urinary Metabolite) Metabolism->tPGDM Other_Metabolites Other Metabolites Metabolism->Other_Metabolites

Caption: Biosynthesis of PGD2 from arachidonic acid and its subsequent metabolism to urinary this compound.

Experimental Workflow for Urinary this compound Measurement

Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Patient_Prep Patient Preparation (Medication/Diet Control) Sample_Collection Urine Collection (24-hour or Spot) Patient_Prep->Sample_Collection Storage Sample Storage (Refrigerate or Freeze) Sample_Collection->Storage Sample_Prep Sample Preparation (Thawing, SPE) Storage->Sample_Prep Analysis Analysis (ELISA or LC-MS/MS) Sample_Prep->Analysis Raw_Data Raw Data Generation Analysis->Raw_Data Normalization Data Normalization (e.g., by Creatinine) Raw_Data->Normalization Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis Interpretation Results Interpretation Statistical_Analysis->Interpretation

Caption: Standard workflow for urinary this compound measurement from sample collection to data analysis.

References

Technical Support Center: Clinical Validation of Tetranor-PGDM

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical validation of tetranor-PGDM (a major urinary metabolite of prostaglandin D2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a clinically relevant biomarker?

This compound (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a major, abundant urinary metabolite of prostaglandin D2 (PGD2).[1][2][3][4] PGD2 is a key mediator in various physiological and pathological processes, including allergic reactions and inflammation.[1] Measuring urinary this compound provides a non-invasive way to assess systemic PGD2 production, which can be elevated in conditions like food allergies, Duchenne muscular dystrophy, and aspirin-intolerant asthma.

Q2: What are the primary methods for quantifying this compound in clinical samples?

The two primary methods for quantifying this compound are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for its high sensitivity and specificity in distinguishing this compound from structurally similar molecules.

  • Immunoassays (ELISA/EIA): These assays, particularly those using monoclonal antibodies, offer a more high-throughput and cost-effective option suitable for large-scale clinical studies.

Q3: What are the expected concentrations of this compound in human urine?

Normal urinary levels of this compound are approximately 1.5 ng/mg of creatinine. However, these levels can increase significantly in certain disease states. For instance, in patients with Duchenne muscular dystrophy, concentrations have been reported to be around 9.7 ng/mg creatinine.

Troubleshooting Guides

Section 1: Immunoassay (ELISA/EIA) Issues

Problem: Weak or No Signal

Possible Cause Troubleshooting Steps
Incorrect Reagent Preparation or Addition Carefully review and follow the kit protocol for preparing all solutions and the specified order of reagent addition.
Low Antibody Concentration Increase the concentration of the primary or secondary antibody. Titration experiments may be necessary to find the optimal concentration.
Antibody Incompatibility Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).
Inefficient Plate Coating Use plates specifically designed for ELISAs. Increase the coating incubation time, for instance, to overnight at 4°C.
Degraded Standard Prepare a fresh standard according to the protocol. Ensure the standard has not expired and has been stored correctly.

Problem: High Background

Possible Cause Troubleshooting Steps
Insufficient Washing or Blocking Increase the number and/or duration of wash steps. Optimize the blocking buffer concentration and incubation time. Adding a detergent like Tween-20 to the wash buffer can also help.
High Antibody Concentration Reduce the concentration of the primary or secondary antibody.
Cross-Reactivity The antibody may be cross-reacting with other prostaglandin metabolites. Check the kit's cross-reactivity data. For example, some assays may show 100% cross-reactivity with tetranor-PGJM, a related metabolite.
Contaminated Reagents Use fresh, clean reagents and sterile labware to avoid contamination that can lead to non-specific signals.

Problem: High Variability Between Replicates

Possible Cause Troubleshooting Steps
Pipetting Errors Ensure accurate and consistent pipetting. Use calibrated pipettes and fresh tips for each sample and reagent.
Inconsistent Incubation Conditions Ensure a constant temperature during incubations and use plate sealers to prevent evaporation, especially from the edge wells.
Insufficient Mixing Thoroughly mix all reagents and samples before adding them to the wells.
Section 2: LC-MS/MS Analysis Issues

Problem: Poor Sensitivity or Peak Shape

Possible Cause Troubleshooting Steps
Suboptimal Sample Preparation Ensure efficient solid-phase extraction (SPE) to remove interfering matrix components. Recovery of this compound after SPE should be within acceptable limits (e.g., 80-120%).
Matrix Effects The sample matrix (e.g., urine) can suppress or enhance ionization. Prepare calibration curves in the same or a surrogate matrix as the study samples to compensate for these effects. The use of a stable isotope-labeled internal standard is highly recommended.
Analyte Instability This compound is generally stable under various storage conditions, including multiple freeze-thaw cycles and at room temperature for 24 hours. However, ensure proper sample handling and storage at -80°C for long-term stability.
Chromatographic Issues Optimize the mobile phase composition and gradient to achieve good peak shape and resolution from other components.

Problem: Inaccurate Quantification

Possible Cause Troubleshooting Steps
Lack of an Appropriate Internal Standard Use a stable isotope-labeled internal standard to correct for variations in extraction efficiency and matrix effects.
Endogenous Analyte in Blank Matrix Since this compound is an endogenous compound, obtaining a truly "blank" matrix is challenging. Methods like background subtraction or using a surrogate matrix for the calibration curve are necessary.
Interference from Similar Compounds Simultaneous quantification of this compound and the structurally similar tetranor-PGEM can be challenging due to identical multiple reaction monitoring (MRM) transitions. Ensure the chromatographic method provides adequate separation.

Quantitative Data Summary

Table 1: Performance Characteristics of a Monoclonal Antibody-Based EIA for this compound

ParameterValueReference
Half-Maximal Inhibition (IC50)1.79 ng/mL
Limit of Detection (LOD)0.0498 ng/mL
Range of Quantitation (ROQ)0.252 to 20.2 ng/mL
Intra-Assay Variation (%CV)3.9% - 6.0%
Inter-Assay Variation (%CV)5.7% - 10.4%
Recovery in Artificial Urine (post-SPE)82.3% - 113.5%

Table 2: Performance of a High-Throughput Online SPE-LC-MS/MS Method

ParameterValueReference
Reportable Range (this compound)0.2 - 40 ng/mL
Intra-Assay Precision & Accuracy (%CV & %Bias)< 15%
Inter-Assay Precision & Accuracy (%CV & %Bias)< 15%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples (for Immunoassay)

  • Dilute 0.4 mL of the urine sample to 0.8 mL with 0.1% (v/v) formic acid.

  • Precondition an SPE cartridge (e.g., HLB μElution plate) with 200 μL of acetonitrile followed by 200 μL of distilled water.

  • Apply the diluted urine sample to the SPE cartridge.

  • Wash the cartridge with 200 μL of distilled water and then 200 μL of hexane.

  • Elute the lipid fractions with 50 μL of acetonitrile.

  • Dry the eluate in vacuo.

  • Reconstitute the residue in the assay buffer for analysis.

Visualizations

PGD2_Metabolism_Pathway Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/COX-2 PGD2 Prostaglandin D2 (PGD2) (Unstable) PGH2->PGD2 PGD Synthase Metabolism Systemic Metabolism PGD2->Metabolism Tetranor_PGDM This compound (Stable Urinary Metabolite) Metabolism->Tetranor_PGDM Excreted in Urine

Caption: Biosynthesis and metabolism of Prostaglandin D2 to this compound.

Clinical_Validation_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Sample_Collection 1. Urine Sample Collection Sample_Processing 2. Processing & Aliquoting Sample_Collection->Sample_Processing Sample_Storage 3. Storage at -80°C Sample_Processing->Sample_Storage Extraction 4. Solid-Phase Extraction (SPE) Sample_Storage->Extraction Analysis 5. Quantification (LC-MS/MS or ELISA) Extraction->Analysis Data_Analysis 6. Data Analysis (e.g., Creatinine Normalization) Analysis->Data_Analysis Interpretation 7. Clinical Interpretation Data_Analysis->Interpretation

Caption: General workflow for the clinical validation of urinary this compound.

References

Technical Support Center: Tetranor-PGDM Sample Handling & Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of tetranor-PGDM samples. Find troubleshooting guidance, frequently asked questions, and detailed protocols to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound samples?

For long-term stability of at least one year, it is highly recommended to store this compound samples at -80°C.[1] While studies have shown stability for up to 3 years at -70°C, significant degradation (up to 50% reduction) has been observed after 5 months when stored at -20°C.[2] this compound has also been reported to be stable at 4°C, -20°C, and -80°C in other contexts, but -80°C remains the safest option for long-term preservation.[3]

Q2: How many freeze-thaw cycles can my this compound samples withstand?

It is best practice to minimize freeze-thaw cycles. This compound has been shown to be stable for up to three freeze-thaw cycles.[4] For other similar biological analytes, repeated cycles can lead to degradation or increased variability.[2] To avoid this, consider preparing single-use aliquots before freezing. This prevents the need to thaw the entire sample for each analysis.

Q3: In what solvents should I reconstitute or store this compound?

This compound is typically supplied in a solution of methanol or methyl acetate. It is soluble in various organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol, at concentrations up to 50 mg/ml. For aqueous buffers like PBS (pH 7.2), the solubility is lower, around 1 mg/ml. When preparing samples for mass spectrometry, it is crucial to avoid or minimize non-volatile solvents like DMSO.

Q4: My this compound is in a biological matrix (e.g., urine). Are there special storage considerations?

Yes. While this compound itself is relatively stable, the biological matrix can contain enzymes or other components that may degrade the analyte over time. Samples in biological matrices should be assayed immediately after collection or stored at -80°C. For urine samples, a solid-phase extraction (SPE) step is often necessary before analysis to remove interfering components, which can improve recovery and linearity.

Q5: Can this compound degrade into other compounds during storage or sample preparation?

Yes. This compound can undergo spontaneous dehydration to form tetranor-PGJM. This process involves the elimination of a water molecule and can be influenced by storage conditions. This potential conversion should be considered during analytical method development.

Troubleshooting Guide

Issue 1: Low or undetectable levels of this compound in stored samples.

Potential Cause Troubleshooting Step
Improper Storage Temperature Verify that samples have been consistently stored at -80°C. Storage at -20°C can lead to significant degradation over several months.
Multiple Freeze-Thaw Cycles Review the sample handling history. If samples have undergone more than three freeze-thaw cycles, degradation may have occurred. For future experiments, aliquot samples into single-use vials before initial freezing.
Degradation in Biological Matrix If using biological samples, ensure they were frozen immediately after collection. Consider implementing protease or esterase inhibitors if enzymatic degradation is suspected, although specific inhibitors for this compound are not well-documented.
Issues with Analytical Method Re-evaluate your sample preparation and analytical method. For urine samples, ensure an effective solid-phase extraction (SPE) is used to remove interfering substances. Confirm the sensitivity and calibration of your instrument (e.g., LC-MS/MS).

Issue 2: High variability in results between sample aliquots.

Potential Cause Troubleshooting Step
Inconsistent Sample Handling Ensure all aliquots are treated identically. Standardize thawing procedures (e.g., thaw on ice) and minimize the time samples spend at room temperature.
Solvent Evaporation During repeated freeze-thaw cycles or storage in improperly sealed vials, solvent evaporation can concentrate the analyte, leading to inaccurate measurements. Use high-quality, well-sealed cryovials.
Matrix Effects Inconsistent recovery from solid-phase extraction (SPE) or ion suppression/enhancement in mass spectrometry can cause variability. Use a deuterated internal standard, such as this compound-d6, to normalize for these effects.

Data Presentation: Storage & Stability

Table 1: Recommended Storage Conditions for this compound

Condition Temperature Duration Stability Notes Reference
Long-Term Storage -80°C≥ 1 yearRecommended for optimal stability.
Long-Term Storage -70°CUp to 3 yearsAll urinary analytes tested were stable.
Intermediate Storage -40°CUp to 10 yearsShown to be stable for other arachidonic acid metabolites.
Short-Term Storage -20°C< 5 monthsCaution: A 50% reduction in polar tetranors was observed after 5 months.
Benchtop (Room Temp) Room Temperature< 24 hoursStable for at least 24 hours. However, minimize time at room temp as a best practice.
Freeze-Thaw Cycles -80°C to Room Temp≤ 3 cyclesStable for up to three cycles. Aliquoting is strongly recommended to avoid more.

Table 2: Solubility of this compound

Solvent Concentration Reference
DMF50 mg/ml
DMSO50 mg/ml
Ethanol50 mg/ml
PBS (pH 7.2)1 mg/ml

Experimental Protocols

Protocol 1: General Workflow for Long-Term Storage and Analysis

This protocol outlines a generalized workflow from sample receipt to analysis, designed to preserve the integrity of this compound.

  • Sample Receipt & Aliquoting:

    • Upon receiving the this compound standard or biological sample, thaw it quickly on ice if frozen.

    • Immediately divide the sample into single-use, polypropylene cryovials. The aliquot volume should be appropriate for a single experiment.

    • This step is critical to minimize future freeze-thaw cycles.

  • Initial Freezing & Storage:

    • Flash-freeze the aliquots in a dry ice/ethanol bath or a -80°C freezer.

    • Transfer the frozen aliquots to a secure -80°C freezer for long-term storage.

    • Maintain a detailed log of sample identity, date of storage, and aliquot number.

  • Sample Retrieval & Thawing:

    • When ready for an experiment, retrieve only the number of aliquots needed.

    • Thaw aliquots on ice to minimize potential degradation.

    • Once thawed, vortex briefly to ensure homogeneity.

  • Sample Preparation for LC-MS/MS (from Urine):

    • Internal Standard Spiking: Add a known amount of deuterated internal standard (e.g., this compound-d6) to the urine sample.

    • Acidification: Adjust the sample pH to ~3.0 with a suitable acid (e.g., formic acid).

    • Solid-Phase Extraction (SPE):

      • Condition an appropriate SPE cartridge (e.g., a mixed-mode or reverse-phase cartridge) according to the manufacturer's instructions.

      • Load the acidified sample onto the cartridge.

      • Wash the cartridge with a weak organic solvent to remove salts and polar interferences.

      • Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase of your LC method.

  • Analysis:

    • Proceed with analysis via a validated method, such as online SPE-LC-MS/MS.

Visualizations

experimental_workflow sample Sample Receipt (Standard or Biological Matrix) aliquot Aliquot into Single-Use Vials sample->aliquot Minimize freeze-thaw store Flash Freeze & Store at -80°C aliquot->store retrieve Retrieve & Thaw Aliquot on Ice store->retrieve Use one aliquot per experiment prep Sample Preparation (e.g., SPE for Urine) retrieve->prep analyze LC-MS/MS Analysis prep->analyze data Data Interpretation analyze->data troubleshooting_flowchart start Unexpected Results (Low Recovery / High Variability) check_storage Was sample stored consistently at -80°C? start->check_storage storage_issue Degradation likely. Review storage protocols. Use fresh sample. check_storage->storage_issue No check_thaw Were freeze-thaw cycles > 3? check_storage->check_thaw Yes thaw_issue Degradation likely. Aliquot new samples. check_thaw->thaw_issue Yes check_prep Is sample prep validated? (e.g., SPE, internal standard) check_thaw->check_prep No prep_issue Optimize prep protocol. Validate SPE recovery. Use internal standard. check_prep->prep_issue No ok Review instrument performance & data analysis. check_prep->ok Yes pgd2_metabolism pgd2 Prostaglandin D2 (PGD2) metabolism Metabolic Processes pgd2->metabolism pgdm This compound metabolism->pgdm Major Pathway dehydration Spontaneous Dehydration pgdm->dehydration Potential Degradation excretion Urinary Excretion pgdm->excretion pgjm Tetranor-PGJM dehydration->pgjm

References

Validation & Comparative

Tetranor-PGDM vs. PGD2: A Comparative Guide for Systemic Biomarker Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Choosing an appropriate biomarker is a critical decision in clinical and preclinical research. When assessing systemic mast cell activation or other inflammatory processes involving prostaglandin D2 (PGD2), researchers are faced with a choice: measure the primary mediator, PGD2, or its downstream metabolite, 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM). This guide provides a detailed comparison of these two analytes to inform biomarker strategy, supported by experimental data and protocols.

Executive Summary

Prostaglandin D2 (PGD2) is a potent lipid mediator produced by mast cells and other immune cells, playing a key role in allergic reactions and inflammation.[1] While PGD2 is a direct indicator of pathway activation, its utility as a systemic biomarker is severely limited by its chemical instability and rapid metabolism. In contrast, its major urinary metabolite, this compound, offers a more stable and reliable alternative that reflects systemic PGD2 production over time.[1][2]

Key Findings:

  • Stability: this compound is significantly more stable than PGD2, both in vivo and ex vivo. PGD2 degrades substantially within hours at room temperature and requires immediate freezing at -80°C, whereas this compound is stable under various common laboratory conditions.[3][4]

  • Sampling Matrix: this compound is measured in urine, allowing for non-invasive, cumulative (24-hour) sample collection. PGD2 must be measured in plasma or serum, requiring phlebotomy and stringent, immediate sample processing to prevent degradation.

  • Biological Half-Life: The short half-life of PGD2 in circulation makes it a marker of acute, transient events. The accumulation of this compound in urine provides an integrated measure of PGD2 production over a longer period, making it more suitable for assessing chronic conditions or overall disease burden.

  • Clinical Relevance: Elevated urinary this compound has been successfully correlated with disease activity in systemic mastocytosis, food allergies, and aspirin-exacerbated respiratory disease.

For most applications requiring assessment of systemic PGD2 biosynthesis, This compound is the superior biomarker due to its stability, non-invasive collection, and ability to provide a time-integrated reflection of mediator release.

Biochemical Pathway and Rationale

PGD2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. Once released, it is rapidly metabolized in the body through a series of enzymatic steps. One of the major metabolic routes leads to the formation of this compound, which is then excreted in the urine. This metabolic relationship is the foundation for using this compound as a surrogate marker for PGD2 production.

PGD2_Metabolism AA Arachidonic Acid PGH2 PGH2 AA->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) (Unstable) PGH2->PGD2 PGD Synthases (H-PGDS, L-PGDS) Metabolites Intermediate Metabolites PGD2->Metabolites Rapid Metabolism in circulation tPGDM This compound (Stable) Metabolites->tPGDM Systemic Conversion Urine Urine Excretion tPGDM->Urine

Caption: Metabolic pathway from Arachidonic Acid to urinary this compound.

Comparative Data

The following tables summarize the key differences in the physicochemical properties and analytical performance of PGD2 and this compound.

Table 1: Physicochemical and Analytical Properties
FeatureProstaglandin D2 (PGD2)This compoundAdvantage
Biological Half-Life Very short (seconds to minutes in circulation)Long; accumulates in urine over hoursThis compound
Stability in Matrix Highly unstable; degrades 40% in 26h at RT, 70% in 4 weeks at -20°CStable at room temp for 24h, 4°C, and after freeze/thaw cyclesThis compound
Primary Matrix Plasma, SerumUrineThis compound
Sample Collection Invasive (venipuncture); requires immediate processing and freezing to -80°CNon-invasive; simple collection and storageThis compound
Analytical Method LC-MS/MS, ELISALC-MS/MS, ELISAEquivalent
Clinical Window Reflects acute, transient PGD2 releaseProvides a time-integrated measure of systemic PGD2 productionApplication-Dependent
Table 2: Clinical Performance Data in Mast Cell Disorders
ParameterSystemic Mastocytosis (SM) PatientsHealthy ControlsFold IncreaseReference
Urinary this compound (ng/mg Cr)37.2 (mean)11.5 (mean)~3.2x
Urinary 2,3-dinor-11β-PGF2α *7.28 (mean acute/baseline ratio)<1.31 (threshold)>5.5x

*Note: 2,3-dinor-11β-PGF2α is another PGD2 metabolite, often measured alongside this compound. Data for direct PGD2 comparison in a large cohort is limited due to its instability.

Experimental Protocols

Accurate measurement is paramount for any biomarker. The protocols for PGD2 and this compound differ significantly, primarily in sample handling.

Protocol 1: Measurement of Urinary this compound by LC-MS/MS

This protocol is adapted from methodologies described for the quantification of urinary prostaglandin metabolites.

  • Sample Collection: Collect a spot or 24-hour urine sample in a container without preservatives. Samples can be stored at 4°C for short-term storage or frozen at -20°C or -80°C for long-term stability.

  • Sample Preparation:

    • Thaw urine samples at room temperature.

    • Centrifuge at ~1500 x g for 10 minutes to remove sediment.

    • Take a 0.4 mL aliquot of the supernatant.

    • Add an internal standard (e.g., d6-tetranor-PGDM) to each sample for accurate quantification.

    • Acidify the sample to pH ~3 with 1M HCl.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Sep-Pak C18) with methanol and then water.

    • Load the acidified urine sample onto the cartridge.

    • Wash the cartridge with water and then hexane to remove impurities.

    • Elute this compound with a solvent like ethyl acetate or acetonitrile.

  • Analysis:

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject the sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for quantification.

    • Normalize results to urinary creatinine concentration (measured separately) to account for variations in urine dilution.

Protocol 2: Measurement of Plasma PGD2 by LC-MS/MS

This protocol highlights the critical handling steps necessary for the unstable PGD2 molecule.

  • Sample Collection:

    • Patient should discontinue anti-inflammatory medications (aspirin, etc.) for at least 48 hours prior.

    • Draw blood into a pre-chilled tube containing an anticoagulant (e.g., EDTA).

  • Immediate Sample Processing (within 10-30 minutes):

    • Centrifuge the blood at 1000-2000 x g for 15 minutes at 4°C.

    • Immediately transfer the plasma supernatant to a new tube.

    • Add a stabilizer/antioxidant (e.g., Butylated Hydroxytoluene - BHT) to prevent ex vivo oxidation.

    • Immediately freeze the plasma at -80°C. Storage at -20°C is inadequate.

  • Extraction:

    • Thaw samples on ice.

    • Add an internal standard (e.g., d4-PGD2).

    • Perform a liquid-liquid extraction by adding a solvent mixture (e.g., hexane/ethyl acetate), vortexing, and centrifuging to separate the organic layer containing PGD2.

  • Analysis:

    • Dry the organic phase under nitrogen.

    • Reconstitute in mobile phase.

    • Inject into an LC-MS/MS system for quantification.

Workflow Visualization

The difference in the analytical workflow for these two biomarkers is a major factor in study design and cost.

Workflow_Comparison cluster_PGD2 PGD2 (Plasma) cluster_tPGDM This compound (Urine) p1 Venipuncture (Invasive) p2 Immediate Centrifugation (Refrigerated, <30 min) p1->p2 p3 Add Stabilizer p2->p3 p4 CRITICAL: Immediate Freeze at -80°C p3->p4 p5 Liquid-Liquid Extraction p4->p5 p6 LC-MS/MS Analysis p5->p6 u1 Urine Collection (Non-invasive) u2 Store at 4°C or -20°C u1->u2 u3 Solid-Phase Extraction (SPE) u2->u3 u4 LC-MS/MS Analysis u3->u4 u5 Normalize to Creatinine u4->u5

References

A Comparative Guide to Tetranor-PGDM and 2,3-dinor-11β-PGF2α as Prostaglandin D2 Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two major urinary metabolites of prostaglandin D2 (PGD2), tetranor-prostaglandin D metabolite (tetranor-PGDM) and 2,3-dinor-11β-prostaglandin F2α (2,3-dinor-11β-PGF2α). It is intended for researchers, scientists, and drug development professionals investigating inflammatory pathways, mast cell activation, and other physiological and pathological processes where PGD2 plays a significant role.

Introduction

Prostaglandin D2 (PGD2) is a key lipid mediator involved in a wide array of biological processes, including inflammation, allergic reactions, and sleep regulation. Due to its chemical instability and rapid metabolism, direct measurement of PGD2 in biological fluids is not a reliable indicator of its in vivo production.[1] Consequently, the quantification of its more stable downstream metabolites in urine has become the standard approach for assessing systemic PGD2 biosynthesis.[2] Among the numerous PGD2 metabolites, this compound and 2,3-dinor-11β-PGF2α are the most extensively studied and clinically relevant. This guide will delve into a detailed comparison of their utility as biomarkers, the analytical methodologies for their detection, and their respective levels in various physiological and disease states.

Comparative Overview

Both this compound and 2,3-dinor-11β-PGF2α are valuable biomarkers for assessing PGD2 production. However, studies have shown that this compound is a more abundant metabolite in human and mouse urine compared to 2,3-dinor-11β-PGF2α.[3][4] This suggests that this compound may serve as a more sensitive marker for detecting fluctuations in PGD2 biosynthesis. Both metabolites are elevated in conditions associated with mast cell activation, such as systemic mastocytosis and allergic reactions.[5]

The choice between measuring this compound and 2,3-dinor-11β-PGF2α may depend on the specific research question, the available analytical instrumentation, and the desired sensitivity. For instance, in studies where subtle changes in PGD2 levels are expected, the higher abundance of this compound might be advantageous. Conversely, 2,3-dinor-11β-PGF2α has been historically well-established as a marker for mast cell activation.

Quantitative Data Summary

The following tables summarize the reported concentrations of this compound and 2,3-dinor-11β-PGF2α in human urine across different studies and conditions. These values are typically normalized to creatinine to account for variations in urine dilution.

Table 1: Urinary Levels of this compound in Healthy and Diseased States

ConditionMean Concentration (ng/mg Creatinine)Reference
Healthy Volunteers11.5
Healthy Volunteers0.3 - 2.5
Systemic Mastocytosis37.2
Rheumatoid Arthritis20.0
Food Allergy PatientsSignificantly higher than healthy controls
COPD PatientsSignificantly higher than non-smoking healthy volunteers

Table 2: Urinary Levels of 2,3-dinor-11β-PGF2α in Healthy and Diseased States

ConditionConcentrationReference
Healthy Volunteers (Normal Range)< 1820 pg/mg creatinine
Systemic MastocytosisElevated
Mast Cell Activation SyndromeElevated
Asthma with Type 2 InflammationIncreased and positively correlated with impaired lung function

Experimental Protocols

The quantification of this compound and 2,3-dinor-11β-PGF2α in biological samples, primarily urine, is most commonly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). Immunoassays, such as enzyme-linked immunosorbent assay (ELISA), are also available for both metabolites.

Key Methodological Steps for LC-MS/MS Analysis:
  • Sample Preparation: Urine samples are typically subjected to solid-phase extraction (SPE) to purify and concentrate the analytes. This step is crucial for removing interfering substances from the complex urine matrix.

  • Chromatographic Separation: The extracted samples are then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used to separate the metabolites from other urinary components.

  • Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer, typically a triple quadrupole instrument, for detection and quantification. The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

  • Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard for each analyte.

Signaling Pathways and Experimental Workflow

To visualize the metabolic origin of these biomarkers and the general analytical process, the following diagrams are provided.

PGD2_Metabolism Biosynthesis and Metabolism of PGD2 Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthase Metabolism Metabolism PGD2->Metabolism tetranor_PGDM This compound Metabolism->tetranor_PGDM dinor_PGF2a 2,3-dinor-11β-PGF2α Metabolism->dinor_PGF2a

PGD2 Biosynthesis and Metabolism

Experimental_Workflow General Experimental Workflow for Metabolite Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement Urine_Sample Urine Sample Collection SPE Solid-Phase Extraction (SPE) Urine_Sample->SPE Purification & Concentration LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis Biomarker_Levels Biomarker Levels Data_Analysis->Biomarker_Levels Results

Experimental Workflow for Quantification

Clinical and Research Applications

The measurement of urinary this compound and 2,3-dinor-11β-PGF2α has significant applications in both clinical diagnostics and biomedical research.

  • Systemic Mastocytosis and Mast Cell Activation Syndrome: Elevated levels of both metabolites are key diagnostic indicators for these disorders. Combining the measurement of these prostaglandin metabolites with other mast cell mediators like N-methylhistamine can increase diagnostic sensitivity.

  • Allergic Diseases: Increased urinary concentrations of these metabolites have been observed in patients with food allergies, asthma, and aspirin-exacerbated respiratory disease. Monitoring these biomarkers can aid in assessing disease severity and response to treatment.

  • Inflammatory Diseases: Studies have reported elevated levels of this compound in conditions such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis, highlighting the role of the PGD2 pathway in these inflammatory conditions.

  • Drug Development: Quantifying these metabolites can serve as a pharmacodynamic biomarker to assess the in vivo efficacy of drugs targeting the cyclooxygenase (COX) pathways or PGD2 synthesis. For instance, nonsteroidal anti-inflammatory drugs (NSAIDs) have been shown to decrease the production of these metabolites.

Conclusion

Both this compound and 2,3-dinor-11β-PGF2α are reliable and clinically relevant biomarkers for assessing systemic PGD2 production. This compound, being the more abundant metabolite, may offer higher sensitivity in detecting changes in PGD2 biosynthesis. The choice of which metabolite to measure will be guided by the specific research or clinical context. The continued use of robust analytical methods like LC-MS/MS for their quantification will further elucidate the role of the PGD2 pathway in health and disease, and aid in the development of novel therapeutic strategies.

References

Tetranor-PGDM as a Marker for Aspirin-Exacerbated Respiratory Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aspirin-exacerbated respiratory disease (AERD) is a distinct clinical syndrome characterized by asthma, chronic rhinosinusitis with nasal polyps, and respiratory reactions to cyclooxygenase-1 (COX-1) inhibitors. An accurate diagnosis is crucial for patient management and to avoid potentially severe reactions. While oral aspirin challenge remains the gold standard for diagnosis, there is a significant interest in identifying non-invasive biomarkers to aid in the identification of AERD patients. This guide provides a comparative analysis of urinary 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM), a major metabolite of prostaglandin D2 (PGD2), as a potential biomarker for AERD, with a focus on its performance compared to other alternatives, supported by experimental data.

The Role of Prostaglandin D2 in AERD

Prostaglandin D2 (PGD2) is a key inflammatory mediator predominantly produced by mast cells and, as emerging evidence suggests, eosinophils. In AERD, there is a known dysregulation of the arachidonic acid metabolic pathway. Inhibition of the COX-1 enzyme by aspirin and other NSAIDs shunts the metabolism of arachidonic acid towards the 5-lipoxygenase pathway, leading to an overproduction of cysteinyl leukotrienes (cys-LTs). Concurrently, there is an increased production of PGD2 in these patients. PGD2 is known to induce bronchoconstriction and inflammation, contributing to the symptoms of AERD.[1][2][3] Urinary this compound is a stable and abundant metabolite of PGD2, making it a candidate for a non-invasive biomarker reflecting the underlying pathophysiology of AERD.[1]

Performance of this compound as a Diagnostic Marker

Current research indicates that baseline levels of urinary this compound are elevated in patients with AERD compared to those with aspirin-tolerant asthma (ATA).[4] One study stratified AERD patients into two groups based on their tolerance to aspirin desensitization. The group that did not tolerate desensitization had significantly higher baseline urinary PGD2 metabolite (PGD-M, which includes this compound) levels (13.6 ± 2.7 pmol/mg creatinine) compared to the group that did tolerate it (7.0 ± 0.8 pmol/mg creatinine).

However, a key aspect of a diagnostic marker for AERD is its response to an aspirin challenge. In this regard, the utility of this compound appears limited. A study investigating changes in urinary mediators during aspirin challenges found that unlike urinary leukotriene E4 (uLTE4), there was no significant difference in urinary PGDM levels after the challenge between patients who had a clinical reaction to aspirin and those who did not. This suggests that while baseline levels may be indicative of the underlying inflammatory state, the change in this compound upon aspirin provocation may not be a reliable indicator of AERD.

To date, comprehensive validation studies detailing the sensitivity, specificity, and area under the curve (AUC) for urinary this compound as a standalone diagnostic marker for AERD are lacking in the published literature.

Comparison with Alternative Biomarkers

The most extensively studied alternative biomarker for AERD is urinary leukotriene E4 (uLTE4), a stable metabolite of cysteinyl leukotrienes. Several other markers are also under investigation.

Urinary Leukotriene E4 (uLTE4)

Urinary LTE4 is considered the most promising biomarker for AERD. Patients with AERD consistently show higher baseline levels of uLTE4, and these levels dramatically increase following an aspirin challenge.

Table 1: Comparison of Diagnostic Performance: this compound vs. uLTE4

BiomarkerPopulationKey FindingsSensitivitySpecificityAUCReference
Urinary this compound AERD vs. ATAHigher baseline levels in a subset of AERD patients who fail aspirin desensitization. No significant change after aspirin challenge in reactors vs. non-reactors.Not ReportedNot ReportedNot Reported
Urinary Leukotriene E4 (uLTE4) AERD vs. ATASignificantly higher baseline concentrations in AERD patients. Dramatic increase after aspirin challenge in AERD.49% (at a cutoff of 800.0 pg/mg creatinine)81% (at a cutoff of 800.0 pg/mg creatinine)0.7
Urinary Leukotriene E4 (uLTE4) AERD vs. other respiratory diagnosesA cutoff of ≥166 pg/mg creatinine suggests aspirin sensitivity. A cutoff of ≥241 pg/mg creatinine discriminated "challenge-confirmed" aspirin sensitivity.Not Reported89% (at ≥166 pg/mg Cr) 92% (at ≥241 pg/mg Cr)Not Reported
Other Potential Biomarkers

Other biomarkers are being explored, though none are as well-validated as uLTE4.

Table 2: Other Investigated Biomarkers for AERD

BiomarkerTypeKey Findings in AERD
Blood Eosinophils CellularSignificantly higher counts compared to ATA.
Urinary 3-bromotyrosine (uBrTyr) Protein oxidation markerElevated in both AERD and ATA compared to healthy controls, but could not differentiate between the two asthma phenotypes.
Fractional Exhaled Nitric Oxide (FeNO) Gaseous mediatorA significant decrease from baseline after a low-dose aspirin challenge has been reported to have high sensitivity and specificity.

Experimental Protocols

Measurement of Urinary this compound and uLTE4

The standard methods for the quantification of these eicosanoid metabolites in urine involve immunoassays or mass spectrometry-based techniques.

Protocol 1: Measurement of Urinary Eicosanoid Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for quantifying multiple eicosanoid metabolites simultaneously.

  • Sample Collection: A spot urine sample is collected from the patient. For 24-hour excretion, a complete 24-hour urine collection is required.

  • Sample Preparation:

    • An internal standard (e.g., a deuterated version of the analyte) is added to a known volume of urine.

    • The sample undergoes solid-phase extraction (SPE) to purify and concentrate the analytes. This typically involves using a C18 cartridge.

    • The eluate from the SPE is dried down and reconstituted in a solvent suitable for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • The analytes are separated on a C18 analytical column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • The separated analytes are then introduced into a tandem mass spectrometer.

    • The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for each analyte and its internal standard.

  • Data Analysis:

    • The concentration of each metabolite is determined by comparing the peak area ratio of the endogenous analyte to its deuterated internal standard against a standard curve.

    • Urinary creatinine concentration is measured in the same sample to normalize the metabolite levels (expressed as pg/mg creatinine or pmol/mg creatinine).

Protocol 2: Measurement of Urinary LTE4 by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a more widely available method, though it may have lower specificity compared to LC-MS/MS.

  • Sample Collection: A spot morning urine sample is collected.

  • Sample Preparation: Urine samples may require dilution according to the manufacturer's instructions.

  • ELISA Procedure:

    • A competitive ELISA format is typically used.

    • Standards, controls, and urine samples are added to a microplate pre-coated with an antibody specific for LTE4.

    • An enzyme-conjugated LTE4 is then added, which competes with the LTE4 in the sample for binding to the antibody.

    • After incubation and washing steps, a substrate is added, and the color development is inversely proportional to the amount of LTE4 in the sample.

  • Data Analysis:

    • The optical density is read using a microplate reader.

    • A standard curve is generated, and the concentration of LTE4 in the samples is calculated.

    • Results are normalized to urinary creatinine concentration.

Signaling Pathways and Experimental Workflows

Prostaglandin D2 and Leukotriene Synthesis in AERD

Caption: Dysregulation of arachidonic acid metabolism in AERD.

Experimental Workflow for Biomarker Validation

Biomarker_Workflow cluster_recruitment Patient Recruitment cluster_sampling Sample Collection cluster_analysis Biomarker Analysis cluster_evaluation Performance Evaluation p1 Patients with Asthma p2 AERD Diagnosis (Oral Aspirin Challenge) p1->p2 p3 AERD Group p2->p3 p4 ATA Group p2->p4 s1 Urine Sample Collection (Baseline) p3->s1 p4->s1 a1 Quantification of Urinary this compound & uLTE4 (LC-MS/MS or ELISA) s1->a1 e1 Statistical Analysis (Comparison of levels) a1->e1 e2 ROC Curve Analysis e1->e2 e3 Determination of Sensitivity, Specificity, AUC e2->e3

Caption: Workflow for validating urinary biomarkers in AERD.

Conclusion

References

Urinary Tetranor-PGDM: A Correlative Biomarker for Disease Severity

Author: BenchChem Technical Support Team. Date: November 2025

Urinary 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM) is a major metabolite of prostaglandin D2 (PGD2), an inflammatory mediator primarily produced by mast cells.[1][2] Emerging evidence highlights the potential of urinary this compound as a non-invasive biomarker that correlates with the severity of several inflammatory and allergic diseases. This guide provides a comparative overview of urinary this compound levels across different diseases and their correlation with severity, supported by experimental data and detailed methodologies for its quantification.

Comparative Analysis of Urinary this compound Levels and Disease Severity

The concentration of urinary this compound has been shown to increase with the severity of various pathological conditions. The following table summarizes the quantitative data from studies investigating this correlation in diseases such as Fukuyama Congenital Muscular Dystrophy (FCMD), Systemic Mastocytosis (SM), and severe asthma.

DiseaseSeverity GroupMean Urinary this compound Level (ng/mg Creatinine)Reference Population Mean (ng/mg Creatinine)
Fukuyama Congenital Muscular Dystrophy (FCMD) Mild Phenotype2.3 ± 0.43.4 ± 0.3 (Healthy Controls)
Typical Phenotype5.3 ± 2.83.4 ± 0.3 (Healthy Controls)
Severe Phenotype6.2 ± 3.93.4 ± 0.3 (Healthy Controls)
Systemic Mastocytosis (SM) SM Patients37.211.5 (Healthy Controls)
Asthma Mild-to-Moderate AsthmaGenerally greater than healthy controlsNot specified
Severe AsthmaFurther elevations compared to mild-to-moderateNot specified

Table 1: Comparison of mean urinary this compound levels across different diseases and severity groups. Data is presented as mean ± standard deviation where available.

In FCMD, a progressive increase in urinary this compound is observed with increasing disease severity.[3][4] Patients with the typical and severe phenotypes show significantly higher levels compared to both healthy controls and patients with the mild phenotype.[3] Similarly, patients with systemic mastocytosis, a disorder characterized by an excess of mast cells, exhibit significantly elevated levels of urinary this compound compared to healthy individuals. Studies on asthma also reveal a trend of increasing eicosanoid metabolites, including those of PGD2, with escalating disease severity.

Experimental Protocols for Quantification of Urinary this compound

Accurate and reproducible quantification of urinary this compound is crucial for its validation as a biomarker. The two primary methods employed are Enzyme Immunoassay (EIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Collection and Preparation:

  • Urine Collection: Spot urine samples are collected from patients. For monitoring during specific events like allergic reactions, urine can be collected at the time of symptoms.

  • Normalization: To account for variations in urine dilution, this compound concentrations are typically normalized to urinary creatinine levels, expressed as ng/mg creatinine.

  • Sample Pre-treatment for EIA and LC-MS/MS: Urine samples may require a solid-phase extraction (SPE) step to concentrate the analyte and remove interfering substances. A common procedure involves using an SPE cartridge (e.g., HLB μElution plate), preconditioned with acetonitrile and distilled water. The sample is applied, washed, and then the lipid fraction containing this compound is eluted with acetonitrile.

2. Enzyme Immunoassay (EIA):

  • Principle: A competitive EIA is a common method for this compound quantification. This assay involves a monoclonal antibody specific to this compound.

  • Procedure: The assay is typically performed in a 96-well plate format. The urinary extract (containing this compound) and a fixed amount of enzyme-labeled this compound are added to wells coated with the anti-tetranor-PGDM antibody. They compete for binding to the antibody. After an incubation period, the unbound components are washed away. A substrate is then added, which is converted by the enzyme to a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Assay Parameters: Key parameters for a developed EIA for this compound include a half-maximal inhibition concentration (IC50) of 1.79 ng/mL, a limit of detection (LOD) of 0.0498 ng/mL, and a range of quantitation (ROQ) of 0.252 to 20.2 ng/mL.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Principle: LC-MS/MS offers high sensitivity and specificity for the quantification of small molecules like this compound. It involves chromatographic separation followed by mass spectrometric detection.

  • Procedure: The extracted and dried sample is reconstituted and injected into a liquid chromatography system. The components of the sample are separated on a column. The eluent from the column is then introduced into a mass spectrometer. The this compound is ionized, and specific parent-daughter ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).

  • High-Throughput Methods: Online SPE-LC-MS/MS methods have been developed for simultaneous and high-throughput measurement of this compound and other eicosanoids in human urine, with a reportable range of 0.2-40 ng/ml for this compound.

Visualizing the Pathway and Workflow

To better understand the biological context and the experimental process, the following diagrams illustrate the PGD2 biosynthesis and metabolism pathway, and a typical workflow for urinary this compound quantification.

PGD2_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1/COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) PGDS PGD Synthase (L-PGDS, H-PGDS) PGH2->PGDS PGD2 Prostaglandin D2 (PGD2) Metabolism Metabolism PGD2->Metabolism Tetranor_PGDM Urinary this compound Metabolism->Tetranor_PGDM COX->PGH2 PGDS->PGD2

Caption: PGD2 Biosynthesis and Metabolism to this compound.

Experimental_Workflow Urine_Collection 1. Spot Urine Collection Creatinine_Measurement 2. Creatinine Measurement (for normalization) Urine_Collection->Creatinine_Measurement SPE 3. Solid-Phase Extraction (SPE) Urine_Collection->SPE Quantification 4. Quantification SPE->Quantification EIA EIA Quantification->EIA LCMSMS LC-MS/MS Quantification->LCMSMS Data_Analysis 5. Data Analysis (ng/mg Creatinine) EIA->Data_Analysis LCMSMS->Data_Analysis

Caption: Experimental Workflow for Urinary this compound Quantification.

References

A Head-to-Head Comparison: Tetranor-PGDM vs. Histamine in the Diagnosis of Mastocytosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate diagnosis of mastocytosis, a disorder characterized by the accumulation of mast cells, is paramount. This guide provides an objective comparison of two key biomarkers—tetranor-PGDM (a major urinary metabolite of prostaglandin D2) and histamine—in the context of mastocytosis diagnostics, supported by experimental data and detailed methodologies.

Mast cell activation releases a host of mediators, including histamine and prostaglandins. While histamine has historically been a recognized marker, its short half-life and potential for rapid fluctuation in plasma can complicate its diagnostic utility. This has led to a growing interest in its more stable urinary metabolite, N-methylhistamine (NMH), and in metabolites of other mast cell-specific products like prostaglandin D2 (PGD2), such as 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranor-prostan-1,20-dioic acid (this compound or PGD-M). Emerging evidence suggests that this compound may offer enhanced sensitivity in detecting mast cell activation.

Quantitative Comparison of Diagnostic Performance

While direct head-to-head studies detailing sensitivity and specificity for both markers are limited, the available data indicates that urinary this compound is a highly sensitive marker for systemic mastocytosis (SM). One study found that 65% of patients with systemic mastocytosis had elevated levels of urinary this compound[1]. Another study highlighted that in all urine samples from mastocytosis patients with elevated N-methylhistamine, the increase in this compound was substantially greater, and in some patients with normal N-methylhistamine levels, this compound was elevated by as much as 300%[2]. This suggests that this compound may be a more sensitive diagnostic indicator than histamine metabolites[2].

For urinary N-methylhistamine, levels in pediatric patients with mastocytosis were, on average, 70% higher than in control subjects, with levels correlating to the extent of the disease[3]. Because of its longer half-life, urinary N-methylhistamine offers superior sensitivity and specificity compared to its parent compound, histamine[4].

BiomarkerSample TypeKey Findings in Mastocytosis PatientsNormal/Control Reference Range
This compound UrineMean urinary excretion significantly higher than in healthy controls (37.2 ± 2.1 ng/mg Cr). 65% of patients show elevated levels.Mean urinary excretion of 11.5 ± 1.7 ng/mg Cr.
Histamine (as urinary N-methylhistamine) UrineAverage values are 70% higher than in control subjects in pediatric mastocytosis. Levels correlate with disease severity.Adult (>16 years): 30-200 mcg/g creatinine.
Histamine PlasmaCan be elevated, but prone to rapid fluctuations and has a short half-life.<1.0 ng/mL.

Signaling Pathways

Mast cell activation leading to the release of histamine and the synthesis of PGD2 is a complex process, primarily initiated by the cross-linking of IgE receptors on the cell surface.

MastCellActivation cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm IgE IgE FceRI FcεRI Receptor IgE->FceRI Binds to Lyn_Fyn Lyn/Fyn FceRI->Lyn_Fyn Activates Antigen Antigen Antigen->IgE Syk Syk Lyn_Fyn->Syk Recruits & Activates LAT_SLP76 LAT/SLP-76 Syk->LAT_SLP76 Phosphorylates PLCG PLCγ LAT_SLP76->PLCG Activates PLA2 cPLA₂ LAT_SLP76->PLA2 Activates PIP2 PIP2 PLCG->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca²⁺ Release IP3->Ca_ER PKC PKC DAG->PKC Ca_Influx Ca²⁺ Influx Ca_ER->Ca_Influx Granule Histamine Granule Ca_Influx->Granule Triggers PKC->Granule Triggers Degranulation Degranulation (Histamine Release) Granule->Degranulation ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX COX-1/2 ArachidonicAcid->COX Metabolizes PGH2 PGH₂ COX->PGH2 PGDS PGD Synthase PGH2->PGDS PGD2 PGD₂ Synthesis PGDS->PGD2 TetranorPGDM_Workflow Urine Urine Sample (0.2 mL) Spike Spike with Internal Standard Urine->Spike OnlineSPE Online SPE Spike->OnlineSPE LC LC Separation OnlineSPE->LC MSMS MS/MS Detection (MRM Mode) LC->MSMS Quant Quantification MSMS->Quant HistamineEIA_Workflow Plasma Plasma Sample Acylation Acylation Plasma->Acylation Incubate_Ab Incubate with Antiserum Acylation->Incubate_Ab Wash1 Wash Incubate_Ab->Wash1 Incubate_Conj Incubate with Enzyme Conjugate Wash1->Incubate_Conj Wash2 Wash Incubate_Conj->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Read Read Absorbance Add_Substrate->Read

References

comparative analysis of tetranor-PGDM in different allergic disorders

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the role of tetranor-PGDM, a key metabolite of prostaglandin D2, across various allergic conditions. This guide provides a comparative analysis of its levels, detailed experimental protocols for its measurement, and an exploration of the associated signaling pathways.

Introduction

This compound (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a major urinary metabolite of prostaglandin D2 (PGD2), a potent lipid mediator released primarily from mast cells upon allergic stimulation. As a stable downstream product, this compound serves as a valuable biomarker for assessing PGD2 production and mast cell activation in vivo. Its non-invasive detection in urine makes it an attractive tool for clinical research and diagnostics in the field of allergic diseases. This guide offers a comparative analysis of this compound levels in different allergic disorders, provides detailed methodologies for its quantification, and visualizes the intricate signaling pathways it is involved in.

Comparative Analysis of Urinary this compound Levels

Urinary concentrations of this compound have been investigated across a spectrum of allergic disorders, revealing distinct profiles that may reflect the underlying pathophysiology of each condition. The following table summarizes the quantitative data from various studies, providing a comparative overview of this compound levels in healthy individuals and patients with food allergy, allergic rhinitis, atopic dermatitis, and asthma.

ConditionPatient PopulationnMedian (ng/mg Creatinine)Interquartile Range (IQR) (ng/mg Creatinine)Mean ± SD (ng/mg Creatinine)Key Findings & Citations
Healthy Volunteers Adults572.441.74–3.71-Baseline levels in a general adult population.[1]
Adults---1.5 ± 0.3Provides a reference mean for healthy individuals.[2]
Preschoolers (<6 years)184.033.36–5.06-Levels are notably higher in younger children.[1]
School-aged (6-15 years)212.371.56–3.10-Levels decrease with age.[1]
Adults (>15 years)181.971.29–2.35-Levels are lowest in the adult group.[1]
Food Allergy Patients with Food Allergy9---Urinary this compound levels were found to be significantly higher in patients with food allergy compared to healthy volunteers and patients with other allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis. Levels are reported to peak 4 hours after ingestion of the causative food.
Allergic Rhinitis Adults (15-59 years)111.480.89–1.69-No significant difference in urinary PGDM levels was observed before and during the pollination season. This suggests that local allergic reactions in the nasal mucosa may not lead to a systemic increase in this compound.
Atopic Dermatitis Patients with Atopic Dermatitis5---Studies have reported that urinary PGDM levels in patients with atopic dermatitis are not significantly different from those in healthy controls, even in severe cases.
Asthma Patients with Asthma37---Evidence regarding this compound in asthma is varied. Some studies suggest that urinary levels of PGD2 metabolites, including this compound, are increased in patients with both mild and severe asthma and are associated with lower lung function. However, other studies comparing levels to food allergy patients found them to be significantly lower. Increased concentrations have also been noted in aspirin-intolerant asthma.

Experimental Protocols

Accurate and reproducible quantification of this compound is crucial for its application as a biomarker. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme Immunoassay (EIA).

Quantification of Urinary this compound by LC-MS/MS

This method offers high sensitivity and specificity for the quantification of this compound.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Dilute 0.4 mL of urine sample to 0.8 mL with 0.1% (v/v) formic acid.

  • Condition an SPE cartridge (e.g., HLB μElution plate) with 200 μL of acetonitrile followed by 200 μL of distilled water.

  • Apply the diluted urine sample to the conditioned SPE cartridge.

  • Wash the cartridge with 200 μL of distilled water followed by 200 μL of hexane.

  • Elute the lipid fractions with 50 μL of acetonitrile.

  • Dry the eluate in vacuo.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation: Employ a suitable C18 column for separation. The mobile phase typically consists of a gradient of an aqueous solvent (e.g., 10 mM ammonium carbonate with 0.1% ammonium hydroxide in water) and an organic solvent (e.g., 0.1% ammonium hydroxide in acetonitrile/methanol).

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer in negative ion mode. Monitor the specific precursor-to-product ion transitions for this compound and its deuterated internal standard.

  • Quantification: Generate a calibration curve using known concentrations of a this compound standard. The concentration in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. A validated high-throughput online SPE-LC-MS/MS method has a reportable range of 0.2-40 ng/mL for this compound.

Quantification of Urinary this compound by Enzyme Immunoassay (EIA)

EIA provides a high-throughput and cost-effective alternative to LC-MS/MS.

1. Principle

  • A competitive EIA is commonly used. In this format, this compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-tetranor-PGDM antibody-coated wells. The amount of bound enzyme is inversely proportional to the concentration of this compound in the sample.

2. Assay Procedure

  • Sample Preparation: Urine samples are typically purified using SPE as described for the LC-MS/MS method to remove interfering substances.

  • Assay:

    • Add standards, controls, and prepared samples to the antibody-coated microplate wells.

    • Add the enzyme-labeled this compound to each well.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution that reacts with the bound enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

  • Calculation: Calculate the concentration of this compound in the samples by comparing their absorbance to a standard curve generated with known concentrations of this compound. A developed monoclonal antibody-based EIA has a limit of detection of 0.0498 ng/mL and a range of quantitation from 0.252 to 20.2 ng/mL.

Signaling Pathways

PGD2 exerts its biological effects through two main G protein-coupled receptors: the DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) , also known as the DP2 receptor. These receptors often trigger opposing downstream signaling pathways, leading to a complex regulation of the allergic inflammatory response.

PGD2 Biosynthesis and Metabolism

The following diagram illustrates the pathway from arachidonic acid to PGD2 and its subsequent metabolism to this compound.

PGD2_Metabolism AA Arachidonic Acid PGH2 PGH2 AA->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase (H-PGDS, L-PGDS) Metabolites Other Metabolites PGD2->Metabolites Metabolism tetranor_PGDM This compound (Urinary Excretion) Metabolites->tetranor_PGDM

Biosynthesis of PGD2 and its metabolism to this compound.
DP1 and CRTH2 Receptor Signaling

The binding of PGD2 to its receptors, DP1 and CRTH2, initiates distinct intracellular signaling cascades that ultimately determine the cellular response.

PGD2_Signaling cluster_membrane Cell Membrane cluster_dp1_pathway DP1 Signaling cluster_crth2_pathway CRTH2 Signaling PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Gs Gs DP1->Gs Gi Gi CRTH2->Gi AC_inc Adenylate Cyclase ↑ Gs->AC_inc cAMP_inc cAMP ↑ AC_inc->cAMP_inc PKA PKA cAMP_inc->PKA Epac1 Epac-1 cAMP_inc->Epac1 Cellular_Response_DP1 Vasodilation Inhibition of cell migration Smooth muscle relaxation PKA->Cellular_Response_DP1 Rap1_inh Rap-1 ↓ Epac1->Rap1_inh RhoA_inh RhoA ↓ Rap1_inh->RhoA_inh ROCK1_inh ROCK-1 ↓ RhoA_inh->ROCK1_inh ROCK1_inh->Cellular_Response_DP1 AC_dec Adenylate Cyclase ↓ Gi->AC_dec PLC PLC Gi->PLC cAMP_dec cAMP ↓ AC_dec->cAMP_dec PIP2 PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_inc Intracellular Ca2+ ↑ IP3->Ca_inc PKC PKC DAG->PKC Cellular_Response_CRTH2 Chemotaxis & Activation of: - Th2 cells - Eosinophils - Basophils Pro-inflammatory effects Ca_inc->Cellular_Response_CRTH2 PKC->Cellular_Response_CRTH2

Opposing signaling pathways of PGD2 via DP1 and CRTH2 receptors.

Conclusion

The comparative analysis of urinary this compound levels highlights its potential as a specific biomarker for systemic mast cell activation, particularly in the context of food allergy. Its quantification, through robust methods like LC-MS/MS and EIA, provides a valuable tool for researchers and clinicians to non-invasively monitor allergic responses. Furthermore, a deeper understanding of the divergent signaling pathways mediated by the DP1 and CRTH2 receptors opens avenues for the development of targeted therapies for various allergic disorders. Future research should focus on standardizing methodologies and establishing definitive clinical cut-off values to fully integrate this compound into the diagnostic and therapeutic landscape of allergic diseases.

References

Cross-Reactivity of Tetranor-PGDM Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of tetranor-prostaglandin D-M (tetranor-PGDM), a major urinary metabolite of prostaglandin D2 (PGD2), is crucial for studying various physiological and pathological processes. Immunoassays, such as ELISA, are commonly employed for this purpose. However, the potential for cross-reactivity with other structurally related metabolites is a critical consideration that can impact data integrity. This guide provides a comparative overview of the cross-reactivity profiles of different this compound assays, supported by experimental data and detailed protocols.

Understanding the PGD2 Metabolic Pathway

Prostaglandin D2 (PGD2) is a bioactive lipid mediator synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[1][2][3] It is further metabolized into several compounds, including this compound, which is a stable and abundant metabolite found in urine, making it a reliable biomarker for systemic PGD2 production.[1][2] Understanding this pathway is essential for identifying potential cross-reactants in this compound immunoassays.

PGD2_Metabolism Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase Metabolites Other Prostaglandins (PGE2, PGF2α, etc.) PGH2->Metabolites tetranor_PGDM This compound PGD2->tetranor_PGDM Metabolism Other_Metabolites Other PGD2 Metabolites PGD2->Other_Metabolites tetranor_PGJM tetranor-PGJM tetranor_PGDM->tetranor_PGJM

Prostaglandin D2 (PGD2) Metabolic Pathway.

Comparison of this compound Assay Cross-Reactivity

The specificity of an immunoassay is determined by the degree of cross-reactivity of the antibody with structurally similar molecules. The following tables summarize the reported cross-reactivity data for a commercially available this compound ELISA kit and a developed monoclonal antibody-based enzyme immunoassay (EIA).

Table 1: Cross-Reactivity of Cayman Chemical this compound ELISA Kit (Item No. 501001)

Compound% Cross-Reactivity
This compound 100%
tetranor-PGJM100%
tetranor-PGAM2.08%
tetranor-PGEM0.03%
tetranor-PGFM<0.01%
Prostaglandin D2 (PGD2)<0.01%
13,14-dihydro-15-keto PGD2<0.01%
Prostaglandin E2 (PGE2)<0.01%
13,14-dihydro-15-keto PGE2<0.01%
Prostaglandin F2α (PGF2α)<0.01%
13,14-dihydro-15-keto PGF2α<0.01%
Prostaglandin A2<0.01%
Prostaglandin J2<0.01%

Data obtained from the manufacturer's technical information.

Table 2: Cross-Reactivity of a Monoclonal Antibody-Based this compound EIA

Compound% Cross-Reactivity
This compound 100%
tetranor-PGAM3.876%
tetranor-PGEM0.631%
tetranor-PGFM0.003%

Data from a published research study.

Experimental Protocols

The determination of cross-reactivity is a critical step in the validation of any immunoassay. A competitive ELISA is commonly used for this purpose.

General Protocol for Competitive ELISA Cross-Reactivity Testing

This protocol outlines the general steps for assessing the cross-reactivity of a this compound assay with other metabolites.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Plates Coat microplate wells with anti-tetranor-PGDM antibody Add_Reagents Add standard or cross-reactant and This compound-HRP conjugate to wells Prep_Plates->Add_Reagents Prep_Standards Prepare serial dilutions of this compound (standard) and potential cross-reactants Prep_Standards->Add_Reagents Incubate Incubate to allow competitive binding Add_Reagents->Incubate Wash Wash wells to remove unbound reagents Incubate->Wash Add_Substrate Add substrate and incubate for color development Wash->Add_Substrate Stop_Reaction Add stop solution Add_Substrate->Stop_Reaction Measure_Absorbance Measure absorbance at 450 nm Stop_Reaction->Measure_Absorbance Plot_Curves Plot standard and cross-reactant curves (%B/B0 vs. concentration) Measure_Absorbance->Plot_Curves Calculate_IC50 Determine the IC50 for this compound and each cross-reactant Plot_Curves->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR

Workflow for Cross-Reactivity Testing.

Detailed Methodologies:

  • Plate Coating: Microplate wells are coated with a capture antibody specific for this compound and incubated overnight at 4°C. The plate is then washed and blocked to prevent non-specific binding.

  • Standard and Cross-Reactant Preparation: Serial dilutions of the this compound standard and potential cross-reacting metabolites are prepared in the assay buffer.

  • Competitive Reaction: The prepared standards or cross-reactants are added to the coated wells, followed by the addition of a fixed concentration of horseradish peroxidase (HRP)-labeled this compound. The plate is incubated to allow competition for binding to the capture antibody.

  • Washing and Substrate Addition: The wells are washed to remove unbound reagents. A substrate solution (e.g., TMB) is then added, which reacts with the HRP to produce a colorimetric signal.

  • Data Acquisition and Analysis: The reaction is stopped, and the absorbance is measured using a microplate reader. The percentage of bound HRP-conjugate (%B/B0) is plotted against the logarithm of the analyte concentration for both the standard and the cross-reactants. The concentration that causes 50% inhibition of maximal binding (IC50) is determined for each compound.

  • Calculation of Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100

Conclusion

The specificity of this compound assays is paramount for obtaining reliable and accurate research data. The provided comparison highlights that while commercially available and researcher-developed assays can exhibit high specificity for this compound, varying degrees of cross-reactivity with other metabolites can occur. It is imperative for researchers to carefully consider the cross-reactivity profiles of their chosen assay and, when necessary, perform in-house validation to ensure the data generated is robust and reproducible for their specific research applications.

References

Establishing Reference Ranges for Urinary Tetranor-PGDM: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of urinary 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM) with other key prostaglandin metabolites as biomarkers. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in the selection and application of these biomarkers in clinical and research settings.

Urinary this compound is a major metabolite of prostaglandin D2 (PGD2), an important mediator in various physiological and pathological processes, including allergic reactions and inflammation.[1][2][3] Accurate measurement and interpretation of its levels are crucial for advancing our understanding of these conditions.

Comparative Analysis of Urinary Prostaglandin D2 Metabolites

Urinary this compound is considered an abundant and reliable biomarker for PGD2 biosynthesis.[1][2] It is significantly more plentiful in human urine compared to other PGD2 metabolites like 11β-PGF2α and 2,3-dinor-11β-PGF2α. This abundance makes it a robust marker for assessing in vivo mast cell activation, a key factor in diseases such as systemic mastocytosis and rheumatoid arthritis.

BiomarkerReference Range (Healthy Adults)Key CharacteristicsAssociated Conditions
Urinary this compound 1.5 - 10.8 ng/mg creatinine Mean: 11.5 ng/mg creatinineMost abundant urinary metabolite of PGD2. Reflects systemic PGD2 biosynthesis.Systemic Mastocytosis, Rheumatoid Arthritis, COPD, Allergic Reactions
Urinary 11β-PGF2α Not explicitly defined in search results. Levels are lower than this compound.An initial metabolite of PGD2. Levels correlate with mast cell burden.Mast Cell Activation Syndrome, Allergic and Aspirin-Intolerant Asthma
Urinary 2,3-dinor-11β-PGF2α Normal <5205 ng (unit not specified)A metabolite of PGD2. Levels are lower than this compound.Mast Cell Activation
Urinary N-methylhistamine (NMH) >16 years: 30 to 200 mcg/g creatinineA metabolite of histamine, another mast cell mediator.Mastocytosis

Experimental Protocols: Measurement of Urinary this compound

The standard method for the quantification of urinary this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.

Key Steps in LC-MS/MS Analysis:

  • Sample Preparation: Urine samples are collected, and patients should abstain from aspirin, indomethacin, or other anti-inflammatory medications for at least 48 hours prior to collection. For acute events, samples can be collected 1 to 4 hours after an episode.

  • Solid Phase Extraction (SPE): This step is crucial for purifying and concentrating the analyte from the complex urine matrix.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph to separate this compound from other components.

  • Mass Spectrometric Detection: The separated analyte is then introduced into a tandem mass spectrometer for sensitive and specific quantification.

A high-throughput online SPE-LC-MS/MS method has been developed, allowing for the simultaneous measurement of this compound and tetranor-PGEM, with a reportable range of 0.2-40 ng/ml for this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biochemical pathway of PGD2 synthesis and a typical experimental workflow for the analysis of urinary this compound.

G Prostaglandin D2 Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 PGDS PGD Synthase PGH2->PGDS PGD2 Prostaglandin D2 (PGD2) PGDS->PGD2 Metabolism Metabolism PGD2->Metabolism Tetranor_PGDM Urinary this compound Metabolism->Tetranor_PGDM

Prostaglandin D2 Synthesis Pathway

G Experimental Workflow for Urinary this compound Analysis Urine_Collection 1. Urine Sample Collection SPE 2. Solid Phase Extraction (SPE) Urine_Collection->SPE LC 3. Liquid Chromatography Separation SPE->LC MS 4. Tandem Mass Spectrometry Detection LC->MS Data_Analysis 5. Data Analysis and Quantification MS->Data_Analysis

References

The Evolving Landscape of Inflammatory Biomarkers: A Comparative Guide to Tetranor-PGDM

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of inflammatory research and drug development, the precise measurement of disease activity is paramount. For decades, clinicians and researchers have relied on a panel of established inflammatory markers to diagnose, monitor, and guide treatment for a spectrum of inflammatory conditions. However, the quest for more specific, sensitive, and clinically informative biomarkers is a perpetual endeavor. This guide provides an objective comparison of the clinical utility of a promising new biomarker, tetranor-PGDM, with established inflammatory markers including C-reactive protein (CRP), procalcitonin (PCT), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Executive Summary

This compound, the major urinary metabolite of prostaglandin D2 (PGD2), is emerging as a valuable non-invasive biomarker for assessing systemic inflammation, particularly in allergic and mast cell-mediated diseases, as well as chronic obstructive pulmonary disease (COPD). Unlike traditional acute-phase reactants such as CRP, which reflect a general inflammatory state, this compound offers a more targeted insight into specific inflammatory pathways. This guide will delve into the comparative performance of these markers, supported by experimental data, to aid in the selection of the most appropriate biomarkers for clinical research and drug development.

Data Presentation: A Comparative Overview of Inflammatory Markers

The following tables summarize the key characteristics and clinical performance of this compound alongside other widely used inflammatory markers.

Marker Biochemical Nature Primary Source Primary Stimulus for Production Half-life Sample Type
This compound Prostaglandin D2 metaboliteMast cells, macrophages, Th2 cells, brainAllergic and inflammatory stimuli~1-2 hours (PGD2)Urine
CRP Acute-phase reactant proteinLiver (hepatocytes)[1][2]IL-6 and other pro-inflammatory cytokines[2]~19 hoursSerum/Plasma
Procalcitonin (PCT) Peptide prohormone of calcitoninMultiple tissues, primarily lung and intestine during infection[3]Bacterial endotoxins (LPS) and pro-inflammatory cytokines (IL-1β, TNF-α)[4]~24 hoursSerum/Plasma
TNF-α Pro-inflammatory cytokineMacrophages, T-cells, adipocytesInfections, tissue injury, immune responses~20 minutesSerum/Plasma
IL-6 Pro-inflammatory cytokineMacrophages, T-cells, adipocytes, endothelial cellsTNF-α, IL-1β, infections, tissue injury~1-12 hoursSerum/Plasma
Marker Primary Clinical Indication(s) Sensitivity Specificity Key Advantages Limitations
This compound Allergic inflammation, mastocytosis, COPDData emerging; appears promising for specific conditions.Potentially higher for mast cell-driven inflammation compared to general markers.Non-invasive (urine sample), stable metabolite, reflects a specific inflammatory pathway.Limited data on sensitivity/specificity across a wide range of diseases; not widely available in clinical labs.
CRP General inflammation, infection, cardiovascular riskHigh for systemic inflammation.Low; elevated in numerous inflammatory conditions, both infectious and non-infectious.Widely available, cost-effective, well-established reference ranges.Lacks specificity, influenced by age, sex, and BMI.
Procalcitonin (PCT) Bacterial infection, sepsisHigh for systemic bacterial infections. Pooled sensitivity of 88% for discriminating bacterial from non-infective inflammation.High for bacterial infections; less affected by viral infections or autoimmune conditions. Pooled specificity of 81%.Differentiates bacterial from viral infections, guides antibiotic stewardship.Less sensitive for localized infections, can be elevated in non-infectious conditions like severe trauma or surgery.
TNF-α Inflammatory bowel disease, rheumatoid arthritis, psoriasisHigh in specific autoimmune diseases.Moderate; elevated in a wide range of inflammatory and infectious conditions.A direct target for biologic therapies, allowing for monitoring of treatment efficacy.Short half-life and pulsatile release make single measurements less reliable.
IL-6 Systemic inflammation, sepsis, autoimmune diseasesHigh for systemic inflammation.Low; a general marker of inflammation.A key upstream cytokine, its levels correlate with disease severity in some conditions.Short half-life, influenced by many factors including stress and exercise.

Signaling Pathways and Experimental Workflows

To understand the clinical utility of these biomarkers, it is crucial to visualize their production pathways and the experimental workflows for their measurement.

Signaling Pathways

G cluster_tetranor_pgdm This compound Production Pathway cluster_crp CRP Production Pathway cluster_pct Procalcitonin Production Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid PGH2 PGH2 PGD2 PGD2 This compound (in urine) This compound (in urine) Inflammatory Stimuli Inflammatory Stimuli Macrophages/T-cells Macrophages/T-cells IL-6 IL-6 Hepatocytes (Liver) Hepatocytes (Liver) CRP (in blood) CRP (in blood) Bacterial Endotoxins (LPS) Bacterial Endotoxins (LPS) Monocytes/Parenchymal Cells Monocytes/Parenchymal Cells Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) CALC-1 Gene Expression CALC-1 Gene Expression Procalcitonin (in blood) Procalcitonin (in blood)

Experimental Workflow: Measurement of Urinary this compound

G Urine Sample Collection Urine Sample Collection Sample Preparation (e.g., addition of internal standard, dilution) Sample Preparation (e.g., addition of internal standard, dilution) Urine Sample Collection->Sample Preparation (e.g., addition of internal standard, dilution) Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Sample Preparation (e.g., addition of internal standard, dilution)->Solid Phase Extraction (SPE) Liquid Chromatography (LC) Liquid Chromatography (LC) Solid Phase Extraction (SPE)->Liquid Chromatography (LC) Tandem Mass Spectrometry (MS/MS) Tandem Mass Spectrometry (MS/MS) Liquid Chromatography (LC)->Tandem Mass Spectrometry (MS/MS) Data Analysis Data Analysis Tandem Mass Spectrometry (MS/MS)->Data Analysis

Experimental Protocols

Measurement of Urinary this compound by Online SPE-LC-MS/MS

This method provides high-throughput, sensitive, and reproducible quantification of urinary this compound.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge samples to remove any particulate matter.

  • Transfer a specific volume (e.g., 100 µL) of the supernatant to a 96-well plate.

  • Add an internal standard (e.g., deuterated this compound) to each sample.

  • Add a buffer (e.g., ammonium acetate) to each well.

2. Online Solid-Phase Extraction (SPE):

  • Inject the prepared sample into the online SPE system.

  • The sample is loaded onto an SPE column (e.g., a polymeric reversed-phase column) where this compound is retained, and interfering substances are washed away.

  • The retained this compound is then eluted from the SPE column and transferred to the analytical LC column.

3. Liquid Chromatography (LC):

  • Separation is achieved on a C18 analytical column using a gradient elution with a mobile phase consisting of two solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • The flow rate is typically maintained at a constant rate (e.g., 0.5 mL/min).

4. Tandem Mass Spectrometry (MS/MS):

  • The eluent from the LC column is introduced into the mass spectrometer.

  • Ionization is typically performed using electrospray ionization (ESI) in negative mode.

  • Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both this compound and the internal standard.

5. Data Analysis:

  • The concentration of this compound in the urine sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Measurement of Serum CRP, PCT, TNF-α, and IL-6

These markers are typically measured using commercially available immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or automated chemiluminescent immunoassays. The specific protocols will vary depending on the manufacturer and the platform used. Generally, the process involves:

1. Sample Collection and Preparation:

  • Collect whole blood in a serum separator tube.

  • Allow the blood to clot and then centrifuge to separate the serum.

  • The serum can be stored frozen until analysis.

2. Immunoassay Procedure (General Steps):

  • A specific antibody against the target protein (CRP, PCT, TNF-α, or IL-6) is coated onto a solid phase (e.g., a microplate well).

  • The patient's serum sample is added, and the target protein binds to the antibody.

  • After a washing step, a second, enzyme-labeled antibody that also binds to the target protein is added, forming a "sandwich".

  • A substrate for the enzyme is added, which generates a colorimetric or chemiluminescent signal.

  • The intensity of the signal is proportional to the concentration of the target protein in the sample and is quantified by comparing it to a standard curve.

Discussion and Future Perspectives

The choice of an inflammatory biomarker is highly dependent on the specific clinical or research question.

  • For broad screening of systemic inflammation , CRP remains a cost-effective and widely accessible first-line marker.

  • For the early detection and management of bacterial infections and sepsis , PCT has demonstrated superior specificity compared to CRP. Its ability to differentiate bacterial from viral etiologies is a significant advantage in guiding antibiotic therapy.

  • For monitoring disease activity in specific autoimmune conditions and the efficacy of targeted biologic therapies , TNF-α and IL-6 are invaluable. Their direct involvement in the pathogenesis of diseases like rheumatoid arthritis and inflammatory bowel disease makes them crucial therapeutic targets and monitoring tools.

  • This compound is carving a niche as a specialized biomarker for conditions with a strong mast cell or allergic component. Its non-invasive nature and stability make it an attractive option for longitudinal monitoring. Studies have shown elevated levels of urinary this compound in patients with COPD, and these levels were significantly higher than in healthy volunteers. In rheumatoid arthritis, urinary this compound levels have been shown to be elevated in patients receiving anti-TNF and anti-IL-6R treatments, suggesting a complex interplay of inflammatory pathways.

The future of inflammatory biomarker research lies in the development of multi-marker panels and the integration of data from different "omics" platforms. While single biomarkers provide valuable information, a more comprehensive understanding of a patient's inflammatory status can be achieved by combining markers that reflect different facets of the inflammatory cascade. This compound, with its unique insight into the prostaglandin pathway, is a valuable addition to the armamentarium of inflammatory biomarkers and warrants further investigation across a broader range of inflammatory diseases to fully elucidate its clinical utility. As research progresses, we can expect a more personalized approach to inflammatory disease management, guided by a sophisticated understanding of each patient's unique biomarker profile.

References

A Head-to-Head Comparison of ELISA and LC-MS/MS for the Quantification of Tetranor-PGDM

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount. Tetranor-prostaglandin D metabolite (tetranor-PGDM), a major urinary metabolite of prostaglandin D2 (PGD2), serves as a critical biomarker for mast cell activation and various inflammatory conditions. The choice of analytical method for its quantification can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of two widely used techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This comparison guide delves into the performance characteristics, experimental protocols, and underlying principles of both methods, supported by experimental data from various sources.

Quantitative Performance at a Glance

A direct comparison of quantitative performance parameters for ELISA and LC-MS/MS in the measurement of this compound is presented below. It is important to note that the data are compiled from different studies and commercial kits, and therefore, a direct equivalence should be interpreted with caution.

ParameterELISALC-MS/MS
Reportable Range 6.4 - 4,000 pg/mL (Cayman Chemical Kit)[1]0.2 - 40 ng/mL (0.2 - 40,000 pg/mL)[2][3][4]
Sensitivity (LOD/LLOQ) ~40 pg/mL (80% B/B0) (Cayman Chemical Kit)[1]; LOD: 0.0498 ng/mL (49.8 pg/mL) (Monoclonal EIA)LLOQ: 0.2 ng/mL (200 pg/mL)
Intra-assay Precision (%CV) 3.9 - 6.0% (Monoclonal EIA)< 15%
Inter-assay Precision (%CV) 5.7 - 10.4% (Monoclonal EIA)< 15%
Accuracy (% Bias) Not explicitly stated in reviewed sources< 15%
Specificity High, but potential for cross-reactivity (e.g., 100% with tetranor-PGJM)Very high, based on mass-to-charge ratio and fragmentation pattern

The Underlying Methodologies: A Visual Workflow

To better understand the practical application of each technique, the following diagrams illustrate the typical experimental workflows for quantifying this compound using ELISA and LC-MS/MS.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Plate Steps cluster_detection Detection & Analysis Sample Urine Sample Dilution Dilution Sample->Dilution Add_Sample Add Diluted Sample & Tracer Dilution->Add_Sample Plate Coat Plate with Antibody Plate->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Stop_Reaction Stop Reaction Incubate2->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Calculate Calculate Concentration Read_Absorbance->Calculate

A typical workflow for this compound quantification using a competitive ELISA.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample Spike Spike with Internal Standard Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Evaporate Evaporate & Reconstitute SPE->Evaporate Inject Inject into LC System Evaporate->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Standard Curve Integrate->Quantify

A general workflow for this compound quantification using LC-MS/MS.

Delving into the Details: Experimental Protocols

For researchers looking to implement these techniques, the following provides a detailed overview of typical experimental protocols for both ELISA and LC-MS/MS.

This compound ELISA Protocol (Based on a Commercial Kit)

This protocol is a generalized representation based on commercially available competitive ELISA kits.

Materials:

  • This compound ELISA Plate

  • This compound Standard

  • This compound Antibody

  • This compound Conjugate (Tracer)

  • Wash Buffer Concentrate

  • ELISA Buffer Concentrate

  • Substrate Solution

  • Stop Solution

  • Urine samples

  • Plate reader capable of measuring absorbance at 405-420 nm.

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. This typically involves diluting buffer concentrates and preparing a standard curve.

  • Sample Preparation: Dilute urine samples with the appropriate ELISA buffer.

  • Assay Procedure:

    • Add standards and samples to the appropriate wells of the antibody-coated plate.

    • Add the this compound conjugate (tracer) to each well.

    • Add the specific antibody to each well.

    • Incubate the plate, typically for 18 hours.

    • Wash the plate multiple times with wash buffer.

    • Add the substrate solution to each well and incubate for 60-90 minutes to allow for color development.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Read the absorbance of each well using a plate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

This compound LC-MS/MS Protocol

This protocol is a composite based on published methods for the analysis of prostaglandin metabolites in biological fluids.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reversed-phase HPLC column

  • This compound analytical standard

  • Deuterated this compound internal standard (e.g., this compound-d6)

  • Solid Phase Extraction (SPE) cartridges

  • Solvents (e.g., methanol, acetonitrile, water, formic acid)

  • Urine samples

Procedure:

  • Sample Preparation:

    • Thaw urine samples on ice.

    • Spike a known amount of the deuterated internal standard into each sample.

    • Condition the SPE cartridges according to the manufacturer's instructions.

    • Load the spiked urine samples onto the SPE cartridges.

    • Wash the cartridges to remove interfering substances.

    • Elute the this compound and internal standard from the cartridges.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate this compound from other components using a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect this compound and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and its deuterated internal standard are monitored.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a standard curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by comparing their peak area ratios to the standard curve.

The Biological Context: Prostaglandin D2 Metabolism

This compound is a downstream metabolite of PGD2, which itself is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. Understanding this pathway is crucial for interpreting this compound levels.

PGD2_Metabolism AA Arachidonic Acid PGH2 PGH2 AA->PGH2 COX-1/COX-2 PGD2 PGD2 PGH2->PGD2 PGD Synthase Metabolites Further Metabolites PGD2->Metabolites Metabolism Tetranor_PGDM This compound Metabolites->Tetranor_PGDM β-oxidation

Simplified metabolic pathway of Prostaglandin D2 to this compound.

Concluding Remarks: Choosing the Right Tool for the Job

Both ELISA and LC-MS/MS are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations.

ELISA offers a cost-effective and high-throughput solution that is well-suited for screening large numbers of samples. The availability of commercial kits simplifies the workflow, making it accessible to a broader range of laboratories. However, the specificity of ELISA is dependent on the antibody used, and cross-reactivity with structurally similar molecules can be a concern.

LC-MS/MS , on the other hand, provides superior specificity and is considered the gold standard for quantitative bioanalysis. Its ability to distinguish between closely related compounds based on their mass-to-charge ratio and fragmentation patterns minimizes the risk of inaccurate measurements due to cross-reactivity. While the initial instrument cost is higher and sample preparation can be more laborious, the accuracy and reliability of the data are unparalleled.

Ultimately, the choice between ELISA and LC-MS/MS will depend on the specific requirements of the study. For large-scale screening studies where high throughput and cost-effectiveness are priorities, ELISA may be the preferred method. For studies that demand the highest level of accuracy, specificity, and the ability to simultaneously measure multiple analytes, LC-MS/MS is the superior choice. Researchers should carefully consider their experimental goals, sample numbers, and available resources when selecting the most appropriate method for this compound quantification.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Tetranor-PGDM

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of tetranor-PGDM, a critical metabolite of prostaglandin D2 (PGD2) utilized in various research applications. Adherence to these guidelines will help maintain a safe laboratory environment and ensure regulatory compliance.

Understanding the Compound: Key Data

This compound is typically supplied as a solution, and its physical and chemical properties are crucial for determining the correct handling and disposal methods. The following table summarizes key quantitative data for this compound and its common formulations.

PropertyValueCitation
Chemical Formula C₁₆H₂₄O₇[1]
Molar Mass 328.4 g/mol [1]
Supplied As A solution in methanol or methyl acetate.[1][2]
Storage Temperature -80°C[1]
Stability ≥ 1 year at -80°C
Solubility (PBS, pH 7.2) 1 mg/ml

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is critical to consult the Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding hazardous waste management.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield. The SDS for related compounds indicates a risk of serious eye irritation.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: Use a lab coat. In case of skin contact, immediately wash the affected area with soap and water.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.

First Aid Measures:

  • Eye Contact: Rinse opened eyes for several minutes under running water and consult a doctor.

  • Skin Contact: Immediately wash with water and soap and rinse thoroughly.

  • Inhalation: Move the person to fresh air. If symptoms persist, consult a doctor.

  • Ingestion: Immediately call a doctor.

Step-by-Step Disposal Procedure

The proper disposal of this compound is primarily dictated by the solvent in which it is dissolved, typically a flammable liquid like methanol or methyl acetate.

  • Consult Local Regulations: Always begin by consulting your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal.

  • Waste Collection:

    • Designate a specific, properly labeled hazardous waste container for flammable liquids. The container should be compatible with the solvent (e.g., glass or polyethylene).

    • The label should clearly state "Hazardous Waste," "Flammable Liquid," and list all chemical constituents, including "this compound" and the solvent (e.g., "Methanol").

  • Transferring Waste:

    • Conduct all transfers of waste within a certified chemical fume hood to minimize inhalation exposure and prevent the ignition of flammable vapors.

    • Keep the waste container closed when not in use.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment bin away from heat, sparks, open flames, and incompatible materials.

  • Final Disposal:

    • Arrange for the pickup of the hazardous waste container by your institution's EHS or a licensed hazardous waste disposal company. Do not pour down the drain or dispose of in regular trash.

Experimental Workflow: Disposal Logic

The following diagram outlines the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Need to Dispose of this compound consult_sds Consult Safety Data Sheet (SDS) start->consult_sds consult_ehs Consult Institutional EHS Guidelines consult_sds->consult_ehs don_ppe Don Appropriate PPE consult_ehs->don_ppe label_container Label Hazardous Waste Container don_ppe->label_container transfer_waste Transfer Waste in Fume Hood label_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_waste Store in Secondary Containment seal_container->store_waste schedule_pickup Schedule EHS Waste Pickup store_waste->schedule_pickup end_process End: Disposal Complete schedule_pickup->end_process

Disposal Workflow for this compound

References

Essential Safety and Logistical Information for Handling Tetranor-PGDM

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, handling instructions, and disposal plans for tetranor-PGDM, a major urinary metabolite of prostaglandin D2 (PGD2). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for pure this compound is not publicly available, the compound should be treated as hazardous. An SDS for a this compound ELISA Antiserum indicates potential hazards including skin irritation, serious eye damage, and potential organ damage with prolonged exposure. Therefore, a conservative approach to PPE is mandatory.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategoryItemSpecifications
Hand Protection Nitrile GlovesDouble-gloving is recommended. Change gloves immediately if contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Face Protection Face ShieldTo be worn in addition to safety glasses/goggles when there is a risk of splashing.
Body Protection Laboratory CoatFully fastened. Consider a chemically resistant apron for larger quantities.
Respiratory Protection Fume HoodAll handling of this compound, especially when in solution or as a powder, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Safe Handling and Storage
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Hygiene : Avoid all personal contact with the product. Do not ingest, inhale, or allow contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage : this compound is typically supplied as a solution in methyl acetate or as a lyophilized powder. It should be stored at -80°C for long-term stability.[1][2] Keep the container tightly sealed.

Spill and Exposure Procedures
  • Spill : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ensure the area is well-ventilated. Do not allow the substance to enter drains or waterways.

  • First Aid :

    • After Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

    • After Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • After Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.

    • After Swallowing : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As a general guideline for chemical waste of this nature:

  • Collect Waste : Collect all waste this compound and contaminated disposables (e.g., gloves, pipette tips, vials) in a clearly labeled, sealed, and chemically resistant container.

  • Consult EHS : Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures for prostaglandin metabolites.

  • Do Not Mix : Do not mix with other chemical waste unless instructed to do so by your EHS department.

Experimental Protocols

This compound is primarily quantified in biological samples, such as urine, as a biomarker for PGD2 biosynthesis. The two most common methods for its measurement are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of this compound in Urine via ELISA

This protocol is based on commercially available competitive ELISA kits.

Methodology:

  • Sample Preparation : Centrifuge urine samples to remove any particulate matter. Dilute samples as necessary with the provided assay buffer.

  • Assay Procedure :

    • Add diluted samples, standards, and controls to the wells of a microplate pre-coated with a specific antibody.

    • Add a fixed amount of this compound conjugated to an enzyme (e.g., acetylcholinesterase). This will compete with the this compound in the sample for binding to the antibody.

    • Incubate the plate, typically for 18 hours, to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the enzyme's substrate to the wells. The enzyme will convert the substrate, resulting in a color change.

    • Stop the reaction and measure the absorbance at a specific wavelength (e.g., 405-420 nm) using a microplate reader.

  • Data Analysis : The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is generated using known concentrations of this compound, and the concentration in the unknown samples is determined by interpolation from this curve.

Quantification of this compound in Urine via LC-MS/MS

This method offers high sensitivity and specificity.

Methodology:

  • Sample Preparation (Solid Phase Extraction - SPE) :

    • Acidify urine samples with a suitable acid (e.g., formic acid).

    • Apply the acidified urine to an SPE cartridge (e.g., C18).

    • Wash the cartridge with an aqueous solution to remove interfering substances.

    • Elute the this compound from the cartridge using an organic solvent (e.g., acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis :

    • Inject the reconstituted sample into a liquid chromatograph for separation on a suitable column (e.g., C18).

    • The eluent from the LC is introduced into a tandem mass spectrometer.

    • The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the parent ion of this compound and its characteristic fragment ions (Multiple Reaction Monitoring - MRM).

  • Data Analysis : The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a known amount of a stable isotope-labeled internal standard (e.g., this compound-d6) added at the beginning of the sample preparation.

Signaling Pathway and Experimental Workflow Visualization

Biosynthesis of this compound

The following diagram illustrates the metabolic pathway from arachidonic acid to this compound. This pathway is crucial in various physiological and pathological processes, including inflammation and allergic responses.

Tetranor_PGDM_Biosynthesis Arachidonic_Acid Arachidonic Acid PGG2 PGG2 Arachidonic_Acid->PGG2 COX-1 / COX-2 PGH2 PGH2 PGG2->PGH2 Peroxidase PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 L-PGDS / H-PGDS Metabolism Metabolism PGD2->Metabolism Tetranor_PGDM This compound Metabolism->Tetranor_PGDM Major Urinary Metabolite

Caption: Biosynthesis pathway of this compound from arachidonic acid.

Experimental Workflow for this compound Quantification

The diagram below outlines the general workflow for the quantification of this compound in urine samples, from collection to data analysis.

Quantification_Workflow Sample_Collection Urine Sample Collection Sample_Prep Sample Preparation (e.g., SPE) Sample_Collection->Sample_Prep Analysis Analysis (ELISA or LC-MS/MS) Sample_Prep->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Data_Analysis Data Analysis and Quantification Data_Acquisition->Data_Analysis

Caption: General workflow for the quantification of this compound in urine.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.